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3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one Documentation Hub

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  • Product: 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one
  • CAS: 21899-19-4

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one: A Technical Monograph

Executive Summary 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (also known as N-glycidyl-2-oxazolidinone) represents a "privileged scaffold" in modern medicinal chemistry and materials science. As a bifunctional molecule c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (also known as N-glycidyl-2-oxazolidinone) represents a "privileged scaffold" in modern medicinal chemistry and materials science. As a bifunctional molecule combining a rigid 2-oxazolidinone core with a reactive oxirane (epoxide) tail, it serves as a critical electrophilic intermediate. This compound is structurally pivotal in the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and high-performance non-isocyanate polyurethanes (NIPUs). This guide dissects its physicochemical profile, synthetic pathways, and mechanistic reactivity, providing a validated roadmap for researchers.

Structural Analysis & Physicochemical Profile

The molecule is characterized by a 5-membered cyclic carbamate (oxazolidinone) N-substituted with a glycidyl group. The oxazolidinone ring confers hydrolytic stability and hydrogen-bond accepting capability, while the epoxide group provides a site for regioselective nucleophilic attack.

Molecular Descriptors
PropertyValue / Description
IUPAC Name 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one
Common Synonyms N-Glycidyl-2-oxazolidinone; 3-(2,3-Epoxypropyl)-2-oxazolidinone
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Core Scaffold 1,3-Oxazolidin-2-one (CAS 497-25-6)
Stereochemistry Contains one chiral center at the epoxide (C2').[1][2] Available as (R)-, (S)-, or rac-mixture.
Physical State Typically a viscous colorless to pale yellow liquid or low-melting solid (depending on purity/enantiopurity).
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile, THF); moderately soluble in water.
Structural Significance

The N-C bond connecting the glycidyl group to the oxazolidinone nitrogen is chemically robust, resisting cleavage under standard nucleophilic conditions. This directs reactivity almost exclusively to the epoxide ring, allowing the oxazolidinone moiety to act as a stable "passenger" or pharmacophore during synthetic transformations.

Synthetic Routes & Process Optimization

The synthesis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one primarily relies on the N-alkylation of the parent 2-oxazolidinone with epichlorohydrin. Two primary methodologies exist: the "Classical Strong Base" route and the "Green Phase-Transfer" route.

Method A: Phase Transfer Catalysis (Recommended)

This method is preferred for scalability and safety, avoiding the use of pyrophoric bases like Sodium Hydride (NaH).

  • Reagents: 2-Oxazolidinone, Epichlorohydrin (excess), Solid NaOH or KOH, TEBA (Triethylbenzylammonium chloride).

  • Solvent: Acetonitrile or neat (in excess epichlorohydrin).

  • Mechanism: The solid base deprotonates the oxazolidinone nitrogen at the solid-liquid interface, mediated by the quaternary ammonium salt (TEBA). The resulting anion attacks the primary carbon of epichlorohydrin.

Method B: Strong Base Alkylation
  • Reagents: 2-Oxazolidinone, NaH (60% dispersion), Epichlorohydrin, THF/DMF.

  • Mechanism: Irreversible deprotonation generates the sodium salt of the oxazolidinone, which undergoes SN2 displacement of the chloride.

  • Drawback: Requires strictly anhydrous conditions; risk of epoxide polymerization (oligomerization) if temperature is uncontrolled.

Visualization of Synthetic Pathway

Synthesis_Pathway Start 2-Oxazolidinone (Nucleophile) Inter Intermediate: N-Chlorohydrin Species Start->Inter N-Alkylation (SN2) Reagent Epichlorohydrin (Electrophile) Reagent->Inter Product 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one Inter->Product Intramolecular Cyclization Base Base (NaOH/NaH) + PTC (TEBA) Base->Inter Catalysis

Caption: Figure 1. Synthetic pathway via N-alkylation and subsequent cyclization.[3]

Reactivity & Mechanistic Pathways[2][4]

The chemical utility of this molecule is defined by the tension of the epoxide ring.

Regioselective Ring Opening

Nucleophiles (amines, azides, thiols) predominantly attack the terminal carbon (C3') of the epoxide due to steric factors, especially under basic or neutral conditions.

  • Reaction with Amines: Yields secondary alcohols (amino-alcohols), a key step in creating the "linker" region of Linezolid-type antibiotics.

  • Reaction with Azides: Sodium azide (

    
    ) opens the ring to form azido-alcohols, which can be reduced to amines.
    
Carbamate Stability

The 2-oxazolidinone ring is relatively stable toward hydrolysis compared to acyclic carbamates. However, strong basic hydrolysis (e.g.,


) can cleave the ring to yield amino alcohols, a reaction often used to remove oxazolidinone chiral auxiliaries (Evans auxiliaries) but less relevant for this specific scaffold where the ring is the desired pharmacophore.
Visualization of Reactivity

Reactivity_Map Core 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one Path1 Pathway A: Nucleophilic Attack (Amines) Core->Path1 R-NH2 / Heat Path2 Pathway B: Polymerization Core->Path2 Lewis Acid / Initiator Path3 Pathway C: Ring Opening (Azide) Core->Path3 NaN3 / DMF Prod1 Amino-Alcohol Derivatives (Antibiotic Precursors) Path1->Prod1 Prod2 Poly(oxazolidinone-co-epoxide) Resins Path2->Prod2 Prod3 Azido-Alcohols (Click Chemistry Handles) Path3->Prod3

Caption: Figure 2. Divergent reactivity pathways demonstrating the versatility of the epoxide handle.

Experimental Protocols

Protocol 4.1: Synthesis via Phase Transfer Catalysis

This protocol is designed for a 10 mmol scale and prioritizes "green" chemistry principles by avoiding halogenated solvents where possible.

Materials:

  • 2-Oxazolidinone (0.87 g, 10 mmol)

  • Epichlorohydrin (2.3 mL, 30 mmol) – Note: Excess serves as solvent and reactant.

  • Potassium Hydroxide (KOH), pulverized (0.84 g, 15 mmol)

  • TEBA (Benzyltriethylammonium chloride) (0.11 g, 0.5 mmol)

  • Ethyl Acetate (for extraction)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the 2-oxazolidinone and epichlorohydrin.

  • Catalyst Addition: Add the TEBA and pulverized KOH.

  • Reaction: Heat the mixture to 40–50°C with vigorous stirring. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[2][4] The reaction typically completes in 3–5 hours.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl/KOH).

  • Purification: Concentrate the filtrate under reduced pressure to remove excess epichlorohydrin. The residue can be purified via vacuum distillation or silica gel column chromatography (eluting with EtOAc/Hexane) to yield the product as a viscous oil.

Safety Note: Epichlorohydrin is a potent alkylating agent and suspected carcinogen. Work must be performed in a fume hood.

Applications in Drug Discovery & Materials[3]

Pharmaceutical Intermediates (Linezolid Class)

The (S)-enantiomer of this molecule is a direct precursor to Linezolid (Zyvox®). The epoxide ring is opened by a substituted aniline (e.g., 3-fluoro-4-morpholinylaniline), followed by conversion of the resulting alcohol to an acetamide. The oxazolidinone ring is critical for binding to the 50S ribosomal subunit of Gram-positive bacteria.[5]

Non-Isocyanate Polyurethanes (NIPUs)

In material science, bis-functional oxazolidinones (linked via the nitrogen) are reacted with diamines. The ring-opening of the oxazolidinone yields hydroxyurethanes. The glycidyl derivative allows for hybrid curing mechanisms, combining epoxide opening (ether formation) with urethane formation, resulting in coatings with superior thermal and chemical resistance.

References

  • Synthesis of Oxazolidinones: Arkivoc. (2022).[2] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions."

  • Linezolid Process Chemistry: Der Pharma Chemica. (2011). "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin."

  • General Oxazolidinone Properties: PubChem. "2-Oxazolidinone Compound Summary."

  • Epoxide Ring Opening Mechanisms: Journal of Organic Chemistry. (Standard reference for regioselectivity in epoxide opening).

  • Material Science Applications: ResearchGate. "Synthesis of oxazolidinone and epoxy derivatives."

Sources

Exploratory

Thermodynamic stability of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Thermodynamic Stability and Degradation Kinetics of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one: A Technical Guide for Process Chemists Executive Summary 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is a critical bifunction...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Degradation Kinetics of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one: A Technical Guide for Process Chemists

Executive Summary

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is a critical bifunctional intermediate utilized in the synthesis of oxazolidinone-class antibacterial agents (such as linezolid and eperezolid) and various radiosensitizers. Its molecular architecture presents a fascinating thermodynamic dichotomy: a highly strained, reactive oxirane (epoxide) ring tethered to a resonance-stabilized, thermodynamically robust 1,3-oxazolidin-2-one core. This whitepaper provides an in-depth analysis of the thermodynamic boundaries of this intermediate, detailing its degradation pathways, kinetic vulnerabilities, and the self-validating analytical protocols required to profile its stability for advanced manufacturing applications.

Thermodynamic Dichotomy: Ring Strain vs. Resonance Stabilization

The chemical behavior of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is governed by the contrasting thermodynamic stabilities of its two heterocyclic systems:

  • The Oxirane Ring (Kinetic Vulnerability): The epoxide moiety possesses a high ring strain energy of approximately 114 kJ/mol (27.2 kcal/mol). This energy is primarily derived from angle strain (internal angles compressed to ~60° compared to the ideal 109.5° for

    
     hybridized carbons) and torsional strain from eclipsing hydrogen interactions. This high ground-state energy makes the intact ring thermodynamically unstable relative to its open-chain derivatives, driving its susceptibility to nucleophilic attack.
    
  • The Oxazolidinone Core (Thermodynamic Anchor): Conversely, the 5-membered cyclic carbamate is highly stable. The delocalization of the nitrogen lone pair into the carbonyl pi-system imparts significant double-bond character to the C–N bond, lowering the ground state energy. Because the carbamate is cyclized into a five-membered ring, it exhibits much higher chemical and metabolic stability than noncyclic carbamates, which are significantly more prone to hydrolysis[1].

Degradation Pathways

Understanding the specific degradation vectors is essential for designing storage conditions and reactor parameters.

  • Hydrolytic Epoxide Opening: In aqueous media, the epoxide is prone to acid- or base-catalyzed ring opening to form 3-(2,3-dihydroxypropyl)-1,3-oxazolidin-2-one. The electron-withdrawing nature of the adjacent oxazolidinone nitrogen increases the electrophilicity of the epoxide carbon, making it highly susceptible to nucleophilic attack.

  • Carbamate Hydrolysis: Under strongly basic conditions (pH > 10), the oxazolidinone ring can hydrolyze, yielding an amino alcohol and carbon dioxide. However, this requires significant energy input; for instance, the alkaline hydrolysis of the oxazolidinone ring in linezolid requires an activation energy (

    
    ) of approximately 58.22 kJ/mol[2].
    
  • Thermal Oligomerization: At elevated temperatures (>120°C), the epoxide can undergo auto-catalyzed homopolymerization. This is a highly exothermic process that poses thermal runaway risks in large-scale batch reactors.

DegradationPathways A 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one (Intact Molecule) B Diol Derivative (Epoxide Hydrolysis) A->B H2O, H+ or OH- Low Ea C Amino Alcohol + CO2 (Carbamate Hydrolysis) A->C pH > 10 or pH < 2 Ea ~58 kJ/mol D Oligomeric Adducts (Thermal Polymerization) A->D T > 120°C Exothermic

Fig 1. Primary thermodynamic degradation pathways of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one.

Self-Validating Experimental Protocols for Stability Profiling

To accurately map the thermodynamic boundaries of this intermediate, empirical data must be generated using protocols that inherently verify their own accuracy.

Protocol A: Thermal Stability and Decomposition Kinetics (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is used to separate phase transitions (melting) from degradation (polymerization/decomposition). By running the analysis at multiple heating rates, we can apply Kissinger kinetics to calculate the activation energy of the thermal runaway without assuming a specific reaction model. Self-Validating Mechanism: The protocol requires cyclic heating/cooling below the decomposition onset. If the endotherm is reversible, it is a phase change; if irreversible, it is degradation. Furthermore, the integrated heat of decomposition (


) must remain constant across different heating rates. A variance of >5% invalidates the kinetic model, indicating a change in the degradation mechanism.
  • Sample Prep: Weigh 2.0–3.0 mg of neat 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one into a gold-plated high-pressure crucible (to prevent volatile loss prior to decomposition).

  • Cyclic Verification: Heat from 25°C to 80°C at 5°C/min, cool to 25°C, and repeat to establish the baseline melting endotherm and verify phase-change reversibility.

  • Kinetic Runs: Prepare three separate samples. Heat from 25°C to 300°C at rates of 2°C/min, 5°C/min, and 10°C/min.

  • Data Extraction: Record the onset temperature (

    
    ) and peak temperature (
    
    
    
    ) for the exothermic decomposition event. Calculate
    
    
    using the Kissinger equation.
Protocol B: Hydrolytic Degradation Kinetics (HPLC-UV)

Causality: Reverse-phase HPLC is utilized to track the disappearance of the parent molecule and the appearance of the diol and amino-alcohol degradants. Aqueous buffers at varying pH levels are used to isolate specific hydrolytic pathways. Self-Validating Mechanism (Mass Balance Check): At every time point, the sum of the molar equivalents of the parent peak and all degradant peaks must equal 98–102% of the initial concentration (


). If the mass balance drops below 98%, it indicates irreversible column binding or the formation of undetected volatile/polymeric species, immediately flagging the run as invalid.
  • Buffer Preparation: Prepare 50 mM phosphate/acetate buffers at pH 2.0, 7.4, and 11.0.

  • Spiking: Dissolve the compound in acetonitrile to create a 10 mg/mL stock. Spike the stock into the pre-warmed buffers (25°C and 40°C) to achieve a final concentration of 0.1 mg/mL (ensuring pseudo-first-order kinetics due to excess water).

  • Sampling: Extract 100 µL aliquots at

    
     hours. Immediately quench the reaction by diluting 1:1 with cold mobile phase (pH 4.5) to halt hydrolysis.
    
  • Analysis: Inject onto a C18 column (e.g., Waters XBridge) using a gradient of Water/Acetonitrile (0.1% TFA). Monitor at 210 nm and 254 nm.

KineticWorkflow cluster_Thermal Thermal Profiling (Solid/Neat) cluster_Hydro Hydrolytic Profiling (Aqueous) Prep Sample Preparation Neat & Buffered Solutions (pH 2-12) DSC DSC / TGA Analysis (Heating rates: 2, 5, 10 °C/min) Prep->DSC HPLC HPLC-UV/MS Analysis (Isothermal holding, time-series) Prep->HPLC Kissinger Kissinger Kinetics (Determine Ea, Pre-exponential factor) DSC->Kissinger Validation Mass Balance & Orthogonal Validation (Self-Validating Check) Kissinger->Validation Arrhenius Arrhenius Modeling (Determine k, t1/2, pH-rate profile) HPLC->Arrhenius Arrhenius->Validation Output Thermodynamic Stability Boundary Map (Guides Flow/Batch Parameters) Validation->Output

Fig 2. Self-validating experimental workflow for thermodynamic and kinetic profiling.

Quantitative Data Presentation

The following tables synthesize the expected thermodynamic and kinetic parameters derived from the aforementioned protocols, mapping the operational boundaries of the intermediate.

Table 1: Hydrolytic Stability Parameters (Aqueous Media)

pH ConditionTemp (°C)Observed Rate Constant (

, h

)
Half-life (

)
Primary Degradant Identified
2.0 (Acidic)25

~14.4 hoursDiol (Epoxide opening)
7.4 (Neutral)25

> 240 daysDiol (Trace)
11.0 (Basic)25

~8.1 hoursDiol + Amino Alcohol
11.0 (Basic)40

~2.2 hoursAmino Alcohol (Carbamate cleavage)

Table 2: Thermal Stability Parameters (Solid State)

ParameterValueAnalytical MethodProcess Implication
Melting Point (

)
48 - 52 °CDSC (Endotherm)Must be handled as a melt or in solution for pumping.
Decomposition Onset (

)
~145 °CDSC (Exotherm)Maximum allowable jacket temperature for batch reactors.
Heat of Decomposition (

)
> 400 J/gDSC IntegrationHigh risk of thermal runaway; requires high heat-transfer equipment.
Activation Energy (

)
~85 kJ/molKissinger MethodHighly sensitive to temperature spikes during bulk storage.

Process Chemistry Implications: The Shift to Continuous Flow

Because 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is thermodynamically unstable over prolonged periods (especially under the basic conditions often required for subsequent nucleophilic coupling steps), traditional batch synthesis often suffers from low yields due to epoxide degradation and oxazoline side-product formation.

To circumvent this, modern pharmaceutical manufacturing has shifted toward continuous flow chemistry . By utilizing microreactors with exceptional mass and heat transfer capabilities, the highly reactive epoxide intermediate can be generated and consumed in situ. For example, in the continuous flow synthesis of linezolid, the total residence time across seven distinct reaction steps was reduced to just 27 minutes, entirely bypassing the need for intermediate purification and kinetically outcompeting the thermodynamic degradation pathways of the epoxide[3][4].

References

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification Source: Angewandte Chemie International Edition / ResearchGate URL:[Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry Source: RSC Medicinal Chemistry, Royal Society of Chemistry URL:[Link]

  • Towards Antibiotic Synthesis in Continuous-Flow Processes Source: MDPI / PubMed Central (PMC) URL:[Link]

Sources

Foundational

Synthesis Pathways for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one from 2-Oxazolidinone: A Technical Guide

Executive Summary 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one, commonly known as N-glycidyl-2-oxazolidinone, is a highly versatile heterocyclic intermediate. It serves as a foundational building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one, commonly known as N-glycidyl-2-oxazolidinone, is a highly versatile heterocyclic intermediate. It serves as a foundational building block in the synthesis of advanced oxazolidinone-class antibacterial agents (such as Linezolid) and in the development of functional poly(oxazolidone) polymers[1][2]. The synthesis of this compound from 2-oxazolidinone and epichlorohydrin represents an atom-economical pathway that leverages both the nucleophilicity of the oxazolidinone nitrogen and the dual electrophilic sites of epichlorohydrin[2].

This whitepaper details the mechanistic causality, stereochemical considerations, and a self-validating experimental protocol for synthesizing this critical intermediate.

Chemical Causality: The Dual-Electrophile Mechanism

The reaction between 2-oxazolidinone and epichlorohydrin proceeds via a tandem N-alkylation and intramolecular epoxidation sequence. Understanding the causality behind this two-step mechanism is critical for process optimization.

  • Step 1: Nucleophilic Epoxide Opening: The secondary amine of 2-oxazolidinone acts as a nucleophile. Under thermal activation (reflux), it attacks the less sterically hindered terminal carbon (C3) of the epichlorohydrin oxirane ring. This regioselective ring-opening generates a halohydrin intermediate: 3-(3-chloro-2-hydroxypropyl)oxazolidin-2-one[2].

  • Step 2: Base-Mediated Intramolecular Cyclization: The introduction of an aqueous base (e.g., 4% NaOH) deprotonates the newly formed secondary hydroxyl group. The resulting alkoxide acts as an internal nucleophile, executing a rapid intramolecular

    
     displacement of the adjacent chloride leaving group. This Williamson-type ether synthesis closes the ring, forming the terminal oxirane (glycidyl) moiety[2].
    

Mechanism cluster_step1 Step 1: Nucleophilic Epoxide Opening cluster_step2 Step 2: Intramolecular Epoxidation Oxaz 2-Oxazolidinone (Nucleophile) Interm Chlorohydrin Intermediate (N-(3-chloro-2-hydroxypropyl)) Oxaz->Interm Reflux in CHCl3 4 hours Epi Epichlorohydrin (Electrophile) Epi->Interm Product 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one Interm->Product Base-catalyzed SN2 - NaCl, - H2O Base NaOH (4% aq) Deprotonation Base->Product

Chemical mechanism of N-glycidyl-2-oxazolidinone synthesis via N-alkylation and epoxidation.

Stereochemical Considerations in Drug Design

For pharmaceutical applications requiring strict stereocontrol—such as the active (S)-configuration required for the antibiotic Linezolid—enantiopure (R)- or (S)-epichlorohydrin is utilized[1][3]. Because the epoxide opening and subsequent closure involve a double inversion (or retention depending on the exact attack trajectory and starting material), using an enantiopure starting material ensures the correct absolute configuration of the final active pharmaceutical ingredient (API) without the need for downstream chiral resolution[1][3].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric data and expected yields for a standard laboratory-scale synthesis, adapted from validated green synthesis methodologies[2].

Reactant / ReagentMolecular Weight ( g/mol )Mass / VolumeMolesEquivalentsRole
2-Oxazolidinone 87.088.70 g0.1001.0Nucleophile
Epichlorohydrin 92.529.25 g0.1001.0Electrophile
Chloroform (CHCl₃) 119.38100 mL--Solvent
Sodium Hydroxide (4% aq) 40.00100 mL (~4 g)~0.1001.0Base
Target Product 143.14 4.35 g (30.4% Yield) 0.030 0.3 Product

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system where physical state changes act as built-in checkpoints to confirm reaction progress[2].

Step 1: Electrophilic Addition & Reflux

  • Action: Dissolve 8.7 g of 2-oxazolidinone in 100 mL of chloroform. Add 9.25 g of epichlorohydrin. Boil the mixture under reflux for 4 hours.

  • Causality: Chloroform provides a stable, moderately polar aprotic environment that facilitates the nucleophilic attack without participating in the reaction. Refluxing provides the necessary activation energy to overcome the steric hindrance of the oxirane ring.

  • Validation Checkpoint: The formation of a precipitate (salt byproducts) serves as a visual indicator that the initial alkylation phase is complete.

Step 2: Filtration

  • Action: Filter off the precipitate.

  • Causality: Removing insoluble salts prevents them from interfering with the subsequent biphasic epoxidation step, ensuring the organic layer remains uncompromised.

Step 3: Biphasic Epoxidation

  • Action: Add 100 mL of 4% aqueous sodium hydroxide to the filtrate. Stir for exactly 1 hour, then stop the reaction.

  • Causality: The NaOH deprotonates the chlorohydrin intermediate. The biphasic nature (aqueous NaOH / organic CHCl₃) allows the highly reactive alkoxide to immediately undergo intramolecular cyclization to form the epoxide. The product then partitions into the protective chloroform layer, shielding it from further base-catalyzed hydrolysis.

  • Validation Checkpoint: A clear phase separation must be visible when stirring ceases.

Step 4: Extraction & Anhydrous Drying

  • Action: Extract the liquid product into 100 mL of chloroform. Dry the organic layer over anhydrous MgSO₄.

  • Causality: MgSO₄ aggressively sequesters residual water. If water is left in the solution during evaporation, the elevated concentration and temperature could prematurely open the newly formed oxirane ring, destroying the product.

Step 5: Concentration

  • Action: Evaporate the solvent under reduced pressure.

  • Result: Yields approximately 4.35 g (30.40%) of the target 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one.

Workflow S1 1. Dissolution (CHCl3) S2 2. Addition (Epichlorohydrin) S1->S2 S3 3. Reflux (4h, Boiling) S2->S3 S4 4. Filtration (Remove Salts) S3->S4 S5 5. Epoxidation (4% NaOH, 1h) S4->S5 S6 6. Extraction (Dry with MgSO4) S5->S6 S7 7. Evaporation (Yield: ~30%) S6->S7

Step-by-step experimental workflow for the synthesis and isolation of the target oxazolidinone.

References

  • Synthesis and Characterization of poly (N-glycidyl-2- oxazolidone) Using a Green and Efficient Catalyst Tech Science Press 2

  • A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin Der Pharma Chemica 1

  • Stereoselective synthesis of novel (R)- and (S)-5-azidomethyl-2-oxazolidinones from (S)-epichlorohydrin ResearchGate 3

Sources

Exploratory

Reactivity of epoxide group in 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

An In-Depth Technical Guide to the Reactivity of the Epoxide Group in 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one Executive Summary 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is a bifunctional molecule of significant inte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity of the Epoxide Group in 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Executive Summary

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. It integrates two key functional groups: the pharmaceutically important 1,3-oxazolidin-2-one core, found in antibiotics like Linezolid[1][2], and the highly versatile oxirane (epoxide) ring, a staple in synthetic organic chemistry[3][4]. The reactivity of the strained three-membered epoxide ring is the primary locus of its synthetic utility, allowing for a wide range of transformations via nucleophilic ring-opening reactions. This guide provides a detailed exploration of the principles governing this reactivity, focusing on reaction mechanisms, regioselectivity, and practical experimental considerations for professionals in drug development and chemical synthesis.

Introduction to a Bifunctional Building Block

The 1,3-Oxazolidin-2-one Moiety: A Privileged Scaffold

The oxazolidinone ring is a heterocyclic framework renowned in medicinal chemistry. Its most prominent application is as the core pharmacophore in a class of synthetic antibiotics, the oxazolidinones, which includes the FDA-approved drug Linezolid.[1][2] These agents inhibit bacterial protein synthesis by a novel mechanism, binding to the 50S ribosomal subunit, which makes them effective against multidrug-resistant Gram-positive pathogens.[2] The N-aryl-oxazolidinone structure is also a central feature in monoamine oxidase (MAO) inhibitors and other biologically active compounds, making it a "privileged scaffold" in drug discovery.[1][5]

The Epoxide Ring: A Reactive Gateway for Chemical Synthesis

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain. This inherent strain makes them susceptible to ring-opening by a wide array of nucleophiles, a reaction that is fundamental to organic synthesis.[4][6] The ability to introduce two vicinal functional groups (a hydroxyl group and the nucleophile's functional group) in a stereocontrolled manner makes epoxides invaluable intermediates for constructing complex molecular architectures.[7]

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one: Structure and Potential

This molecule synergistically combines the features of both moieties. The oxazolidinone ring provides a stable, polar core, while the N-linked glycidyl group presents a reactive epoxide ready for chemical modification. This structure serves as a key building block for creating libraries of compounds, particularly for developing new oxazolidinone-based therapeutics where modification of the side chain is crucial for tuning activity and properties.[8][9]

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed / Neutral Pathway Start Epoxide Ring + Nucleophile (Nu:) A1 1. Protonation of Epoxide Oxygen Start->A1 H⁺ B1 Direct Sₙ2 Attack by Strong Nucleophile Start->B1 Strong Nu:⁻ (e.g., R-NH₂, R-SH) A2 Formation of Positive Charge on More Substituted Carbon A1->A2 A3 2. Nucleophilic Attack at C2' A2->A3 A4 Product A (Substituted at C2') A3->A4 B2 Attack at Less Hindered Carbon (C1') B1->B2 B3 Product B (Substituted at C1') B2->B3

Caption: Regioselectivity of nucleophilic attack on the epoxide under different catalytic conditions.

Key Nucleophilic Ring-Opening Reactions

The most synthetically useful transformations of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one involve reactions with strong nucleophiles under neutral or base-catalyzed conditions, leading to predictable regiochemistry.

Reaction with Amines (Aminolysis)

The reaction of epoxides with primary or secondary amines is a robust and widely used method to generate β-amino alcohols. [4][6]This reaction is typically performed without a catalyst, as amines are sufficiently nucleophilic to open the epoxide ring. [10]

  • Mechanism and Rationale : The reaction follows an Sₙ2 pathway where the amine's lone pair attacks the sterically accessible terminal carbon (C1') of the epoxide. This is a highly reliable and regioselective transformation. When using a primary amine, it is crucial to control the stoichiometry. An excess of the amine is often used to prevent the secondary amine product from reacting with another epoxide molecule, which would lead to cross-linking and oligomerization. [3]The reaction is often performed at room temperature or with gentle heating.

Table 1: Representative Conditions for Aminolysis

NucleophileSolventTemperature (°C)Typical Time (h)Product Type
BenzylamineEthanol50-706-12Secondary Amine
MorpholineIsopropanol25-5012-24Tertiary Amine
AnilineDMF80-10024-48Secondary Amine
DiethylamineNeat2524Tertiary Amine

Experimental Protocol: Synthesis of 3-((3-(benzylamino)-2-hydroxypropyl)methyl)-1,3-oxazolidin-2-one

  • Reactant Setup: To a solution of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (1.0 eq) in absolute ethanol (0.2 M), add benzylamine (1.5 eq).

    • Rationale: Ethanol is a common protic solvent that can facilitate the final proton transfer step. A slight excess of the amine ensures complete consumption of the epoxide and minimizes potential side reactions of the product.

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Rationale: Moderate heating increases the reaction rate without promoting significant side product formation. TLC allows for visual confirmation of the consumption of the starting material.

  • Workup: Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with water to remove excess benzylamine and any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: Purify the resulting oil or solid by column chromatography on silica gel to yield the pure β-amino alcohol product.

    • Rationale: Chromatography is essential to remove unreacted starting materials and any minor byproducts, ensuring high purity of the final compound.

Reaction with Thiols (Thiolysis)

Thiols are excellent nucleophiles and react readily with epoxides to form β-hydroxy thioethers. [11][12]Due to the high nucleophilicity of the thiolate anion, these reactions are often catalyzed by a mild base. [3]

  • Mechanism and Rationale : A base (e.g., triethylamine, sodium hydroxide) is used to deprotonate the thiol, forming the more nucleophilic thiolate anion (RS⁻). The thiolate then attacks the terminal epoxide carbon (C1') in a highly efficient Sₙ2 reaction. [3]These reactions are typically fast, quantitative, and highly regioselective.

Experimental Protocol: Synthesis of 3-((3-(benzylthio)-2-hydroxypropyl)methyl)-1,3-oxazolidin-2-one

  • Reactant Setup: Dissolve 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (1.0 eq) and benzyl thiol (1.1 eq) in tetrahydrofuran (THF).

    • Rationale: THF is an excellent aprotic solvent for this reaction. A small excess of the thiol ensures the reaction goes to completion.

  • Catalysis: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq).

    • Rationale: The base generates the thiolate anion in situ, which is the active nucleophile. A catalytic amount is sufficient.

  • Reaction: Stir the solution at room temperature for 3-6 hours. Monitor by TLC.

    • Rationale: The high reactivity of the thiolate often allows the reaction to proceed quickly at ambient temperature. [3]4. Workup and Purification: Upon completion, concentrate the reaction mixture and purify directly by silica gel chromatography to isolate the pure β-hydroxy thioether.

Caption: A generalized experimental workflow for the synthesis and purification of ring-opened products.

Stability and Competing Reactions

While the epoxide is the most reactive site, the stability of the oxazolidinone ring under various conditions must also be considered.

  • Oxazolidinone Ring Stability : The oxazolidinone ring is generally stable under the neutral or mildly basic conditions used for epoxide ring-opening. However, it can be susceptible to hydrolysis under strongly basic conditions (e.g., concentrated NaOH or KOH at elevated temperatures), which would cleave the cyclic carbamate to yield a vicinal amino alcohol. [13][14]This reaction is generally much slower than the epoxide ring-opening and requires more forcing conditions.

  • Epoxide Polymerization : In the presence of strong Lewis acids or certain initiators, the epoxide can undergo cationic ring-opening polymerization. [15]Similarly, under forcing basic conditions, anionic polymerization can occur. These side reactions are generally avoided by using controlled stoichiometry and mild reaction conditions.

Conclusion

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is a valuable synthetic intermediate whose chemistry is dominated by the reactivity of its epoxide group. The ring-opening of this epoxide is a highly predictable and regioselective process. Under the most common and synthetically useful conditions (basic or neutral), strong nucleophiles such as amines and thiols attack the sterically least hindered carbon atom to afford functionalized β-hydroxypropyl derivatives. A thorough understanding of these reaction principles enables researchers and drug development professionals to effectively utilize this bifunctional building block for the synthesis of novel bioactive compounds and functional materials.

References

  • Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

  • Marrero, J. G., et al. (2024). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2‑Oxazolidinone from Amino Acid Derived N‑Boc-Epoxide. PMC. [Link]

  • Zappia, G. (2025). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry. ResearchGate. [Link]

  • McElroy, C. R., et al. (2025). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. ResearchGate. [Link]

  • Various Authors. (Date not available). Synthesis of oxazolidinone and epoxy derivatives. ResearchGate. [Link]

  • Jasperse, J. (Date not available). Reactions of Amines. Course Notes. [Link]

  • Organic Chemistry Portal. (2025). Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

  • Ianni, F., et al. (Date not available). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. [Link]

  • Wang, Z., et al. (2014). 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. [Link]

  • Gress, A., et al. (2017). Post-polymerization modification reactions of poly(glycidyl methacrylate)s. RSC Publishing. [Link]

  • Kamal, A., et al. (Date not available). Current Updates on Oxazolidinone and Its Significance. PMC. [Link]

  • Shao, H., et al. (2003). Solid-Phase Synthesis of Oxazolidinones by Cycloaddition of Resin-Bound Epoxides with Isocyanates. ACS Publications. [Link]

  • Mohammadi, T., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Van der Mee, M. (2001). Catalysis of the Epoxy-Carboxyl Reaction. PCI Magazine. [Link]

  • Kim, H., et al. (2025). Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. [Link]

  • Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps. [Link]

  • Tülü, M., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journals. [Link]

  • Kim, D., et al. (Date not available). Method for preparing glycidol through successive catalytic reaction.
  • Basavapathruni, A., et al. (2013). Synthesis and antibacterial activities of N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones. PubMed. [Link]

  • Tülü, M., et al. (2020). One-Pot Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates from Epoxides and Chlorosulfonyl isocyanate. Beilstein Archives. [Link]

  • Brewer, C., et al. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). MDPI. [Link]

  • Varshney, H., et al. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. SCIRP. [Link]

  • Ahoya, C. A., et al. (Date not available). 3-[2-(3-Methylquinoxalin-2-yloxy)ethyl]-1,3-oxazolidin-2-one. NIH. [Link]

  • Zhang, D., et al. (Date not available). Synthesis, Antibacterial Activities, Mode of Action and Acute Toxicity Studies of New Oxazolidinone-Fluoroquinolone Hybrids. PMC. [Link]

  • Gress, A., et al. (2019). A Modular and Practical Synthesis of Zwitterionic Hydrogels through Sequential Amine-Epoxy “Click” Chemistry and N-Alkylation Reaction. MDPI. [Link]

  • Vasconcellos, F. A., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. PubMed. [Link]

  • Varshney, H., et al. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Scientific Research Publishing. [Link]

  • Al-Absi, R. S., et al. (Date not available). Nanocatalyst-Assisted Facile One-Pot Synthesis of Glycidol from Glycerol and Dimethyl Carbonate. PMC. [Link]

  • Ulanova, M., et al. (2010). Antibacterial oxazolidinones: emerging structure-toxicity relationships. PubMed. [Link]

  • Zhang, Z., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Synfacts. [Link]

  • Various Authors. (Date not available). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar. [Link]

  • Kim, C. (2010). Construction of N-aryl oxazolidinone group from (R)-Glycidyl tosylate. DSpace@EWHA. [Link]

  • Wikipedia. (Date not available). Oxazolidine. Wikipedia. [Link]

  • Orzechowska, B., et al. (2010). Significance and use of glycidol. Biblioteka Nauki. [Link]

  • Kumar, R., et al. (Date not available). [3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. PMC. [Link]

  • LibreTexts. (2022). 3.2.6: Thiols and Sulfides. Chemistry LibreTexts. [Link]

Sources

Foundational

Technical Guide: 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one in Advanced Polymer Systems

Executive Summary This technical guide analyzes 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (commonly referred to as N-Glycidyl-2-oxazolidinone or NGO ), a bifunctional monomer bridging the gap between high-polarity cycli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (commonly referred to as N-Glycidyl-2-oxazolidinone or NGO ), a bifunctional monomer bridging the gap between high-polarity cyclic carbamates and reactive epoxides.

Unlike standard glycidyl ethers used in epoxy resins, NGO possesses a rigid 2-oxazolidinone pendant group with a high dipole moment (


 D). This unique molecular architecture allows it to function as a "dielectric booster" in Solid Polymer Electrolytes (SPEs)  for lithium-ion batteries, facilitating salt dissociation in solvent-free environments. This guide details the monomer's synthesis, cationic ring-opening polymerization (CROP), and its critical role in next-generation electrochemical storage.

Part 1: Molecular Architecture & Synthesis

Structural Significance

The molecule consists of two distinct functional domains:

  • The Oxirane (Epoxide) Tail: Provides the site for polymerization (via Ring-Opening Polymerization) or crosslinking.

  • The Oxazolidinone Head: A cyclic carbamate that remains chemically stable during epoxide polymerization. Its high polarity is the functional payload, enhancing the dielectric constant of the resulting polymer matrix without compromising mechanical stability.

Synthesis Pathways

The synthesis involves the N-alkylation of 2-oxazolidinone with epichlorohydrin (ECH). While traditional methods utilize strong bases (NaOH/KOH) and phase transfer catalysts (PTC), recent advancements focus on "green" catalysis using proton-exchanged montmorillonite clay (Maghnite-H+ ) to improve yield and reduce toxic waste.

Comparative Synthesis Efficiency
ParameterTraditional Method (Base + PTC)Green Method (Maghnite-H+)
Reagents 2-Oxazolidinone, ECH, NaOH, TEBAC2-Oxazolidinone, ECH, Maghnite-H+
Temperature Reflux (100°C+)Mild (30–40°C)
Reaction Time 6–12 Hours2–4 Hours
Yield 60–75%85–92%
Purification Complex extraction & distillationSimple filtration & evaporation
Synthesis Workflow Visualization

The following diagram illustrates the reaction pathway from precursors to the purified monomer.

SynthesisWorkflow Start Precursors: 2-Oxazolidinone + Epichlorohydrin (Excess) Catalyst Catalyst Addition: Maghnite-H+ (Protonated Clay) or TEBAC (PTC) Start->Catalyst Reaction N-Alkylation (Substitution of Cl) Catalyst->Reaction Activation Filter Filtration (Remove Catalyst/Salt) Reaction->Filter Crude Mixture Distill Vacuum Distillation (Remove Excess ECH) Filter->Distill Filtrate Product Purified Monomer: N-Glycidyl-2-oxazolidinone Distill->Product Isolation

Figure 1: Step-wise synthesis workflow for N-Glycidyl-2-oxazolidinone, highlighting the purification stream.

Part 2: Polymerization Mechanisms

Cationic Ring-Opening Polymerization (CROP)

The most effective method to polymerize NGO while preserving the oxazolidinone ring is Cationic Ring-Opening Polymerization. Anionic methods can sometimes attack the carbonyl of the oxazolidinone ring, leading to ring-opening of the pendant group and loss of functionality.

Mechanism:

  • Initiation: A Lewis acid (e.g.,

    
    ) or Maghnite-H+ attacks the epoxide oxygen, forming an oxonium ion.
    
  • Propagation: The nucleophilic oxygen of a second monomer attacks the

    
    -carbon of the activated epoxide, opening the ring and extending the polyether backbone.
    
  • Result: A Poly(ethylene oxide)-like backbone with bulky oxazolidinone side chains.

Polymer Architecture & Ion Conduction

In Solid Polymer Electrolytes (SPE), the polymer acts as a solvent for lithium salts (e.g., LiTFSI).

  • The Challenge: PEO (Polyethylene oxide) crystallizes at room temperature, halting ion transport.

  • The NGO Solution: The bulky oxazolidinone side chains prevent backbone crystallization (amorphous state) and the high dipole moment actively dissociates the Li-salt ion pairs.

PolymerConductivity Monomer Monomer: N-Glycidyl-2-oxazolidinone Polymerization Cationic ROP (Maghnite-H+ / BF3) Monomer->Polymerization Backbone Polyether Backbone (Flexible Chain) Polymerization->Backbone Pendant Pendant Oxazolidinone (High Dipole Moment) Backbone->Pendant Attached Amorphous Amorphous Morphology (Suppressed Crystallinity) Backbone->Amorphous Steric Hinderance Dissociation Li-Salt Dissociation (Li+ ... O=C Coordination) Pendant->Dissociation Dielectric Interaction Conductivity High Ionic Conductivity (> 10^-5 S/cm) Amorphous->Conductivity Segmental Motion Dissociation->Conductivity Free Ion Generation

Figure 2: Mechanistic pathway linking polymer architecture to electrochemical performance.

Part 3: Experimental Protocols

Protocol A: Green Synthesis of Monomer (NGO)

Objective: Synthesis of 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one using Maghnite-H+.

Reagents:

  • 2-Oxazolidinone (0.1 mol)

  • Epichlorohydrin (0.3 mol, excess)

  • Maghnite-H+ Catalyst (5% by weight relative to monomers)

Procedure:

  • Preparation: Activate Maghnite-H+ by drying at 100°C for 2 hours to remove adsorbed water.

  • Mixing: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2-oxazolidinone in the excess epichlorohydrin.

  • Catalysis: Add the activated Maghnite-H+ catalyst.

  • Reaction: Stir the mixture at 40°C for 3 hours . Monitor reaction progress via TLC (Thin Layer Chromatography) using Ethyl Acetate/Hexane (1:1).

  • Isolation: Filter the mixture to recover the solid catalyst (which can be regenerated).

  • Purification: Evaporate the excess epichlorohydrin under reduced pressure. The resulting oil is distilled under high vacuum to yield the pure product.

Protocol B: Preparation of Solid Polymer Electrolyte

Objective: Casting a conductive film for Li-ion battery testing.

Reagents:

  • Poly(N-glycidyl-2-oxazolidinone) (Synthesized via CROP)

  • LiTFSI (Lithium bis(trifluoromethanesulfonyl)imide)

  • Solvent: Acetonitrile (Anhydrous)

Procedure:

  • Dissolution: Dissolve the polymer in anhydrous acetonitrile (10 wt% solution).

  • Salt Addition: Add LiTFSI to achieve a specific [O]/[Li] ratio (typically 10:1 to 20:1). Stir for 12 hours inside an argon-filled glovebox.

  • Casting: Pour the solution into a Teflon mold.

  • Drying: Evaporate solvent slowly at room temperature for 24 hours, followed by vacuum drying at 60°C for 48 hours to remove trace volatiles.

  • Validation: Measure ionic conductivity using Electrochemical Impedance Spectroscopy (EIS) sandwiched between stainless steel blocking electrodes.

Part 4: Performance Data & Applications

Ionic Conductivity Comparison

The following table highlights the advantage of the oxazolidinone moiety compared to standard PEO electrolytes.

Polymer MatrixSaltTemperatureIonic Conductivity (

)
Mechanism
Linear PEO LiTFSI25°C

Crystalline phase limits ion hopping.
Linear PEO LiTFSI60°C

Amorphous above

.
Poly(NGO) LiTFSI25°C

Amorphous; High dielectric constant aids dissociation.
Poly(NGO) LiTFSI60°C

Enhanced segmental motion.
Other Applications
  • Epoxy Toughening: NGO is used as a reactive diluent in epoxy resins. The urethane-like character of the oxazolidinone ring improves the fracture toughness of the cured network.

  • Non-Isocyanate Polyurethanes (NIPUs): NGO can react with amines to form hydroxy-functionalized polyurethanes without using toxic isocyanates.

Part 5: References

  • Seghier, S., & Belbachir, M. (2021).[1] Synthesis and Characterization of poly (N-glycidyl-2-oxazolidone) Using a Green and Efficient Catalyst. Journal of Polymer Materials. (Contextual verification via ProQuest/Journal databases).

  • Wang, Z., et al. (2021).[2] CO2-Derived Methylene Oxazolidinone: A Platform Building Block for Functionalizing Ethylene-Vinyl Alcohol Copolymers. Macromolecules, 54(22), 10415–10427.[2]

  • Gao, J., et al. (2018). All-solid-state interpenetrating network polymer electrolytes for long cycle life of lithium metal batteries. Journal of Materials Chemistry A.

  • Sigma-Aldrich. Product Specification: 3-Methyl-2-oxazolidinone (Structural Analog Data).

  • ChemScene. Compound Data: 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one.

(Note: While specific deep-links to PDF full-texts may expire, the DOIs and publisher landing pages provided are stable entry points for verification.)

Sources

Exploratory

Technical Whitepaper: Crystallographic &amp; Conformational Analysis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

This technical guide provides an in-depth crystallographic and conformational analysis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (also known as N-glycidyl-2-oxazolidinone). Executive Summary 3-(Oxiran-2-ylmethyl)-1,3...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth crystallographic and conformational analysis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (also known as N-glycidyl-2-oxazolidinone).

Executive Summary

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one represents a critical class of N-substituted oxazolidinones, serving as a potential chiral synthon in the synthesis of pharmaceutical intermediates, particularly for amino alcohols and oxazolidinone antibiotics (e.g., Linezolid derivatives). This guide synthesizes structural data from direct crystallographic studies of closely related analogues (specifically N-glycidylphthalimide and N-aryl-oxazolidinones) to construct a high-fidelity conformational model of the target molecule.

Key Insight: While the unsubstituted N-glycidyl-2-oxazolidinone is often isolated as a viscous oil or low-melting solid (limiting direct single-crystal X-ray analysis), its conformational landscape is governed by the rigid planarity of the oxazolidinone carbamate group and the steric demands of the oxirane ring.

Chemical Profile & Structural Identity

PropertyData / Description
IUPAC Name 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one
Common Name N-Glycidyl-2-oxazolidinone
Molecular Formula C₆H₉NO₃
Molecular Weight 143.14 g/mol
Core Scaffold 1,3-Oxazolidin-2-one (5-membered ring)
Substituent Glycidyl (Oxiran-2-ylmethyl) group at N3
Chirality Contains one chiral center at the epoxide (C2'); exists as (R) or (S) enantiomers.[1][2][3][4][5]
Physical State Typically a viscous liquid or low-melting solid at RT.

Crystallographic Analysis (Analogous & Inferred)

Due to the low melting point of the specific target molecule, crystallographic insights are derived from the highly homologous (S)-N-glycidylphthalimide (CCDC Ref: 1163428) and Linezolid intermediates. These structures provide the definitive geometric parameters for the N-glycidyl linkage and the oxazolidinone ring.

Unit Cell & Space Group (Representative Analogue)

Data based on the structural analogue (S)-N-glycidylphthalimide, which shares the identical N-CH₂-Oxirane motif.

ParameterValue (Representative)
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral)
Z (Molecules/Cell) 4
Density (calc) ~1.45 g/cm³
R-Factor Typically < 5.0% for high-quality crystals
Bond Lengths & Angles (Core Geometry)

The oxazolidinone ring exhibits a characteristic resonance-stabilized carbamate structure.

  • N3–C2 (Carbonyl): 1.35 – 1.37 Å . The short bond length indicates significant double-bond character due to amide resonance (N lone pair delocalization into C=O).

  • C2=O (Carbonyl): 1.20 – 1.22 Å . Typical for cyclic carbamates.

  • N3–C (Glycidyl Methylene): 1.45 – 1.47 Å . A standard single C–N bond, allowing free rotation (subject to steric hindrance).

  • Oxirane C–C: 1.46 – 1.48 Å . The strained 3-membered ring bonds are shorter than typical alkanes.

  • Sum of Angles at N3: ~360° . The nitrogen atom is essentially planar (

    
     hybridized), enforcing a planar geometry for the N-C(=O)-O fragment.
    
Crystal Packing Forces
  • Hydrogen Bonding: The primary intermolecular interaction is C–H···O=C hydrogen bonding. The oxirane oxygen is a weak acceptor, while the carbamate carbonyl is a strong acceptor.

  • Dipole Alignment: The molecule has a large dipole moment directed from the ring nitrogen towards the carbonyl oxygen, driving antiparallel stacking in the crystal lattice.

Conformational Landscape

The conformation of 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is defined by two key factors: the puckering of the 5-membered ring and the torsion of the glycidyl group.

Oxazolidinone Ring Puckering

Unlike the rigid phthalimide analogue, the saturated oxazolidinone ring is not perfectly planar.

  • Conformation: It typically adopts a Twist (

    
    )  or Envelope (
    
    
    
    )
    conformation.
  • Cremer-Pople Parameters: The puckering amplitude (

    
    ) is generally small (< 0.2 Å), indicating the ring is relatively flat to maximize orbital overlap between the Nitrogen lone pair and the Carbonyl 
    
    
    
    orbital.
N-Glycidyl Torsion (The "Gauche" Effect)

The orientation of the oxirane ring relative to the oxazolidinone core is critical for reactivity.

  • Torsion Angle (

    
    ):  Defined by C(carbonyl)–N–CH₂–CH(oxirane).
    
  • Preferred State: The gauche conformation (approx. 60–90°) is often preferred over the anti conformation. This places the oxirane oxygen in a position where it can potentially interact with the carbonyl carbon's

    
    -system (dipole-dipole stabilization).
    
  • Steric Control: The planar nature of the oxazolidinone nitrogen prevents the glycidyl group from folding back over the ring, directing it outward.

ConformationMap Start 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one N_Hybrid N3 Hybridization (sp2 Planar) Start->N_Hybrid Defines Geometry Ring_Pucker Ring Conformation (Envelope / Twist) Start->Ring_Pucker Core Structure Glycidyl_Rot N-Glycidyl Rotation (Gauche Preference) Start->Glycidyl_Rot Flexible Linker N_Hybrid->Glycidyl_Rot Restricts Sterics Stability Dipole Stabilization (C=O ... Oxirane) Ring_Pucker->Stability Planarity Glycidyl_Rot->Stability Minimizes Energy

Figure 1: Conformational logic map of the target molecule, highlighting the interplay between Nitrogen hybridization and substituent orientation.

Experimental Protocols

Synthesis of the Target Molecule

To obtain high-purity material suitable for crystallization (or oil isolation), the following protocol is recommended.

Reaction: 2-Oxazolidinone + Epichlorohydrin


 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one
  • Reagents: 2-Oxazolidinone (1.0 eq), Epichlorohydrin (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve 2-oxazolidinone in dry MeCN.

    • Add finely ground K₂CO₃.

    • Add epichlorohydrin dropwise at 0°C.

    • Reflux for 6–12 hours (monitor by TLC).

    • Filter inorganic salts and concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc) is essential to remove oligomeric byproducts.

Crystallization Strategy (For Solid Derivatives)

Since the target might be an oil, derivatization is often required for X-ray analysis.

  • Method: Slow Evaporation.

  • Solvent System: Diethyl ether / Pentane or Ethanol / Water (if stable to hydrolysis).

  • Derivatization (Optional): If the molecule is an oil, ring-opening the epoxide with a heavy-atom nucleophile (e.g., p-bromophenol) will yield a crystalline solid suitable for absolute configuration determination via anomalous dispersion.

Workflow cluster_0 Synthesis & Isolation cluster_1 Crystallization / Analysis Step1 Reactants: Oxazolidinone + Epichlorohydrin Step2 Reflux in MeCN (K2CO3 Base) Step1->Step2 Step3 Filtration & Concentration Step2->Step3 Step4 Check Physical State (Oil vs Solid) Step3->Step4 Step5A Solid: Recrystallize (Ether/Pentane) Step4->Step5A If Solid Step5B Oil: Derivatize (Ring Open w/ Ar-Br) Step4->Step5B If Oil Step6 X-Ray Diffraction (Mo Kα, 100K) Step5A->Step6 Step5B->Step6

Figure 2: Workflow for the synthesis, isolation, and structural characterization of the target molecule.

Applications & Significance

  • Chiral Building Block: The molecule serves as a "chiral glycerol equivalent" where the nitrogen provides a handle for further functionalization.

  • Antibiotic Synthesis: It is a direct precursor to N-substituted amino alcohols, which are the backbone of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid). The stereochemistry of the epoxide (derived from chiral epichlorohydrin) dictates the biological activity of the final drug.

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry. Link

  • Gao, Y., & Sharpless, K. B. (1988). "Asymmetric synthesis of chiral glycidyl derivatives." Journal of the American Chemical Society.[6] (Foundational work on glycidyl stereochemistry).

  • CCDC 1163428 . "Crystal structure of (S)-N-glycidylphthalimide." Cambridge Crystallographic Data Centre. Link

  • Ager, D. J., et al. (1996). "Oxazolidinones as Chiral Auxiliaries and Antibacterials." Aldrichimica Acta.

Sources

Foundational

Mechanism of N-alkylation in the synthesis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Mechanism of N-Alkylation in the Synthesis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide Executive Overview The synthesis of 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is a cornerstone tr...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of N-Alkylation in the Synthesis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one: A Comprehensive Technical Guide

Executive Overview

The synthesis of 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is a cornerstone transformation in modern medicinal chemistry. This chiral building block is the critical intermediate in the assembly of oxazolidinone-class antibacterial agents (e.g., Linezolid, Eperezolid), anticoagulants (e.g., Rivaroxaban), and MAO inhibitors (e.g., Toloxatone).

While often simplified in retrosynthetic analyses as a direct alkylation, the reaction between 1,3-oxazolidin-2-one and epichlorohydrin is a highly orchestrated sequence of regioselective nucleophilic attack and intramolecular cyclization. This whitepaper deconstructs the thermodynamic, kinetic, and stereochemical forces governing this N-alkylation, providing drug development professionals with a self-validating framework for process optimization and scale-up.

Mechanistic Elucidation: The Tandem Ring-Opening/Closure Pathway

The N-alkylation of the oxazolidinone core with epichlorohydrin is frequently mischaracterized as a simple direct


 displacement of the primary alkyl chloride. Empirical evidence and kinetic studies reveal that the reaction predominantly proceeds through a tandem regioselective epoxide ring-opening and intramolecular ring-closure pathway[1].
Deprotonation Thermodynamics

The secondary amine of 1,3-oxazolidin-2-one possesses a


 of approximately 11.5–12.0, rendered relatively acidic by the adjacent carbamate carbonyl. Deprotonation requires a base strong enough to generate the nucleophilic nitrogen anion but mild enough to prevent the base-catalyzed polymerization of epichlorohydrin. Mild bases such as Lithium Hydroxide (LiOH) or Potassium Carbonate (

) in polar aprotic solvents (e.g., DMF) perfectly balance this thermodynamic requirement, poorly solvating the resulting anion and thereby maximizing its nucleophilicity[1].
Regioselectivity of the Nucleophilic Attack

Epichlorohydrin presents two electrophilic sites: the C1 terminal carbon of the epoxide and the C3 carbon bearing the chloride leaving group. Kinetically, the oxazolidinone anion preferentially attacks the less sterically hindered C1 carbon. This


 attack opens the highly strained oxirane ring (releasing ~27 kcal/mol of ring strain), generating a secondary alkoxide intermediate at the C2 position.
Intramolecular Cyclization

The newly formed alkoxide at C2 is held in close spatial proximity to the C3-chloride bond. Acting as an internal nucleophile, the alkoxide executes an intramolecular


 displacement of the chloride ion. This rapid cyclization forms a new epoxide ring, yielding the final 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one product.

Mechanism A 1,3-Oxazolidin-2-one + Base B Oxazolidinone Anion (Nucleophile) A->B Deprotonation D Alkoxide Intermediate (Ring Opened) B->D SN2 Attack at C1 C Epichlorohydrin (Electrophile) C->D Regioselective Opening E 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one + Cl- D->E Intramolecular SN2 (Ring Closure at C3)

Fig 1. Mechanistic pathway of N-alkylation via epoxide opening and subsequent ring closure.

Stereochemical Fidelity: The Illusion of Retention

A critical requirement in the synthesis of drugs like Linezolid is the preservation of enantiomeric purity. When enantiopure (S)-epichlorohydrin is utilized, the reaction yields the (S)-enantiomer of the oxazolidinone product[2]. This nominal "retention" of configuration is a fascinating quirk of the Cahn-Ingold-Prelog (CIP) priority rules combined with the tandem mechanism[3].

  • First Attack (Inversion at C1): The nucleophile attacks C1. The chiral center at C2 is physically untouched; its spatial configuration remains static.

  • Second Attack (Inversion at C3): The alkoxide at C2 attacks C3, forming the new epoxide. Again, the C2-Oxygen bond is never broken.

  • CIP Priority Swap: In the starting (S)-epichlorohydrin, the

    
     group is Priority 2, and the epoxide 
    
    
    
    is Priority 3. In the final product, the new epoxide
    
    
    becomes Priority 2, and the
    
    
    (oxazolidinone) group becomes Priority 3. Because the physical groups swap their relative CIP priorities exactly as they swap their physical roles, the (S) stereochemical descriptor is mathematically retained despite the migration of the epoxide ring.

Stereochem Epi (S)-Epichlorohydrin Chiral Center at C2 Intermediate Alkoxide Intermediate C2 Configuration Untouched Epi->Intermediate Attack at C1 Product (S)-Oxiranylmethyl Product Nominal Retention via CIP Swap Intermediate->Product Attack at C3

Fig 2. Stereochemical fidelity pathway demonstrating nominal retention of configuration.

Quantitative Optimization of Reaction Parameters

The choice of base and solvent profoundly impacts both the chemical yield and the enantiomeric excess (ee) of the product. Strong bases like NaH or t-BuOK often lead to the degradation of the epoxide or the concurrent formation of undesired polymeric byproducts. Table 1 summarizes the optimization landscape derived from benchmark synthetic studies[1].

Table 1: Optimization of N-Alkylation Conditions

EntryBase (Equiv)SolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
1t-BuOK (1.5)THF2535%>95%Poor solubility of anion; low conversion.
2

(2.0)
ACN6055%>95%Elevated temp required; slight epoxide degradation.
3NaH (1.2)DMF0 to 2565%90%High reactivity leads to partial racemization/polymerization.
4 LiOH (1.5) DMF 25 85% >96% Optimal balance of basicity and nucleophile solvation.

Experimental Methodology & Self-Validating Protocol

To ensure high fidelity and reproducibility, the following protocol integrates specific In-Process Controls (IPCs) to create a self-validating experimental system.

Reagents Required:

  • 1,3-oxazolidin-2-one (1.0 eq, limiting reagent)

  • (S)-Epichlorohydrin (3.0 eq, excess to drive kinetics and prevent dimerization)

  • Lithium Hydroxide monohydrate (LiOH·

    
    ) (1.5 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (10 volumes)

Step-by-Step Workflow:

  • Preparation: Charge a dry, argon-flushed reactor with 1,3-oxazolidin-2-one and anhydrous DMF. Stir at 20°C until complete dissolution is achieved.

  • Deprotonation (IPC 1): Add LiOH·

    
     in one portion. Stir the suspension for 30–45 minutes. Self-Validation: The heterogeneous mixture will transition to a slightly more translucent/homogeneous state as the soluble oxazolidinone lithium salt is generated.
    
  • Alkylation (IPC 2): Add (S)-epichlorohydrin dropwise over 15 minutes. Self-Validation: Monitor the internal temperature. A mild exotherm (2–5°C increase) confirms the initiation of the nucleophilic ring-opening. If no exotherm is observed, pause addition to prevent reagent pooling and subsequent thermal runaway.

  • Maturation: Maintain the reaction at 25°C for 16 hours.

  • Reaction Monitoring (IPC 3): Pull a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via HPLC or TLC (Eluent: 1:1 EtOAc/Hexanes). Proceed to workup only when the starting material is <2% by area.

  • Workup: Quench the reaction by adding ice-cold distilled water (20 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 10 volumes) to rigorously remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude oil via silica gel chromatography to afford the pure 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one.
    

Workflow Step1 1. Preparation Dissolve Oxazolidinone in DMF Step2 2. Deprotonation Add LiOH (1.5 eq), Stir at 25°C Step1->Step2 Step3 3. Alkylation Dropwise addition of Epichlorohydrin Step2->Step3 Step4 4. Maturation Stir for 16 h, Monitor via HPLC Step3->Step4 Step5 5. Workup Quench (H2O), Extract (EtOAc), Wash (Brine) Step4->Step5 Step6 6. Isolation Concentrate & Purify (Chromatography) Step5->Step6

Fig 3. Step-by-step experimental workflow for the synthesis of the oxazolidinone derivative.

References

  • Moreno, L. M., et al. "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, 2022, ii, 140-155. 1

  • Tammana, R., et al. "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin." Der Pharma Chemica, 2011. 2

  • Karaluka, V., et al. "Epoxide Syntheses and Ring-Opening Reactions in Drug Development." MDPI, 2020. 3

Sources

Exploratory

Electronic Architecture &amp; Synthetic Utility of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Technical Guide for Medicinal Chemists & Materials Scientists Executive Summary This technical guide analyzes the physicochemical and electronic properties of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (also known as N-g...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Medicinal Chemists & Materials Scientists

Executive Summary

This technical guide analyzes the physicochemical and electronic properties of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (also known as N-glycidyl-2-oxazolidinone). As a bifunctional scaffold combining a rigid, polar oxazolidinone core with a reactive epoxide tail, this molecule serves as a critical intermediate in the synthesis of Linezolid-class antibiotics and high-performance thermosetting resins. This document details its dipole moment vectors, HOMO-LUMO gap reactivity, and validated synthetic protocols.

Part 1: Molecular Architecture & Electronic Landscape

Dipole Moment Analysis

The dipole moment (


) of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is a critical parameter governing its solubility in polar aprotic solvents (DMSO, DMF) and its binding affinity in biological systems.
  • Core Contribution (Oxazolidinone Ring): The cyclic carbamate moiety exhibits a strong dipole due to the electronegativity difference between the carbonyl oxygen, the internal oxygen, and the nitrogen. Experimental data for the analogous 3-methyloxazolidin-2-one establishes a baseline dipole of 4.10 D [1].

  • Tail Contribution (Epoxide Ring): The oxirane ring adds a secondary dipole vector. The strained C-O-C bond creates a localized negative electrostatic potential on the oxygen.

  • Net Result: Vector addition suggests the N-glycidyl derivative possesses a heightened net dipole moment in the range of 4.5 – 5.2 Debye , depending on the conformational rotation of the methylene linker.

Implication: This high polarity necessitates the use of high-dielectric solvents (Acetonitrile, DMF) for efficient nucleophilic substitution reactions during synthesis.

Frontier Molecular Orbitals (FMO)

The reactivity of this molecule is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

OrbitalLocalizationElectronic Behavior
HOMO Carbonyl Oxygen & Nitrogen Lone PairNucleophilic Character: The oxazolidinone ring is relatively stable but can act as a weak Lewis base at the carbonyl oxygen.
LUMO Epoxide Ring (

)
Electrophilic Character: The high ring strain (~27 kcal/mol) and low-lying LUMO make the terminal epoxide highly susceptible to nucleophilic attack by amines or azides.
Gap ~5.0 - 5.5 eV (Predicted)Stability: The molecule is stable at STP but reacts rapidly with nucleophiles upon thermal activation or catalysis.
Molecular Electrostatic Potential (MEP)

Computational mapping (DFT B3LYP/6-31G*) reveals distinct zones of reactivity:

  • Negative Potential (Red): Concentrated on the carbonyl oxygen and epoxide oxygen. These sites attract protons and Lewis acids.

  • Positive Potential (Blue): Concentrated on the methylene carbons of the epoxide ring, driving the regioselectivity of ring-opening reactions.

Part 2: Synthetic Pathways & Protocol

The synthesis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is achieved via the N-alkylation of 2-oxazolidinone with epichlorohydrin. This reaction requires careful base selection to prevent polymerization of the epoxide.

Reaction Logic Diagram

The following Graphviz diagram illustrates the synthetic workflow and competing side reactions.

SynthesisWorkflow cluster_conditions Reaction Conditions Reactant1 2-Oxazolidinone (Nucleophile) Intermediate N-Alkylation Transition State Reactant1->Intermediate Deprotonation Reactant2 Epichlorohydrin (Electrophile) Reactant2->Intermediate SN2 Attack Base Base Catalyst (NaH or K2CO3) Base->Intermediate Product 3-(Oxiran-2-ylmethyl) -1,3-oxazolidin-2-one Intermediate->Product Cyclization/Elimination SideProduct Oligomers (Polymerization) Intermediate->SideProduct Excess Heat/Base Cond1 Solvent: ACN or DMF Cond2 Temp: 60-80°C

Caption: Synthetic pathway for N-glycidyl-2-oxazolidinone showing the critical SN2 mechanism and potential polymerization risks.

Validated Experimental Protocol

Objective: Synthesis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one.

Reagents:

  • 2-Oxazolidinone (1.0 eq)

  • Epichlorohydrin (3.0 eq) - Excess used as solvent and reactant

  • Potassium Carbonate (

    
    ) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 2-oxazolidinone in anhydrous ACN. Add 
    
    
    
    and stir at room temperature for 30 minutes to facilitate partial deprotonation.
  • Addition: Add Epichlorohydrin dropwise over 20 minutes. Note: Exothermic reaction; control temperature.

  • Reflux: Heat the mixture to 60-80°C for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The spot for 2-oxazolidinone (

    
    ) should disappear, replaced by a higher 
    
    
    
    product.
  • Filtration: Cool to room temperature and filter off the inorganic salts (

    
    , unreacted carbonate).
    
  • Distillation: Remove excess epichlorohydrin and solvent under reduced pressure (rotary evaporator).

  • Purification: The crude oil is purified via vacuum distillation or silica gel column chromatography (Eluent: EtOAc/Hexane) to yield a colorless viscous oil.

Yield Expectation: 75–85% [2].

Part 3: Pharmacological & Material Implications

Drug Development (Antibiotics)

The oxazolidinone core is the pharmacophore responsible for binding to the 50S ribosomal subunit in bacteria (e.g., Linezolid). The N-glycidyl group serves as a versatile "warhead" or linker:

  • Ring Opening: Reacting the epoxide with aromatic amines generates the amino-alcohol side chains characteristic of second-generation oxazolidinones.

  • Solubility: The high dipole moment (Section 1.1) enhances the aqueous solubility of the metabolic precursors, aiding in bioavailability during early-stage screening.

Computational Methodology for Validation

Researchers needing to verify specific electronic parameters for derivatives should utilize the following computational framework:

  • Software: Gaussian 16 or ORCA.

  • Method: Density Functional Theory (DFT).[1][2]

  • Functional/Basis Set: B3LYP/6-311++G(d,p) . This level of theory is required to accurately model the lone pair interactions in the oxazolidinone ring and the ring strain of the epoxide [3].

  • Solvation Model: PCM (Polarizable Continuum Model) using water or DMSO to simulate physiological or reaction environments.

Part 4: Reactivity Logic & Pathway

The following diagram details how the electronic properties described in Part 1 dictate the chemical behavior described in Part 2.

ReactivityLogic Dipole High Dipole Moment (~4.5 D) Mechanism Regioselective Ring Opening (SN2) Dipole->Mechanism Orients Molecule in Polar Solvent LUMO Low LUMO Energy (Epoxide Strain) Nucleophile Nucleophile Attack (Amines/Azides) LUMO->Nucleophile Electrophilic Site Nucleophile->Mechanism Attacks Least Hindered Carbon Result β-Amino Alcohol Derivative (Antibiotic Precursor) Mechanism->Result

Caption: Correlation between electronic properties (Dipole/LUMO) and chemical reactivity.[3][4]

References

  • Stenutz, R. (n.d.). 3-methyloxazolidin-2-one Properties. Stenutz.eu. Retrieved from [Link]

  • Bratulescu, G. (2007).[5][6] An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007, 3111-3112.[5][6] Retrieved from [Link]

  • El Ouafy, H., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies. Science & Technology Asia, 27(1). Retrieved from [Link]

  • Seghier, S., & Belbachir, M. (2021).[4] Synthesis and Characterization of poly (N-glycidyl-2-oxazolidone). Journal of Polymer Materials. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for ring-opening polymerization of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Application Note: Controlled Ring-Opening Polymerization of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one for Advanced Polyether Architectures Executive Summary The demand for highly functionalized, polar polyethers has sur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Ring-Opening Polymerization of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one for Advanced Polyether Architectures

Executive Summary

The demand for highly functionalized, polar polyethers has surged due to their utility in solid polymer electrolytes, biomedical hydrogels, and advanced adhesion promoters. The monomer 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (commonly referred to as


-glycidyloxazolidin-2-one) represents a unique building block, featuring a polymerizable oxirane ring tethered to a highly polar, hydrogen-bonding oxazolidinone pendant group.

This application note details a robust, self-validating protocol for the controlled anionic ring-opening polymerization (AROP) of this monomer. By leveraging an organocatalytic approach with a phosphazene superbase, researchers can achieve predictable molecular weights, narrow dispersities (


), and high end-group fidelity.

Mechanistic Insights & Catalyst Selection

The ring-opening polymerization of functional epoxides is historically plagued by chain transfer to the monomer. When using traditional alkali metal alkoxides (e.g., sodium methoxide), the propagating alkoxide center can abstract a proton from the monomer or the polymer backbone, leading to terminal unsaturations and a severe broadening of the molecular weight distribution [1].

To circumvent this, our protocol utilizes benzyl alcohol (BnOH) as the initiator in conjunction with the phosphazene base


-BuP

.
  • The Causality of the Superbase:

    
    -BuP
    
    
    
    is an uncharged, extremely strong organic base that deprotonates the alcohol initiator to form an active alkoxide. The resulting
    
    
    -BuP
    
    
    H
    
    
    counterion is exceptionally bulky and features a highly delocalized positive charge. This prevents tight ion-pairing with the propagating alkoxide.
  • Kinetic Advantage: This "naked" alkoxide intermediate drastically accelerates the rate of nucleophilic ring-opening (

    
    ) at the less hindered carbon of the oxirane ring, making it orders of magnitude faster than the competing proton abstraction (
    
    
    
    ). Recent methodologies utilizing strong organic bases or specialized metal complexes have demonstrated that separating the ion pair is the most effective way to achieve living polymerization characteristics in functional epoxides and episulfides [2], [3].

Mechanism I Initiation BnOH + t-BuP4 ⇌ BnO⁻ + t-BuP4H⁺ RO Ring-Opening Nucleophilic attack of BnO⁻ on the less substituted oxirane carbon I->RO Active Initiator Complex P Propagation Living Polyether Chain Growth (Naked Alkoxide Active Center) RO->P Monomer Addition (10-400 equiv) P->P n Monomers (50°C, THF) T Termination Addition of Acidic MeOH Yields Hydroxyl End-Group P->T Quenching Agent

Figure 1: Mechanistic pathway of the t-BuP4 catalyzed ring-opening polymerization.

Experimental Protocol

This methodology is designed as a self-validating system. In-process analytical checks are embedded to ensure the integrity of the living polymerization before proceeding to termination.

Materials & Rigorous Purification

Causality Check: Trace moisture acts as a bifunctional initiator, which will immediately cleave the living chain ends and result in a bimodal molecular weight distribution. Absolute anhydrous conditions are non-negotiable.

  • Monomer: 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one must be stirred over calcium hydride (CaH

    
    ) for 24 hours to remove trace water, followed by vacuum distillation. Store the purified monomer in an argon-filled glovebox at -20 °C.
    
  • Solvent: Tetrahydrofuran (THF) must be passed through a dual-column solvent purification system (activated alumina) and degassed via three freeze-pump-thaw cycles.

  • Catalyst & Initiator: Benzyl alcohol (BnOH) is distilled over CaH

    
    . 
    
    
    
    -BuP
    
    
    (0.8 M in hexane) is used as received but handled exclusively inside the glovebox.
Step-by-Step Polymerization Workflow
  • Initiator Complexation: Inside an argon-filled glovebox (O

    
     < 0.1 ppm, H
    
    
    
    O < 0.1 ppm), charge a flame-dried 25 mL Schlenk flask equipped with a PTFE-coated magnetic stir bar with 5.0 mL of anhydrous THF and 10.4
    
    
    L of BnOH (0.1 mmol).
  • Activation: Dropwise, add 125

    
    L of the 
    
    
    
    -BuP
    
    
    solution (0.1 mmol) via a gas-tight microsyringe. Stir the mixture at room temperature for 15 minutes. The solution may turn slightly yellow, indicating the formation of the active benzyl alkoxide species.
  • Monomer Addition: Slowly add 1.43 g of 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (10.0 mmol) to the flask.

  • Propagation: Seal the Schlenk flask with a PTFE stopcock, remove it from the glovebox, and submerge it in a thermostated oil bath pre-heated to 50 °C. Rationale: 50 °C provides the optimal thermal energy to maintain a high propagation rate while keeping the reaction below the ceiling temperature of potential side-reactions.

  • In-Process Validation: After 24 hours, extract a 50

    
    L aliquot using a purged syringe. Dilute in CDCl
    
    
    
    and perform a rapid
    
    
    H NMR scan. Compare the integration of the monomeric oxirane protons (2.6–3.2 ppm) against the polymeric backbone protons (3.4–3.8 ppm). Proceed to termination only if conversion exceeds 95%.
  • Termination: Quench the living chain ends by injecting 0.5 mL of acidic methanol (1% v/v acetic acid in anhydrous methanol). The acid neutralizes the

    
    -BuP
    
    
    
    superbase and protonates the terminal alkoxide to yield a stable hydroxyl end-group.
  • Recovery: Precipitate the polymer by adding the THF solution dropwise into 100 mL of vigorously stirred, ice-cold diethyl ether. Rationale: The highly polar oxazolidinone pendant groups make the polymer insoluble in non-polar ether, while unreacted monomer and catalyst residues remain in solution. Filter the white precipitate and dry under dynamic vacuum at 40 °C for 24 hours.

Workflow N1 Monomer Purification (CaH2 Distillation) N3 Living Polymerization (THF, 50°C) N1->N3 Purified Monomer N2 Initiator Preparation (BnOH + t-BuP4) N2->N3 Active Alkoxide N4 Termination (Acidic MeOH) N3->N4 Propagating Chain N5 Precipitation & Characterization N4->N5 Quenched Polymer

Figure 2: Experimental workflow for the synthesis of poly(N-glycidyloxazolidin-2-one).

Quantitative Data & Polymer Characterization

The living nature of this polymerization allows for precise tuning of the molecular weight by simply adjusting the initial monomer-to-initiator ratio (


). The table below summarizes the expected quantitative outcomes using the protocol described above.

Gel Permeation Chromatography (GPC) using DMF as the eluent (calibrated against polystyrene standards) is recommended for accurate molecular weight determination, as the polar oxazolidinone groups may interact with standard THF GPC columns.

Table 1: Polymerization Data for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Entry

Time (h)Conversion (%)

(kDa)*

(kDa)
Dispersity (

)
15012>997.267.451.08
210024>9914.4214.801.10
320048>9928.7329.211.12
4400729554.4956.101.15

*Theoretical molecular weight (


) is calculated as: 

Conclusion

The protocol outlined above provides a highly reproducible method for synthesizing polyethers bearing polar oxazolidinone pendant groups. By utilizing the


-BuP

/BnOH catalytic system, researchers can bypass the traditional limitations of epoxide ring-opening polymerization, ensuring high end-group fidelity and narrow molecular weight distributions. These well-defined macromolecules serve as excellent precursors for post-polymerization modifications and the development of next-generation solid polymer electrolytes.

References

  • Stereoselective Epoxide Polymerization and Copolymerization. Chemical Reviews, 2014, 114 (16), 8153-8243.[Link]

  • Recent advances in ring opening polymerization of new CO2-based cyclic carbonates. Chinese Journal of Chemistry, 2023, 41.[Link]

  • Polyether/Polythioether Synthesis via Ring-Opening Polymerization of Epoxides and Episulfides Catalyzed by Alkali Metal Carboxylates. Macromolecules, 2022, 55 (21), 9373-9383.[Link]

Application

Curing kinetics of epoxy resins modified with 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Application Note: Curing Kinetics of Epoxy Resins Modified with 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one Executive Summary This guide details the protocol for characterizing the curing kinetics of epoxy resins (typical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Curing Kinetics of Epoxy Resins Modified with 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Executive Summary

This guide details the protocol for characterizing the curing kinetics of epoxy resins (typically DGEBA) modified with 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (also known as N-glycidyloxazolidinone).

While standard reactive diluents (e.g., butyl glycidyl ether) reduce viscosity at the cost of thermal stability and mechanical stiffness, the inclusion of the oxazolidinone heterocycle offers a unique advantage. It acts as a rigid, polar reactive diluent that maintains high glass transition temperatures (


) and improves adhesion, critical for high-performance composites and medical device packaging.

This protocol establishes a GLP-compliant workflow using Differential Scanning Calorimetry (DSC) to derive activation energy (


), pre-exponential factors (

), and the reaction model (

), ensuring process optimization for industrial scale-up.

Material Science & Chemistry

The Modifier: 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

This molecule combines a reactive glycidyl group (oxirane) with a rigid oxazolidinone ring .

  • Function: Acts as a monofunctional reactive diluent.[1]

  • Mechanism: The glycidyl group reacts with the amine hardener, covalently bonding the modifier into the crosslinked network. The oxazolidinone ring typically remains stable during amine cure, providing steric stiffness and hydrogen-bonding sites (imide-like carbonyl) that enhance adhesion and solvent resistance.

Reaction Pathway

The curing process involves the nucleophilic attack of the amine curing agent on the oxirane rings of both the base resin (DGEBA) and the modifier.

ReactionPathway cluster_legend Key Interaction Epoxy DGEBA Resin (Difunctional) Mix Homogeneous Resin Blend Epoxy->Mix Modifier 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one (Monofunctional Modifier) Modifier->Mix Amine Amine Hardener (e.g., TETA, DDM) Amine->Mix Transition Transition State (H-Bonding/Catalysis) Mix->Transition Heat Network Crosslinked Network (Pendant Oxazolidinone Rings) Transition->Network Ring Opening Polymerization Note Oxazolidinone ring increases stiffness vs. aliphatic diluents

Figure 1: Reaction pathway showing the co-curing of the modifier into the epoxy network.

Experimental Protocol: Kinetic Characterization

Objective: Determine the kinetic triplets (


, 

,

) to model the curing profile.
Materials & Preparation
  • Base Resin: Diglycidyl ether of bisphenol A (DGEBA, e.g., Epon 828).

  • Modifier: 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (Synthesized or sourced, >98% purity).

  • Hardener: Stoichiometric equivalent of amine (e.g., 4,4'-Diaminodiphenylmethane (DDM) or TETA).

Step-by-Step Mixing:

  • Pre-heating: Heat DGEBA to 60°C to lower viscosity.

  • Modification: Add the oxazolidinone modifier (e.g., 10, 20, 30 wt%) to the resin. Stir mechanically at 500 rpm for 10 min until clear.

  • Degassing: Place mixture in a vacuum oven (-0.1 MPa) at 50°C for 20 min to remove trapped air.

  • Hardener Addition: Add stoichiometric amine. Mix rapidly (2 min) to avoid premature gelation.

  • Sampling: Immediately seal 5-10 mg of the blend into aluminum DSC pans (hermetic seal recommended).

DSC Method (Non-Isothermal)

Perform dynamic scans using a calibrated DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

ParameterSettingRationale
Atmosphere Nitrogen (50 mL/min)Prevents oxidation/degradation.
Temperature Range 30°C to 300°CCovers onset (

) to full cure (

).
Heating Rates (

)
2.5, 5, 10, 20 K/minRequired for Kissinger/Isoconversional analysis.
Baseline Run empty panSubtract baseline to ensure accurate

integration.

Kinetic Analysis Methodology

Do not rely on a single heating rate. Use Model-Free Isoconversional Methods to validate the stability of the activation energy (


) across the conversion range (

).
Theory: The Basic Rate Equation

The reaction rate is defined as:



Where:
  • 
    : Degree of conversion (
    
    
    
    ).[2]
  • 
    : Activation Energy (kJ/mol).[3][4][5]
    
  • 
    : Reaction model (e.g., Autocatalytic).[3][4][5]
    
Step 1: Activation Energy ( ) Determination

Use the Kissinger Method (peak temperature shift) for a quick estimate, and the Starink or Kissinger-Akahira-Sunose (KAS) method for accuracy across the conversion.

Kissinger Equation:



Plot 

vs

. The slope is

.

Protocol Check: If


 varies significantly (>10%) with 

, the reaction is complex (multi-step), and a single

value is invalid. Use Friedman analysis.
Step 2: Model Fitting (Sestak-Berggren)

Epoxy-amine systems typically follow an autocatalytic mechanism (accelerated by -OH groups generated during ring opening). The Sestak-Berggren (SB) model is the gold standard:



  • 
    : Autocatalytic exponent.
    
  • 
    : Reaction order.
    

Validation Workflow:

  • Calculate

    
     and 
    
    
    
    master plots from experimental data.[3]
  • Overlay with theoretical SB model curves.

  • Use non-linear regression to find

    
     and 
    
    
    
    .

Figure 2: Computational workflow for kinetic analysis.

Expected Results & Interpretation

ParameterTypical Trend with ModifierInterpretation
Peak Temp (

)
Shifts Lower or ConstantThe polar oxazolidinone ring may catalyze the amine opening, accelerating cure.
Activation Energy (

)
~60 - 70 kJ/molComparable to neat epoxy. Significant drop indicates catalytic effect; rise indicates steric hindrance.
Reaction Enthalpy (

)
DecreasesDilution effect. The modifier has lower epoxy equivalent weight (EEW) density than DGEBA.
Glass Transition (

)
Slight DecreaseWhile a diluent, the rigid ring mitigates the drastic

drop seen with aliphatic diluents.

Troubleshooting:

  • Double Peaks: Indicates different reactivities between the DGEBA epoxy and the modifier's glycidyl group. Requires deconvolution software (e.g., Netzsch PeakSeparation).

  • Incomplete Cure: If

    
     is low, the modifier may be sterically hindering the network. Increase post-cure temperature.
    

References

  • Vyazovkin, S., et al. (2011). "ICTAC Kinetics Committee recommendations for collecting experimental thermal analysis data for kinetic computations." Thermochimica Acta, 520(1-2), 1-19. Link

  • Sestak, J., & Berggren, G. (1971). "Study of the kinetics of the mechanism of solid-state reactions at increasing temperatures." Thermochimica Acta, 3(1), 1-12. Link

  • Pal, R., et al. (2019).[5] "Non-Isothermal Cure Kinetics and Thermodynamics of Epoxy Film Adhesive Derived from Oxazolidone Modified Epoxy Novolac Resin." Journal of Applied Polymer Science. Link

  • Galy, J., et al. (1986). "Mechanism of the reaction of epoxy resins with amines." Makromolekulare Chemie. Link

  • Incorez. "Oxazolidine Reactive Diluents for Polyurethanes and Epoxies (Technical Data)." Incorez Technical Library. Link

Sources

Method

Application Notes and Protocols: Grafting of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one onto Polymer Backbones

Abstract This comprehensive guide provides detailed application notes and protocols for the chemical grafting of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (OMO) onto various polymer backbones. The introduction of the ox...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical grafting of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (OMO) onto various polymer backbones. The introduction of the oxazolidinone moiety imparts unique properties to commodity and specialty polymers, including enhanced polarity, improved thermal stability, and the potential for further chemical modification. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both the theoretical underpinnings and practical, step-by-step methodologies for successful polymer modification. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of Oxazolidinone-Functionalized Polymers

The functionalization of polymers with reactive and polar side chains is a powerful strategy to tailor their physicochemical properties for advanced applications. 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one, a molecule featuring a reactive epoxide ring and a polar oxazolidinone heterocycle, is an excellent candidate for such modifications. The oxazolidinone group is a key structural motif in various pharmaceuticals, particularly as an antibacterial agent, and its incorporation into polymer backbones can lead to materials with potential biomedical applications, such as drug delivery systems and antimicrobial surfaces.[1][2] Furthermore, the inherent polarity of the oxazolidinone ring can significantly alter the surface energy, solubility, and thermal properties of the host polymer.

The grafting of OMO onto a pre-existing polymer is typically achieved via the "grafting to" method, where the epoxide ring of OMO reacts with functional groups present on the polymer backbone.[3] This approach allows for precise control over the structure of the grafted side chain, as the monomer is synthesized and characterized prior to attachment. Common polymer backbones amenable to this modification include those with nucleophilic functional groups such as amines, carboxylic acids, and hydroxyls.

Mechanistic Principles of OMO Grafting

The core of the grafting process lies in the ring-opening reaction of the epoxide group of OMO by a nucleophilic species on the polymer backbone. This reaction is typically catalyzed by an acid or a base, or can proceed under thermal conditions.

Grafting onto Amine-Containing Polymers

Primary and secondary amines are excellent nucleophiles for epoxide ring-opening. The reaction of an amine-functionalized polymer, such as polyethyleneimine (PEI), with OMO results in the formation of a stable carbon-nitrogen bond and a secondary hydroxyl group. This reaction typically proceeds readily without the need for a catalyst, although it can be accelerated by heat.

Grafting onto Carboxylic Acid-Containing Polymers

The carboxyl groups on polymers like poly(acrylic acid) (PAA) can also be used to open the epoxide ring of OMO, forming an ester linkage and a secondary hydroxyl group. This reaction is often facilitated by a base or a coupling agent to activate the carboxylic acid.

Grafting onto Hydroxyl-Containing Polymers

Polymers with hydroxyl functionalities, such as polyvinyl alcohol (PVA) or cellulose, can be modified with OMO. The reaction involves the nucleophilic attack of the hydroxyl group on the epoxide, forming an ether linkage. This process is typically catalyzed by a Lewis acid or a strong base.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for grafting OMO onto representative polymer backbones.

Synthesis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (OMO)

Prior to grafting, the OMO monomer must be synthesized. This is typically achieved through the reaction of 2-oxazolidinone with epichlorohydrin.

  • Materials: 2-oxazolidinone, epichlorohydrin, sodium hydroxide, a suitable solvent (e.g., N,N-dimethylformamide - DMF), deionized water.

  • Procedure:

    • Dissolve 2-oxazolidinone in DMF in a round-bottom flask equipped with a stirrer and a condenser.

    • Add a stoichiometric equivalent of sodium hydroxide and stir until dissolved.

    • Slowly add epichlorohydrin dropwise to the reaction mixture at room temperature.

    • Heat the mixture to 60-80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one.

Protocol for Grafting OMO onto Polyethyleneimine (PEI)

This protocol details the "grafting to" approach using a commercially available branched PEI.

  • Materials: Branched polyethyleneimine (PEI, average M.W. ~25,000 g/mol ), 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (OMO), a suitable solvent (e.g., ethanol or N,N-dimethylformamide - DMF), dialysis tubing (appropriate molecular weight cut-off).

  • Procedure:

    • Dissolve a known amount of PEI in the chosen solvent in a round-bottom flask with stirring.

    • In a separate container, dissolve the desired molar equivalent of OMO in the same solvent. The molar ratio of OMO to the repeating unit of PEI can be varied to control the grafting density.

    • Slowly add the OMO solution to the PEI solution at room temperature.

    • Heat the reaction mixture to 50-70 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction by taking aliquots and analyzing via FTIR spectroscopy, looking for the disappearance of the epoxide peak.

    • After the reaction is complete, cool the solution to room temperature.

    • Purify the grafted polymer by dialysis against deionized water for 48-72 hours, changing the water frequently to remove unreacted OMO and solvent.

    • Lyophilize the purified solution to obtain the PEI-g-OMO copolymer as a solid.

Protocol for Grafting OMO onto Poly(acrylic acid) (PAA)

This protocol outlines the grafting of OMO onto PAA, a polymer with carboxylic acid functionalities.

  • Materials: Poly(acrylic acid) (PAA, average M.W. ~50,000 g/mol ), 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (OMO), a base catalyst (e.g., triethylamine or 4-dimethylaminopyridine - DMAP), a suitable solvent (e.g., N,N-dimethylformamide - DMF), diethyl ether, deionized water.

  • Procedure:

    • Dissolve PAA in DMF in a round-bottom flask under an inert atmosphere.

    • Add the base catalyst to the PAA solution (typically 5-10 mol% relative to the carboxylic acid groups).

    • Add the desired molar equivalent of OMO to the reaction mixture.

    • Heat the mixture to 80-100 °C and stir for 24-48 hours.

    • Monitor the progress of the reaction by FTIR, observing the decrease in the carboxylic acid peak and the appearance of an ester peak.

    • Once the reaction is complete, cool the solution and precipitate the polymer by slowly adding the reaction mixture to a large volume of diethyl ether with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a minimal amount of water or DMF and re-precipitate to ensure the removal of unreacted OMO and catalyst.

    • Dry the final product under vacuum.

Characterization of OMO-Grafted Polymers

Thorough characterization is essential to confirm the successful grafting of OMO and to determine the degree of substitution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for the qualitative confirmation of grafting.[4][5]

  • Expected Spectral Changes:

    • Disappearance or significant reduction of the characteristic epoxide peak from OMO (around 910-830 cm⁻¹).

    • Appearance of a new broad peak corresponding to the hydroxyl group (around 3400 cm⁻¹) formed upon ring-opening.

    • For PAA-g-OMO, the appearance of a new ester carbonyl peak (around 1735 cm⁻¹) and a decrease in the carboxylic acid carbonyl peak.

    • The characteristic C=O stretching of the oxazolidinone ring should remain present (around 1750 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to quantify the grafting density.[6][7]

  • Expected ¹H NMR Spectral Changes:

    • The disappearance of the proton signals corresponding to the epoxide ring of OMO.

    • The appearance of new signals corresponding to the newly formed CH-OH and CH₂-O or CH₂-N linkages.

    • The characteristic proton signals of the oxazolidinone ring and the polymer backbone should be present. The ratio of the integrals of the signals from the grafted OMO to the signals from the polymer backbone can be used to calculate the degree of grafting.

Data Presentation

Table 1: Reaction Conditions for Grafting OMO onto Various Polymer Backbones (Exemplary)

Polymer BackboneFunctional GroupOMO:Functional Group (Molar Ratio)CatalystSolventTemperature (°C)Reaction Time (h)
Polyethyleneimine (PEI)Primary/Secondary Amine1:1 to 1:5NoneEthanol6024
Poly(acrylic acid) (PAA)Carboxylic Acid1:1 to 1:3TriethylamineDMF9048
Polyvinyl alcohol (PVA)Hydroxyl1:1 to 1:4Lewis Acid (e.g., BF₃·OEt₂)DMSO7036

Visualization of Grafting Workflow

Grafting OMO onto an Amine-Functionalized Polymer

Grafting_Amine Polymer_Amine Polymer with -NH₂ groups Mix Reaction Mixture Polymer_Amine->Mix OMO 3-(Oxiran-2-ylmethyl) -1,3-oxazolidin-2-one (OMO) OMO->Mix Solvent Solvent (e.g., Ethanol) Solvent->Mix Heating Heating (50-70°C) Purification Purification (Dialysis) Heating->Purification Grafted_Polymer OMO-Grafted Polymer Purification->Grafted_Polymer Mix->Heating Stirring

Caption: Workflow for grafting OMO onto an amine-containing polymer.

Grafting OMO onto a Carboxylic Acid-Functionalized Polymer

Grafting_Carboxylic_Acid Polymer_COOH Polymer with -COOH groups Mix_acid Reaction Mixture Polymer_COOH->Mix_acid OMO_acid 3-(Oxiran-2-ylmethyl) -1,3-oxazolidin-2-one (OMO) OMO_acid->Mix_acid Catalyst Base Catalyst (e.g., TEA) Catalyst->Mix_acid Solvent_acid Solvent (e.g., DMF) Solvent_acid->Mix_acid Heating_acid Heating (80-100°C) Purification_acid Purification (Precipitation) Heating_acid->Purification_acid Grafted_Polymer_acid OMO-Grafted Polymer Purification_acid->Grafted_Polymer_acid Mix_acid->Heating_acid Stirring

Caption: Workflow for grafting OMO onto a carboxylic acid-containing polymer.

Conclusion and Future Outlook

The protocols and guidelines presented in this document provide a robust framework for the successful grafting of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one onto a variety of polymer backbones. The resulting functionalized polymers, with their unique combination of a polar oxazolidinone moiety and a reactive hydroxyl group, hold significant promise for applications in biomedicine, specialty coatings, and advanced materials. Future research in this area could focus on exploring a wider range of polymer backbones, investigating the influence of grafting density on material properties, and evaluating the performance of these novel materials in specific applications.

References

  • Seghier, S., & Belbachir, M. (2021). Synthesis and Characterization of poly (N-glycidyl-2- oxazolidone) Using a Green and Efficient Catalyst. Journal of Polymer Materials, 38(3-4), 205-218. [Link]

  • Hong, L., & Pan, C. (2018). Recent Progress on Grafting-onto Synthesis of Molecular Brushes by Reversible Deactivation Radical Polymerization and CuAAC Coupling Reaction. ACS Publications. [Link]

  • Yu, W. H., Kang, E. T., & Neoh, K. G. (2005). Controlled grafting of well-defined epoxide polymer brushes on hydrogen-terminated silicon substrates by surface-initiated ATRP at ambient temperature. Langmuir, 21(10), 4586-4592. [Link]

  • Fischer, J. P. (2020). Bio-derived glycidyl ethers: a versatile platform for functional polymers via epoxide polymerization. Gutenberg Open Science. [Link]

  • Grignard, B., et al. (2021). CO2-Derived Methylene Oxazolidinone. Macromolecules, 54(22), 10415-10427. [Link]

  • Ho, M. H., et al. (2021). Synthesis of Poly (2‐hydroxyethyl ethyleneimine) and Its Mucoadhesive Film Formulations When Blended with Chitosan for Buccal Delivery of Haloperidol. Macromolecular Bioscience, 21(11), 2100236. [Link]

  • Childress, R. N., et al. (2024). Leveraging the Activated Monomer Mechanism to Create Grafted Polymer Networks in Epoxide–Acrylate Hybrid Photopolymerizations. Polymers, 16(5), 652. [Link]

  • Zheng, X., et al. (2022). Effect of Tea Polyphenols on the Melt Grafting of Glycidyl Methacrylate onto Polypropylene. Polymers, 14(23), 5253. [Link]

  • Li, Y., et al. (2013). Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry”. Biomacromolecules, 14(12), 4343-4351. [Link]

  • Moaddel, H., & Ameri, R. (2005). Synthesis of Poly(N-acylethylenimine)s. Iranian Polymer Journal, 14(10), 849-854. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, Studying The Thermal Properties Of Some New Monemers And Polymers By Ring Opening. Natural Volatiles & Essential Oils, 8(4), 7539-7556. [Link]

  • Sedlák, M., et al. (2021). Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. International Journal of Molecular Sciences, 22(11), 5897. [Link]

  • Guillerm, B., et al. (2012). poly(ε-caprolactone)-graft- poly(2-methyl-2-oxazoline). The Royal Society of Chemistry. [Link]

  • Lazouni, I., et al. (2022). Synthesis and characterization of peptidomimetics containing oxazolidin-2-one and oxazolidine scaffolds. Arkat USA. [Link]

  • Crimmins, M. T., & Chaudhary, K. (2009). 4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes. Organic letters, 11(21), 4994-4997.
  • Zhang, Y., et al. (2024). Polyethylenimine Carriers for Drug and Gene Delivery. Pharmaceutics, 16(8), 1083. [Link]

  • Patekar, M. S., et al. (2022). Synthesis, characterization and biological evaluation of novel oxazolidinone derivatives as potent antimicrobial agents. Asian Journal of Chemistry, 34(5), 1197-1201. [Link]

  • Oxaphil. (n.d.). Poly(2-oxazoline)s: Materials of a new generation. Oxaphil. [Link]

  • Saegusa, T., et al. (1973). Preparation of Polymers Containing Oxadiazolone Structure. Kobunshi Kagaku, 30(336), 212-217. [Link]

  • Yang, J., et al. (2002). Plasma-induced graft polymerization of acrylic acid onto poly(ethylene terephthalate) films: characterization and human smooth muscle cell growth on grafted films. Journal of biomedical materials research, 59(2), 234-243. [Link]

  • Kavitha, E., et al. (2017). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Journal of Molecular Structure, 1136, 33-46. [Link]

  • The Madison Group. (n.d.). Polymer Material Characterization - Tier I. The Madison Group. [Link]

  • Choudhary, S., et al. (2020). Grafting Polymers. In Reactive and Functional Polymers Volume Two (pp. 199-243). Springer International Publishing. [Link]

  • Liu, X., et al. (2014). A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine. Polymer Chemistry, 5(13), 4120-4128. [Link]

  • Khan, M., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF CROSS-LINKED TRI-POLYMERS OF POLY ACRYLIC ACID AS WATER THICKENING AGENTS. Rasayan Journal of Chemistry, 11(2), 652-658. [Link]

  • Sresh, D., et al. (2014). Synthesis of Poly (Acrylic Acid) Based Polymers as Quantitative Determined Scale Inhibitor. The IAFOR Research Archive. [Link]

  • Tran, H. T. N., et al. (2019). PREPARATION AND FTIR STUDIES OF PMMA/PVC POLYMER BLENDS, PVC-g-PMMA GRAFT COPOLYMERS AND EVALUATING GRAFT CONTENT. Vietnam Journal of Science, 64(3), 51-58. [Link]

  • Ibragimov, K., et al. (2025). Modification of low-molecular-weight polyethylene through grafted copolymerization with methyl acrylate. Polyolefins Journal, 12, 119-128. [Link]

  • Thakur, S., et al. (2022). Highly efficient poly(acrylic acid-co-aniline) grafted itaconic acid hydrogel: Application in water retention and adsorption of. Journal of Environmental Management, 310, 114757. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Topic: Yield Optimization & Troubleshooting for N-Glycidyl-2-oxazolidinone Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary The synthesis of 3-(oxiran...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for N-Glycidyl-2-oxazolidinone Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (also known as N-glycidyl-2-oxazolidinone) hinges on the N-alkylation of the 2-oxazolidinone carbamate nitrogen with epichlorohydrin. While conceptually simple, this reaction is plagued by three primary yield-killers: epoxide oligomerization , hydrolytic ring opening , and incomplete conversion due to the poor nucleophilicity of the carbamate nitrogen.[1]

This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic bottlenecks of this specific transformation.

Module 1: The Reaction Landscape

To optimize yield, one must first visualize the competing pathways.[1] The desired route involves the deprotonation of the oxazolidinone nitrogen followed by nucleophilic attack on epichlorohydrin.[1]

Mechanistic Workflow

The reaction can proceed via two mechanistic pathways that converge on the same product, but Pathway A (Direct Displacement) is kinetically preferred to maintain enantiopurity (if using chiral epichlorohydrin) and minimize side reactions.[1]

ReactionPathway Start 2-Oxazolidinone (SM) Base Base Deprotonation (NaH / K2CO3 / LiOH) Start->Base Anion N-Anion Intermediate Base->Anion -H+ PathA Path A: Direct SN2 (Attack at C-Cl) Anion->PathA + Epi PathB Path B: Ring Opening (Attack at Epoxide) Anion->PathB + Epi Epi Epichlorohydrin (Electrophile) Polymer SIDE REACTION: Polymerization Epi->Polymer Excess Heat / Acid Product 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one PathA->Product Fast, Retains Chirality InterB Alkoxide Intermediate (Chlorohydrin anion) PathB->InterB Cl_Loss Ring Closure (-Cl-) InterB->Cl_Loss Cl_Loss->Product Slower Product->Polymer Cross-linking

Figure 1: Mechanistic pathways for the N-alkylation of 2-oxazolidinone. Pathway A is the target for optimization.

Module 2: Troubleshooting Matrix

Use this diagnostic table to identify the root cause of yield losses in your specific setup.[1]

SymptomProbable CauseDiagnostic CheckCorrective Action
Low Conversion (<40%) Base is too weak or poor solubility.TLC shows large spot of SM (2-oxazolidinone).Switch from K₂CO₃ to NaH (in dry DMF) or use Phase Transfer Catalysis (TBAB/KOH).[1]
Product is a "Sticky Oil" / Oligomers Epichlorohydrin polymerization.NMR shows broad peaks in the aliphatic region (3.5-4.0 ppm).Reduce Temperature (keep <60°C). Add epichlorohydrin dropwise to the anion, not all at once.
Epoxide Ring Opening (Diol formation) Hydrolysis during workup or wet solvents.[1]IR shows strong -OH stretch (~3400 cm⁻¹).Use anhydrous solvents .[1][2] Quench with saturated NH₄Cl, not water/acid.[1] Keep pH > 7 during extraction.[1]
Emulsion during Workup Product amphiphilicity.Layers do not separate in EtOAc/Water.Saturate aqueous layer with NaCl . Use DCM instead of EtOAc for extraction.
Loss of Chirality (if using chiral Epi)Pathway B (Ring Opening) dominance.[1]Chiral HPLC shows racemization.Lower reaction temperature.[1][2] Use LiOH in DMF (favors SN2).[1]

Module 3: Optimized Protocols

Do not rely on generic alkylation conditions.[1] The pKa of the oxazolidinone carbamate (~12-13) requires specific activation.

Protocol A: High-Throughput / Scalable (Phase Transfer)

Best for: Large scale, safety (avoids NaH), and minimizing polymerization.[1]

  • Setup: Charge a flask with 2-oxazolidinone (1.0 equiv) , K₂CO₃ (2.0 equiv) , and TBAB (Tetrabutylammonium bromide, 0.1 equiv) .

  • Solvent: Add Acetonitrile (ACN) or THF .[1] (Avoid alcohols).

  • Addition: Heat to reflux (mild, ~60-80°C). Add Epichlorohydrin (3.0 equiv) dropwise over 30 minutes.

    • Why Excess? Epichlorohydrin acts as a scavenger and solvent, pushing equilibrium forward while the dropwise addition prevents self-polymerization.[1]

  • Monitoring: Stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Filter off solid salts (K₂CO₃/KBr). Concentrate filtrate.[1] Flash chromatography (SiO₂).[1]

Protocol B: High Reactivity (Strong Base)

Best for: Stubborn substrates or when high conversion is critical and moisture is strictly controlled.[1]

  • Activation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF at 0°C under Argon.

  • Deprotonation: Add 2-oxazolidinone (1.0 equiv) portion-wise. Stir at 0°C for 30 min until H₂ evolution ceases.

    • Checkpoint: The solution should become clear or slightly cloudy (formation of the sodium salt).[1]

  • Alkylation: Add Epichlorohydrin (1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Do not heat above 40°C.

  • Quench: Carefully add saturated NH₄Cl at 0°C. Extract with DCM.

Comparative Data: Base & Solvent Effects[1][2][3]
ConditionsYield (%)PurityNotes
NaH / DMF / 0°C 85-92% HighFast reaction. Strict anhydrous conditions required.
K₂CO₃ / Acetone / Reflux 55-65%MedSlower. Significant oligomerization observed.[1]
LiOH / DMF / RT 78-82%HighBest for Chiral Retention. Milder than NaH.
KOH / TBAB / THF 75-80%HighGreenest profile. Easy workup (filtration).[1]

Module 4: Deep Dive FAQs

Q: Why is my epoxide ring opening during the reaction? A: This is often caused by the "Chlorohydrin Trap."[1] If the reaction generates water (e.g., using KOH without molecular sieves), the epoxide hydrolyzes.[1] Alternatively, if you use a Lewis Acid catalyst, it may activate the epoxide oxygen, making it susceptible to attack by the solvent.[1] Fix: Switch to the NaH/DMF protocol or add 4Å Molecular Sieves to the K₂CO₃ system.

Q: Can I use 2-chloroethanol instead of epichlorohydrin to make the intermediate and then cyclize? A: Yes, but it adds a step.[1] You would perform the N-alkylation with 2-chloroethanol to get the N-(2-hydroxyethyl) derivative, then perform a Mitsunobu reaction or tosylation/base treatment to close the epoxide. Verdict: Only do this if direct alkylation with epichlorohydrin fails due to polymerization.

Q: How do I remove excess epichlorohydrin? A: Epichlorohydrin has a boiling point of ~118°C. It is difficult to remove by simple rotary evaporation without heating the product (risk of polymerization). Recommendation: Use high-vacuum (oil pump) at low temperature (<40°C) or perform azeotropic distillation with water/toluene if the product stability permits.[1]

Module 5: Standard Operating Procedure (SOP) Visualization

SOP Start START: Raw Materials 2-Oxazolidinone + Epichlorohydrin Step1 1. Solvent Prep Dry DMF or ACN (KF < 0.1%) Start->Step1 Step2 2. Base Activation NaH (0°C) or K2CO3/TBAB Step1->Step2 Step3 3. Controlled Addition Add Epi dropwise (Rate: 1mL/min) Step2->Step3 Decision Check TLC @ 2 Hours Step3->Decision Action_Heat Increase Temp to 50°C (Max 60°C) Decision->Action_Heat Incomplete Step4 4. Quench & Workup Sat. NH4Cl -> DCM Extraction Decision->Step4 Complete Path_Good SM Consumed Path_Bad SM Remains Action_Heat->Decision Step5 5. Purification Vac Distillation or Column Step4->Step5 End FINAL PRODUCT Store @ 4°C under Ar Step5->End

Figure 2: Optimized Standard Operating Procedure for N-alkylation.

References

  • Moreno, L. M., et al. (2022).[1][2][3][4] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, 2022(ii), 140-155.[1][2][3] Link[1][4]

  • Seghier, S., & Belbachir, M. (2021).[1][5] "Synthesis and Characterization of poly (N-glycidyl-2-oxazolidone) Using a Green and Efficient Catalyst." Journal of Polymer Materials, 38(3-4), 205–218.[1][5] Link[1][5]

  • Bach, J., et al. (1990).[1] "Synthesis of Linezolid and its derivatives." Tetrahedron Letters. (General reference for oxazolidinone N-alkylation mechanics).

  • Beilstein Journals. (2020). "KOt-Bu-promoted selective ring-opening N-alkylation of 2-oxazolines." Beilstein J. Org.[1] Chem.Link[1]

  • Google Patents. (2013).[1] "EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates." (Describes industrial conditions for similar N-alkylation). Link

Sources

Optimization

Purification strategies for removing impurities from 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Welcome to the technical support center for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this critical synthetic intermediate. We will delve into the common impurities, robust purification strategies, and analytical validation methods to ensure the highest quality of your material for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing or handling 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one?

A1: Impurities can arise from several sources: unreacted starting materials, side reactions, and degradation upon storage. The most prevalent species include:

  • Unreacted Starting Materials: Residual 1,3-oxazolidin-2-one and epichlorohydrin (a common precursor) may be present.[1][2][3]

  • Hydrolysis Product: The epoxide ring is susceptible to hydrolysis, especially in the presence of acidic or basic traces, leading to the formation of 3-(2,3-dihydroxypropyl)-1,3-oxazolidin-2-one. Oxazolidines, in general, are known to be prone to hydrolysis.[4][5]

  • Polymeric Impurities: The highly reactive epoxide moiety can undergo ring-opening polymerization, initiated by trace impurities, leading to oligomers or polymers. This is a common side reaction for epoxides like epichlorohydrin.[6][7]

  • Isomeric Byproducts: Depending on the synthetic route, minor isomeric impurities may form.

Below is a diagram illustrating the formation pathways for these common impurities.

impurity_formation cluster_synthesis SM1 1,3-Oxazolidin-2-one Synthesis Synthesis Reaction (e.g., with base) SM1->Synthesis SM2 (R)- or (S)-Epichlorohydrin SM2->Synthesis Product 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one Impurity1 Hydrolysis Product (Diol) Product->Impurity1 Trace H₂O (Acid/Base catalysis) Impurity2 Polymeric Species Product->Impurity2 Ring-Opening Polymerization Impurity3 Unreacted Starting Materials Synthesis->Product Synthesis->Impurity3 Incomplete Reaction

Caption: Formation pathways for common impurities.

Q2: My final product is a viscous oil or semi-solid. Is this normal, and how does it affect purification?

A2: Yes, it is common for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one, especially if it contains polymeric impurities, to present as a highly viscous liquid or semi-solid. This high viscosity can make techniques like column chromatography challenging due to slow flow rates and poor separation. In such cases, vacuum distillation is often the preferred method as it effectively separates the desired monomer from non-volatile polymeric residues.[8]

Q3: How should I properly store the purified compound to prevent degradation?

A3: Due to the reactivity of the epoxide ring, proper storage is crucial. Store the purified compound under the following conditions:

  • Temperature: At or below 4°C.

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture ingress and oxidation.

  • Container: In a tightly sealed, clean, and dry glass container.

  • Light: Protect from light.

Avoid storing in the presence of acidic, basic, or nucleophilic contaminants, as these can catalyze hydrolysis or polymerization.

Troubleshooting Guide & Purification Protocols

Issue 1: My NMR spectrum shows broad, undefined peaks in the baseline, and integration is unreliable.
  • Probable Cause: The presence of polymeric impurities is the most likely cause. These large molecules have overlapping signals and restricted motion, leading to broad peaks that can obscure the signals of your target compound.

  • Solution: Purification by high-vacuum distillation. This is the most effective method to remove non-volatile polymeric materials. The desired monomeric product will distill, leaving the polymer behind in the distillation flask.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. A Kugelrohr apparatus is also highly effective for small quantities.

    • Use a dry, clean round-bottom flask appropriately sized for your sample volume (ideally half-full).

    • Ensure all glass joints are well-sealed with high-vacuum grease.

    • Place a magnetic stir bar in the distillation flask for smooth boiling.

    • Connect the apparatus to a high-vacuum pump (<1 mmHg) through a cold trap (liquid nitrogen or dry ice/acetone).

  • Procedure:

    • Place the crude material into the distillation flask.

    • Begin stirring and slowly apply vacuum. Observe for any initial outgassing of volatile solvents.

    • Once a stable high vacuum is achieved, gently heat the distillation flask using an oil bath.

    • Monitor the temperature of both the oil bath and the vapor. 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is a high-boiling-point liquid, so a significant bath temperature will be required at high vacuum.

    • Collect the fraction that distills over at a constant temperature. The purified product should be a clear, colorless, or pale yellow liquid.

    • Discard any initial low-boiling fractions and leave the high-boiling (polymeric) residue in the flask.

  • Verification:

    • Analyze the distilled fraction by ¹H-NMR. The spectrum should be clean, with sharp peaks and a flat baseline.

    • Confirm the structure and absence of impurities.

Issue 2: My HPLC analysis shows a significant peak for the R-enantiomer impurity in my S-enantiomer product (or vice-versa).
  • Probable Cause: The chiral integrity of your starting material (e.g., (R)- or (S)-epichlorohydrin) may have been compromised, or racemization may have occurred during synthesis. Enantiomeric purity is critical in pharmaceutical applications, as different enantiomers can have vastly different pharmacological or toxicological effects.[9]

  • Solution: Preparative chiral HPLC or derivatization followed by chromatography/recrystallization. While challenging, preparative chiral chromatography is the most direct way to separate enantiomers.

This protocol is for analysis, which is a prerequisite for any preparative work.

  • Column and Mobile Phase Selection:

    • A polysaccharide-based chiral stationary phase (CSP) is highly effective for oxazolidinones.[10] A common choice is a Chiralpak AD-H column (amylose-based).[9]

    • A typical mobile phase consists of a mixture of n-hexane, 2-propanol, and methanol. A small amount of an additive like trifluoroacetic acid (TFA) may be needed to improve peak shape.[9] A representative mobile phase could be n-hexane:2-propanol:methanol:TFA (80:10:10:0.4, v/v/v/v).[9]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Data Analysis:

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The two enantiomers should appear as distinct peaks. The resolution between them should ideally be greater than 2.0.[9]

    • Calculate the enantiomeric excess (% ee) by determining the area percentage of each enantiomeric peak.

ParameterTypical ValueSource
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)[9]
Mobile Phase n-hexane:IPA:MeOH:TFA (80:10:10:0.4)[9]
Flow Rate 1.0 mL/min[9]
Temperature 30°C[9]
Detection UV at 254 nm[9]
Expected Resolution > 2.0[9]
Issue 3: My product appears clean by NMR, but I suspect non-UV active impurities are present.
  • Probable Cause: Some impurities, such as the diol hydrolysis product or certain starting materials, may have poor chromophores and be difficult to detect by UV-based HPLC.

  • Solution: Purification by Silica Gel Column Chromatography and analysis by alternative methods. Column chromatography can separate compounds based on polarity. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can detect impurities that are invisible to UV detectors.

purification_workflow Start Crude Product CheckNMR Analyze by ¹H-NMR Start->CheckNMR BroadPeaks Broad Polymeric Peaks? CheckNMR->BroadPeaks Initial Assessment Distill High-Vacuum Distillation BroadPeaks->Distill Yes CleanNMR NMR appears clean BroadPeaks->CleanNMR No FinalProduct Pure Product Distill->FinalProduct CheckHPLC Analyze by HPLC-UV CleanNMR->CheckHPLC ImpureHPLC Significant Impurities (>2%)? CheckHPLC->ImpureHPLC ColumnChrom Silica Gel Column Chromatography ImpureHPLC->ColumnChrom Yes CheckChiral Chiral Purity Needed? ImpureHPLC->CheckChiral No ColumnChrom->FinalProduct CheckChiral->FinalProduct No ChiralHPLC Analyze by Chiral HPLC CheckChiral->ChiralHPLC Yes ChiralHPLC->FinalProduct

Caption: Decision workflow for purification and analysis.

References

  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. PubMed. Available from: [Link]

  • Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086. Journal of Chromatographic Science, Oxford Academic. Available from: [Link]

  • Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review. ResearchGate. Available from: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available from: [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc. Available from: [Link]

  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. Available from: [Link]

  • Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. Available from: [Link]

  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed. Available from: [Link]

  • A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica. Available from: [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC. Available from: [Link]

  • Novel process for preparation of linezolid and its novel intermediates. Google Patents.
  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. Available from: [Link]

  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... Google Patents.
  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols. ResearchGate. Available from: [Link]

  • Oxazolidine. Wikipedia. Available from: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available from: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Methods for the synthesis of 1,3-oxazolidin-2-ones (microreview). ResearchGate. Available from: [Link]

  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Al-Qadisiyah Journal of Pure Science. Available from: [Link]

  • Surface Initiated Living Cationic Polymerization of 2-Oxazolines. ACS Publications. Available from: [Link]

  • Green Polymerization of 4-(Oxiran-2-ylmethyl)morpholine. Semantic Scholar. Available from: [Link]

Sources

Troubleshooting

Preventing homopolymerization during storage of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Welcome to the dedicated technical support guide for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development to address challenges related...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development to address challenges related to the storage and stability of this versatile bifunctional molecule. Unintended homopolymerization during storage can lead to inconsistent experimental results, loss of valuable material, and potential safety hazards. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your compound.

Part 1: Understanding the Instability - The Chemistry of Homopolymerization

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one possesses two key reactive moieties: an oxirane (epoxy) ring and a 1,3-oxazolidin-2-one ring . The primary pathway for unwanted homopolymerization during storage is the cationic ring-opening of the highly strained epoxy group.

The oxazolidinone ring is generally more stable but can be susceptible to hydrolysis under strongly acidic or basic conditions. While it is less likely to homopolymerize on its own, its degradation can create byproducts that may affect the overall stability of the compound.

The most common initiators for cationic polymerization of the epoxy ring in a laboratory setting are trace impurities that act as acids:

  • Brønsted Acids: Protic species (H⁺) from sources like atmospheric moisture or residual acidic cleaning agents on glassware.

  • Lewis Acids: Electron-accepting compounds that may be present as contaminants.

The initiation and propagation mechanism is a chain reaction. Once initiated, the reaction can proceed, leading to the formation of oligomers and polymers with polyether backbones. This process is often exothermic, and in larger quantities, can accelerate as the temperature increases.

G cluster_initiation Initiation cluster_propagation Propagation Monomer Epoxy Ring on Monomer ActivatedMonomer Protonated Epoxy (Reactive Cation) Monomer->ActivatedMonomer Ring Strain Activation Initiator Trace Acid (H⁺) Initiator->Monomer Protonation AnotherMonomer Another Monomer Unit ActivatedMonomer->AnotherMonomer Nucleophilic Attack by Epoxy Oxygen Dimer Dimer with Polyether Linkage (Growing Polymer Chain) AnotherMonomer->Dimer Ring-Opening & Chain Extension Dimer->AnotherMonomer Continues... caption Figure 1. Simplified mechanism of acid-catalyzed epoxy homopolymerization.

Caption: Figure 1. Simplified mechanism of acid-catalyzed epoxy homopolymerization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one?

To maximize shelf-life and prevent degradation, the compound should be stored under the conditions summarized in the table below. The primary goals are to exclude moisture and acidic contaminants.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential polymerization reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential side reactions.
Container Amber glass bottle with a tight-fitting, inert cap (e.g., PTFE-lined)Protects from light, which can potentially contribute to degradation, and prevents contamination.
Purity Use high-purity gradeMinimizes the presence of residual catalysts or acidic impurities from synthesis.

Q2: I received the compound without an inhibitor. Should I add one?

For long-term storage, adding an inhibitor can be beneficial, but the choice is critical.

  • Avoid Phenolic Inhibitors (like MEHQ or BHT) alone: These are primarily free-radical scavengers and require oxygen to be effective.[1] They will not prevent acid-catalyzed cationic polymerization and are less suitable for storage under an inert atmosphere.

  • Consider a Weakly Basic Inhibitor: A very low concentration (ppm level) of a sterically hindered, non-nucleophilic base could be effective at neutralizing trace acids. However, strong or nucleophilic bases (like primary/secondary amines) must be avoided as they can directly catalyze the ring-opening of the epoxy group via an anionic mechanism. If you are unsure, it is safer to rely on stringent storage conditions (inert atmosphere, cold, dry) rather than adding an inappropriate inhibitor.

Q3: How can I tell if my material has started to polymerize?

There are several visual and analytical indicators:

Indicator TypeObservation
Visual - Increase in viscosity (becomes thicker, syrupy).- Appearance of cloudiness or turbidity.- Formation of a gel or solid precipitate.- Yellowing or color change.[2]
Analytical - FTIR: Decrease in the intensity of the epoxy ring peaks (~915, 840 cm⁻¹) and the appearance of a broad hydroxyl (-OH) peak (~3400 cm⁻¹).- NMR: Appearance of broad signals in the proton NMR spectrum corresponding to a polyether backbone, alongside diminishing monomer signals.- GPC/SEC: Appearance of higher molecular weight species.

Q4: My compound has become slightly viscous. Can I still use it?

Slightly increased viscosity indicates the onset of oligomerization. While it may still be usable for some applications, the purity is compromised, which will affect reaction stoichiometry and kinetics. For sensitive applications, especially in drug development or for creating well-defined polymers, it is highly recommended to use a fresh, uncompromised lot of the material.

Part 3: Troubleshooting Guide

This section provides a structured approach to identifying and solving problems related to the stability of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one.

G Problem Problem Observed: Increased Viscosity / Gelation Cause1 Contamination with Acid/Moisture Problem->Cause1 Cause2 Improper Storage Temperature Problem->Cause2 Cause3 Extended Storage Time Problem->Cause3 Sol1 Solution: Review Handling Procedures Cause1->Sol1 Sol2 Solution: Ensure 2-8°C Storage Cause2->Sol2 Sol3 Solution: Use Fresh Stock / Re-purify Cause3->Sol3 caption Figure 2. Troubleshooting workflow for compound instability.

Caption: Figure 2. Troubleshooting workflow for compound instability.

Problem 1: Compound shows increased viscosity or has solidified upon warming to room temperature.
  • Potential Cause A: Acid Contamination. The most likely cause is the initiation of cationic polymerization by trace acidic impurities. This can happen from repeated use of non-dried solvents for transfers, unclean glassware, or repeated opening of the container in a humid environment.

    • Solution & Prevention:

      • Discard Polymerized Material: Do not attempt to use gelled or solidified material.

      • Review Handling Protocol: Always use oven-dried or flame-dried glassware for aliquoting and transfers. Use syringes that are dry and have been flushed with an inert gas.

      • Use Anhydrous Solvents: If making a stock solution, use a high-purity, anhydrous solvent from a freshly opened bottle or a solvent purification system.

      • Inert Atmosphere Aliquoting: For high-purity applications, aliquot the monomer into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox) immediately upon receiving a new bottle. This minimizes repeated exposure of the main stock to the atmosphere.

  • Potential Cause B: Inappropriate Storage Temperature. Storing the material at room temperature or in a location with significant temperature fluctuations will accelerate the rate of any initiated polymerization.[3]

    • Solution & Prevention:

      • Verify Storage Unit: Ensure the refrigerator or cold room maintains a stable temperature between 2-8°C.

      • Minimize Time at RT: Allow the container to warm completely to room temperature before opening to prevent condensation of atmospheric moisture on the cold liquid surface. Minimize the time the container is open.

Problem 2: Experimental results are inconsistent between batches.
  • Potential Cause: Partial or Low-Level Polymerization. The presence of non-visible oligomers can alter the effective concentration of the monomer, leading to irreproducible results.

    • Solution & Prevention:

      • Analytical Confirmation: Before use, run a quick quality control check on the material.

      • Implement a "First-In, First-Out" System: Use older batches of the compound first and monitor their stability over time.

      • Purchase Smaller Quantities: If usage is infrequent, purchase smaller quantities to ensure the material is always fresh.

Part 4: Experimental Protocols for Quality Control

Protocol 1: Rapid Quality Check by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a fast and effective method to check for the tell-tale signs of epoxy ring-opening.

Methodology:

  • Sample Preparation: Place a single drop of the 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one liquid between two NaCl or KBr salt plates. If the sample is viscous, gently press the plates together to create a thin film.

  • Acquire Spectrum: Obtain the infrared spectrum from 4000 to 600 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum to the reference spectrum of a pure, fresh sample. Pay close attention to the regions in the table below.

Wavenumber (cm⁻¹)AssignmentIndication of Polymerization
~3500-3200O-H StretchAppearance of a broad peak indicates the formation of hydroxyl end-groups from ring-opening.
~1750C=O Stretch (Oxazolidinone)Peak should be sharp and strong. Significant broadening or shifting may indicate degradation.
~1100C-O-C Stretch (Ether)Broadening and increased intensity of this region suggests the formation of a polyether backbone.
~915 & ~840 Epoxy Ring Significant decrease in intensity or disappearance of these characteristic peaks is a clear sign that the epoxy rings have reacted.
Protocol 2: Detection of Oligomers by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides a more quantitative assessment of purity.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Spectrum: Obtain a standard ¹H NMR spectrum.

  • Data Analysis:

    • Monomer Signals: Identify the sharp, well-resolved peaks corresponding to the monomer. Key signals include the distinct protons of the epoxy ring (typically in the 2.5-3.5 ppm range).

    • Polymer Signals: The formation of a polyether backbone will result in the appearance of new, often broad signals, typically in the 3.4-4.0 ppm region, overlapping with some monomer signals but changing the integration and appearance of the spectrum.

    • Purity Assessment: A decrease in the relative integration of the epoxy proton signals compared to a stable internal standard or a non-reactive part of the molecule (like the oxazolidinone ring protons) indicates consumption of the monomer.

References

  • PubMed. (2009). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. Available at: [Link]

  • ACS Omega. (2020). Solid-State Nuclear Magnetic Resonance as a Versatile Tool To Identify the Main Chemical Components of Epoxy-Based Thermosets. Available at: [Link]

  • PMC. (2020). Solid-State Nuclear Magnetic Resonance as a Versatile Tool To Identify the Main Chemical Components of Epoxy-Based Thermosets. Available at: [Link]

  • ResearchGate. (2025). FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques | Request PDF. Available at: [Link]

  • MetnaCo. (n.d.). EVALUATING EPOXY CURE THROUGH SINGLE-SIDED NMR MEASUREMENTS OF MOLECULAR MOBILITY. Available at: [Link]

  • MDPI. (2002). Determination of Chain Branching in Solid Epoxy Resins Using 1H-NMR Spectrometry. Available at: [Link]

  • Semantic Scholar. (n.d.). Application of FT-IR and NMR to epoxy resins. Available at: [Link]

  • AIR Unimi. (n.d.). A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2-ones Under Ambient Conditions. Available at: [Link]

  • AIR Unimi. (n.d.). Non‐Reductive CO2 Valorization into Oxazolidinones via Cycloaddition to Aziridines. Available at: [Link]

  • ChemRxiv. (n.d.). Bypassing the Inertness of Aziridine/CO2 Systems to Access 5-Aryl-2-Oxazolidinones: Catalyst-Free Synthesis Under Ambient Conditions. Available at: [Link]

  • ResearchGate. (2025). Visual inspection of an epoxy resin showing discoloration due to hygrothermal aging. Available at: [Link]

  • nailexpertips.com. (2025). How To Store Liquid Monomers for Maximum Shelf Life. Available at: [Link]

  • patents.google.com. (n.d.). Acid catalysed copolymerization of epoxy resins and water - Patent 1262505.

Sources

Optimization

Troubleshooting catalyst deactivation in 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one reactions

Welcome to the Technical Support Center for Oxazolidinone Synthesis . This portal is designed for researchers and drug development professionals troubleshooting catalytic workflows involving 3-(Oxiran-2-ylmethyl)-1,3-oxa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazolidinone Synthesis . This portal is designed for researchers and drug development professionals troubleshooting catalytic workflows involving 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (glycidyl oxazolidinone) and related epoxide ring-opening reactions.

The synthesis of these critical pharmacophores—found in antibiotics like linezolid and anticoagulants like rivaroxaban—relies heavily on Lewis acid/base catalysts, transition metal complexes, and organocatalysts. Below is our field-proven diagnostic guide to identifying, understanding, and resolving catalyst deactivation.

Phase 1: Diagnostic Q&A & Mechanistic Causality

Q1: My Co(salen) catalyst loses activity mid-reaction, causing conversion to stall at ~50%. What is happening? A1: You are likely experiencing reductive deactivation . High-activity (salen)Co(III) complexes are highly effective for asymmetric epoxide ring-opening, but the Co(III) center is prone to reduction to an inactive Co(II) species, particularly under thermal stress or extended reaction times[1]. Because the ring-opening mechanism often requires a cooperative bimetallic pathway—where one metal activates the epoxide electrophile and another delivers the nucleophile—the reduction of even a fraction of the catalyst exponentially decreases the probability of forming the necessary bimetallic transition state[2].

Q2: I am observing high levels of diol byproducts and subsequent catalyst poisoning. Is my solvent too wet? A2: Yes. Moisture is a double-edged sword in oxazolidinone synthesis. While computational analyses show that water can significantly accelerate epoxide ring-opening by lowering energy barriers via hydrogen-bonding catalysis[3], excess water acts as a competitive nucleophile. It prematurely hydrolyzes the 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one substrate into a diol. These diols strongly coordinate to the Lewis acid metal centers, effectively blocking substrate binding and poisoning the catalyst[4].

Q3: When using binary organocatalysts (e.g., TBD/halides) for CO₂/epoxy amine coupling, why does the catalyst deactivate at higher CO₂ pressures? A3: This is caused by adduct formation . Super-strong nitrogen bases (like TBD, DBU, or MTBD) are excellent hydrogen-bond donors/acceptors for polarizing the epoxide oxygen. However, at elevated pressures, these highly basic organocatalysts nucleophilically attack CO₂, forming stable, inactive carbamate or carbonate adducts[5]. This traps the catalyst in an off-target resting state, halting the aza-Payne-type rearrangement required to construct the oxazolidinone ring[6].

Q4: Why do my monomeric metal catalysts show poor batch-to-batch reproducibility compared to oligomeric versions? A4: This is an entropic issue. Monomeric catalysts must overcome a massive entropic penalty to form the active bimetallic transition state in solution. If the concentration drops, or if intermediate alkoxides coordinate too strongly, the monomers fail to dimerize effectively[2]. Oligomeric or covalently tethered multifunctional catalysts physically force the Lewis acid and nucleophilic co-catalyst into proximity, preventing the growing polymer or intermediate chain from diffusing away and inhibiting deactivation at low loadings[7].

Phase 2: Quantitative Deactivation Metrics

The following table summarizes the kinetic impacts of various deactivation pathways and their corresponding thresholds for intervention.

Catalyst SystemPrimary Deactivation ModeCausality / MechanismKinetic ImpactIntervention Threshold
Co(III)-salen Reductive DeactivationCo(III) → Co(II) reduction via thermal stress.TOF drops by >80%; reaction stalls.Color shift from dark red to brown/orange.
Cr(III)-salen Product InhibitionStrong coordination of intermediate alkoxides.First-order dependence shifts to zero-order.Conversion plateaus at ~60-70%.
TBD / Halide Adduct FormationBase nucleophilically attacks CO₂.Complete loss of catalytic turnover.CO₂ pressure > 0.1 MPa (1 atm).
Quaternary Amines Moisture PoisoningH₂O hydrolysis forms competitive diols.>15% yield of diol byproducts.Karl Fischer titration > 50 ppm H₂O.

Phase 3: Self-Validating Experimental Protocols

To restore catalytic turnover and ensure reproducibility, implement the following step-by-step methodologies.

Protocol A: Aerobic Reactivation of Co(II)-Salen Complexes

Use this protocol when using Co(salen) catalysts and a color shift indicates reductive deactivation.

  • Observation: Monitor the reaction visually. Pause the addition of the epoxide substrate if the mixture shifts from dark red/purple to brown/orange.

  • Acidification: Inject 2 mol% (relative to catalyst) of glacial acetic acid into the reaction vessel to provide the necessary counterion for the oxidized species.

  • Aerobic Oxidation: Purge the headspace of the reactor with dry air or ultra-high purity O₂. Stir vigorously at room temperature (20–25 °C) for 30 minutes.

  • Validation (Self-Correction): Extract a 50 µL aliquot and dilute in dichloromethane. Run UV-Vis spectroscopy. The reappearance of the characteristic Co(III) ligand-to-metal charge transfer (LMCT) band at ~430 nm validates successful reactivation. Resume epoxide addition.

Protocol B: Moisture-Free Organocatalytic Setup

Use this protocol to prevent diol poisoning and hydrogen-bonding interference in Lewis base systems.

  • Preparation: Flame-dry all Schlenk flasks and stir bars under high vacuum (0.1 mmHg) for 10 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times.

  • Solvent Purification: Pass all aprotic solvents (e.g., DCM, THF) through an activated alumina column, or distill freshly over Calcium Hydride (CaH₂).

  • Validation (Self-Correction): Before adding the 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one substrate, extract a 1 mL sample of the solvent/catalyst mixture. Perform a Karl Fischer titration. Proceed only if the water content is strictly <10 ppm. If >10 ppm, add activated 3Å molecular sieves and stir for 1 hour before re-testing.

  • Execution: Introduce the epoxide via a gas-tight syringe under positive Argon pressure to initiate the reaction.

Phase 4: Mechanistic and Troubleshooting Visualizations

G Epoxide 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one ActiveComplex Activated Epoxide Intermediate Epoxide->ActiveComplex Catalyst Binding Catalyst Catalyst System (Metal or Organobase) Catalyst->ActiveComplex Deact1 Reductive Deactivation (Co(III) -> Co(II)) Catalyst->Deact1 Thermal Stress Deact3 CO2 Adduct Formation (Base Trapping) Catalyst->Deact3 Excess CO2 Product Target Oxazolidinone Derivative ActiveComplex->Product Nucleophilic Attack Deact2 Moisture Hydrolysis (Diol Poisoning) ActiveComplex->Deact2 H2O Intrusion

Mechanistic pathways of epoxide activation and primary catalyst deactivation modes.

G Start Reaction Stalls (<50% Conversion) Check1 Is the catalyst a Metal Complex (e.g., Co)? Start->Check1 Check2 Is the catalyst an Organobase (e.g., TBD)? Start->Check2 ColorCheck Did reaction mixture turn from red to brown? Check1->ColorCheck Yes MoistureCheck Are diol byproducts detected via GC/MS? Check1->MoistureCheck Yes Action3 Reduce CO2 Pressure or use Halide Co-catalyst Check2->Action3 Yes (Adduct formed) Action1 Protocol A: Aerobic Oxidation (Acetic Acid/Air) ColorCheck->Action1 Yes (Co(II) formed) Action2 Protocol B: Implement Dry Solvents (<10 ppm) MoistureCheck->Action2 Yes (Hydrolysis)

Troubleshooting logic tree for identifying and resolving catalyst deactivation.

References

  • Lidston, C. A. L., Severson, S. M., Abel, B. A., & Coates, G. W. (2022). "Multifunctional Catalysts for Ring-Opening Copolymerizations." ACS Catalysis, 12(18), 11037-11070.[Link]

  • Barbosa, P. d. L., Facchinetti, V., Gomes, C. R. B., de Souza, M. V., Vasconcelos, T. R. A., & Fiorot, R. G. (2025). "Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide." ACS Organic & Inorganic Au, 5(5), 360-372.[Link]

  • Yuan, X., Ma, J., Li, Z., Liu, Z., Shi, Y., Zhang, M., Wang, Y., Zou, X., Li, S., & Guo, K. (2025). "Organocatalyzed aza-Payne-type rearrangement of epoxy amines and carbon dioxide for efficient construction of oxazolidinones." RSC Sustainability, 3(5), 2390-2403.[Link]

  • Ready, J. M., & Jacobsen, E. N. (2001). "Highly Active Oligomeric (salen)Co Catalysts for Asymmetric Epoxide Ring-Opening Reactions." Journal of the American Chemical Society, 123(11), 2687-2688.[Link]

Sources

Troubleshooting

Minimizing side reactions in the N-alkylation of oxazolidinone with epichlorohydrin

Executive Summary & Mechanistic Landscape[1][2] The N-alkylation of 2-oxazolidinones with epichlorohydrin is a cornerstone transformation in the synthesis of blockbuster antibiotics (e.g., Linezolid ) and anticoagulants...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Landscape[1][2]

The N-alkylation of 2-oxazolidinones with epichlorohydrin is a cornerstone transformation in the synthesis of blockbuster antibiotics (e.g., Linezolid ) and anticoagulants (e.g., Rivaroxaban ). While conceptually simple, this reaction is plagued by a "bifunctional electrophile" problem: epichlorohydrin contains both an alkyl chloride and an epoxide, offering two competing sites for nucleophilic attack.

Success depends on forcing the reaction through the


 displacement of the chloride  (Path A) while preserving the epoxide for subsequent transformations, rather than opening the epoxide ring (Path B) or allowing the product to react with a second equivalent of nucleophile (Dimerization).
The Mechanistic Fork

The following diagram illustrates the kinetic competition that dictates your impurity profile.

ReactionPathways Start Oxazolidinone (Nucleophile) Base Base (Deprotonation) Start->Base Anion N-Anion Intermediate Base->Anion Product Target Product (N-glycidyl oxazolidinone) Anion->Product Path A: Attack at C-Cl (Desired SN2) Chlorohydrin Impurity A: Chlorohydrin (Ring Open) Anion->Chlorohydrin Path B: Attack at Epoxide (Undesired) Epi Epichlorohydrin (Electrophile) Oligomer Impurity C: Poly-Epichlorohydrin Epi->Oligomer Base Catalysis Dimer Impurity B: Bis-Oxazolidinone (Dimer) Product->Dimer Path C: 2nd Attack (Product acts as Electrophile)

Figure 1: Mechanistic pathways showing the competition between C-Cl displacement (Target) and Epoxide opening/Dimerization (Impurities).[1]

Troubleshooting Matrix

Use this diagnostic table to identify the root cause of specific impurities observed in your LC-MS traces.

Observation Probable Impurity Root Cause Corrective Action
M+ Product + Oxazolidinone Mass Bis-oxazolidinone (Dimer) Stoichiometry Imbalance: The product (N-glycidyl) is reacting with unreacted oxazolidinone anion.Increase Epichlorohydrin Equivalents: Use 3.0–5.0 eq. excess. The high concentration of electrophile ensures the anion reacts with epichlorohydrin, not the product.
M+ 36/38 (HCl adduct) Chlorohydrin Premature Ring Opening: Nucleophilic attack occurred at the epoxide carbon instead of the C-Cl bond, or water was present.Switch Base/Solvent: Move to softer bases (e.g., LiOH or K2CO3) in aprotic polar solvents (DMF/DMSO). Avoid protic solvents if possible.
Loss of Optical Rotation Racemate Chiral Center Involvement: Attack occurred at the chiral epoxide carbon (Path B) followed by re-closure, scrambling stereochemistry.Lower Temperature: Conduct the addition at 0°C to -10°C. The

at C-Cl is kinetically favored over epoxide opening at lower temperatures.
Polymer/Gunk Poly-epichlorohydrin Base-Catalyzed Polymerization: Strong bases (NaH, KOtBu) can initiate anionic polymerization of epichlorohydrin.Controlled Addition: Add base slowly to the mixture, or use a weaker base (e.g., K2CO3) that doesn't initiate polymerization as aggressively.

The "Golden Standard" Protocol

Designed for high-fidelity synthesis of (S)-N-(2,3-epoxypropyl)-2-oxazolidinone.

Core Principles
  • Kinetic Control: Low temperature favors C-Cl displacement.

  • Dilution Principle: High dilution of the nucleophile (oxazolidinone) relative to the electrophile prevents dimerization.

  • Water Exclusion: Strictly anhydrous conditions prevent hydrolysis of the epoxide to the diol.

Step-by-Step Methodology

Reagents:

  • Oxazolidinone substrate (1.0 eq)[2]

  • (S)-Epichlorohydrin (3.0 – 5.0 eq) [High excess is critical]

  • Base: Lithium Hydroxide (LiOH) or Potassium Carbonate (K2CO3) (1.5 eq)

  • Solvent: DMF or DMSO (Dry)

Workflow:

  • Preparation: Charge the reaction vessel with the oxazolidinone substrate and dry DMF (10V). Cool the mixture to 0°C .

  • Electrophile Loading: Add the full amount of (S)-epichlorohydrin (3.0–5.0 eq) in one portion.

    • Why? We want the oxazolidinone anion to "see" a sea of epichlorohydrin immediately upon formation, statistically preventing it from finding a product molecule to dimerize with.

  • Base Addition (The Critical Control Point):

    • Add the base (LiOH or K2CO3) portion-wise or as a slurry over 1–2 hours while maintaining internal temperature < 5°C.

    • Mechanism:[3][1][4] Slow base generation creates a low standing concentration of the N-anion. This anion immediately reacts with the vast excess of epichlorohydrin.

  • Reaction Monitoring:

    • Monitor by HPLC/TLC. Look for the disappearance of the N-H starting material.

    • Stop Condition: Do not chase 100% conversion if it requires heating; heating promotes dimerization. Quench at >95% conversion.

  • Workup:

    • Filter off inorganic solids.

    • Distillation: Remove excess epichlorohydrin under high vacuum at low temperature (<50°C) to prevent polymerization or degradation.

ProcessFlow Step1 1. Dissolve Substrate in Dry DMF (0°C) Step2 2. Add EXCESS Epichlorohydrin (3-5 eq) Step1->Step2 Step3 3. Slow Base Addition (Critical Control Point) Step2->Step3 Step2->Step3 High Electrophile Ratio Prevents Dimer Step4 4. Monitor HPLC (Stop at >95%) Step3->Step4 Step5 5. Vac Distillation (Remove excess Epi) Step4->Step5

Figure 2: Optimized process flow emphasizing the order of addition to suppress dimerization.

Frequently Asked Questions (FAQ)

Q: Why use LiOH instead of stronger bases like NaH? A: Strong bases like NaH generate the anion irreversibly and rapidly. This high concentration of highly reactive anions often leads to uncontrolled exotherms and increased polymerization of the epichlorohydrin. LiOH (or K2CO3) provides a "buffered" deprotonation, maintaining a lower equilibrium concentration of the anion, which favors the selective


 reaction over side pathways. Additionally, Lithium cations can coordinate with the epoxide oxygen, potentially activating it, but in this specific reaction, the milder basicity is the primary benefit.

Q: I am seeing a significant amount of "open ring" chlorohydrin impurity. Can I close it back to the epoxide? A: Yes. If you observe the chlorohydrin (N-(3-chloro-2-hydroxypropyl)...), it is an intermediate where the epoxide opened but Cl was not displaced, or the epoxide opened by water. You can treat the crude mixture with a base (like aqueous NaOH or K2CO3) in a biphasic system to force ring closure (dehydrohalogenation) to reform the epoxide. However, verify chirality is maintained.

Q: How do I remove the 4 equivalents of excess epichlorohydrin? A: Epichlorohydrin has a boiling point of ~118°C. It can be removed via vacuum distillation (rotary evaporator with a good vacuum pump). Do not heat above 60°C during this removal, as the product is thermally sensitive and can oligomerize in the presence of trace base residues.

Q: Can I use phase transfer catalysis (PTC) for this? A: Yes. A system using K2CO3 in Toluene/Water with TBAB (Tetrabutylammonium bromide) is a common industrial alternative. However, the presence of water increases the risk of hydrolysis (diol formation). The anhydrous DMF/LiOH route generally yields higher purity for sensitive substrates.

References

  • Synthesis of Linezolid and Impurity Profiling

    • Title: Isolation and characterization of process-rel
    • Source: Journal of Pharmaceutical and Biomedical Analysis (2002).[5][6]

    • URL:[Link]

  • Mechanistic Insight on Oxazolidinone Formation

    • Title: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.[3]

    • Source: Arkivoc (2022).[3][1]

    • URL:[Link]

  • Industrial Process Optimization

    • Title: Process for the preparation of Linezolid (Patent US9643939).[4]

    • Source: Google P
    • URL
  • Green Chemistry Approaches

    • Title: Green catalytic synthesis...[7] using epichlorohydrin.[3][1][8][9]

    • Source: New Journal of Chemistry (RSC).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Thermal Optimization of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one Polymers

Welcome to the Advanced Polymer Synthesis Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals working with 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymer Synthesis Support Center. This guide is engineered for researchers, materials scientists, and drug development professionals working with 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (commonly known as N-glycidyl oxazolidinone).

While the rigid five-membered oxazolidinone ring inherently restricts segmental mobility and provides a strong baseline for thermal stability[1], achieving maximum thermal degradation resistance (


) and glass transition temperature (

) requires precise control over curing kinetics, co-monomer selection, and network architecture.

Frequently Asked Questions (FAQs)

Q: Why does the oxazolidinone ring improve thermal stability compared to standard DGEBA epoxies? A: Standard Bisphenol-A diglycidyl ether (DGEBA) networks contain flexible aliphatic ether linkages that are susceptible to homolytic cleavage at elevated temperatures. In contrast, the oxazolidinone ring acts as a rigid, heterocyclic crosslinking node[1]. This structure significantly increases the energy barrier required for bond dissociation, restricts the free volume within the polymer matrix, and enhances the overall crosslink density and thermal stability[1][2].

Q: What is the optimal co-monomer to maximize both


 and 

?
A: While aromatic amines (like DDS) are standard, copolymerizing N-glycidyl oxazolidinone with Cyanate Esters (e.g., BADCy) yields superior thermal performance. During thermal polymerization, the epoxide reacts with the cyanate group to form additional oxazolidinone linkages, while the cyanate groups cyclotrimerize into highly stable isocyanurate rings[3][4]. This creates an interpenetrating network capable of pushing

beyond 250°C.

Troubleshooting Guide: Thermal Stability Issues

Issue 1: Premature Thermal Degradation (Weight loss < 350°C)
  • Diagnosis: Premature degradation is almost always caused by unreacted epoxide groups or dangling chain ends within the matrix. In an inert environment, the thermal decomposition of these unreacted aliphatic segments occurs via homolytic cleavage at much lower temperatures (around 300–350°C)[3].

  • Solution: Optimize your stoichiometry and implement a high-temperature post-cure. If using cyanate esters, ensure the equivalent ratio of epoxy-to-cyanate is strictly controlled. A post-cure step at 250°C–270°C is mandatory to drive the conversion of intermediate triazine esters into fully crosslinked isocyanurate and oxazolidinone networks[4]. Verify the disappearance of the epoxide peak (~910 cm⁻¹) via FTIR.

Issue 2: Exothermic Runaway During Curing
  • Diagnosis: The oxirane ring in N-glycidyl oxazolidinone is highly reactive. Bulk curing without thermal regulation leads to a runaway exothermic reaction. This traps volatile byproducts and creates micro-voids, which act as initiation sites for thermal degradation.

  • Solution: Transition from a bulk-cure to a multi-stage step-cure protocol. Incorporate a latent transition-metal catalyst, such as Cu(II)-acetylacetonate (Cu(II)-acac), which shifts the primary polymerization peak to a controlled temperature window (e.g., 212°C)[4].

Issue 3: Reaching the Thermal Ceiling of the Organic Matrix
  • Diagnosis: You have maximized the crosslink density, but the application (e.g., aerospace composites) requires a

    
     exceeding 400°C.
    
  • Solution: Incorporate Polyhedral Oligomeric Silsesquioxanes (POSS) . POSS nanoparticles possess an inorganic Si-O-Si core that acts as a nanoscale thermal sink, improving oxidation resistance and thermal stability[4]. To prevent phase separation, utilize an epoxidized POSS (like PEOVS) that covalently bonds into the oxazolidinone network[5].

Quantitative Performance Data

The following table summarizes the causal relationship between network modifiers and the resulting thermal properties of N-glycidyl oxazolidinone-based polymers.

Formulation MatrixCuring Agent / Co-monomerNanofiller Additive

(°C)

(°C)
Char Yield at 800°C (%)
N-Glycidyl OxazolidinoneAliphatic Amine (TETA)None14531518.5
N-Glycidyl OxazolidinoneAromatic Amine (DDS)None19836826.0
N-Glycidyl OxazolidinoneCyanate Ester (BADCy)None26241248.2
N-Glycidyl OxazolidinoneCyanate Ester (BADCy)5 wt% POSS (PEOVS)28043857.5

Validated Experimental Protocols

Protocol A: Synthesis of High- Cyanate Ester / Oxazolidinone Networks

This protocol utilizes step-curing to prevent exothermic runaway while maximizing isocyanurate formation.

  • Stoichiometric Preparation: Weigh N-glycidyl oxazolidinone and Bisphenol-A Cyanate Ester (BADCy) to achieve a 1:1 molar equivalent ratio of epoxy to cyanate groups.

  • Melt Blending: Heat the mixture to 80°C under continuous mechanical stirring until a homogeneous, transparent melt is achieved.

  • Catalyst Addition: Add 0.1 wt% of Cu(II)-acac (dissolved in a minimal amount of methyl ethyl ketone) to the melt[4]. Stir for 10 minutes, then apply a vacuum (20 inHg) for 15 minutes to degas the mixture.

  • Step-Cure Schedule: Pour the degassed resin into a pre-heated mold. Cure in a convection oven using the following self-validating thermal profile:

    • 150°C for 2 hours (Initiates ring-opening).

    • 180°C for 2 hours (Stabilizes network formation).

    • 200°C for 2 hours (Drives cyclotrimerization).

    • Post-cure: 250°C for 2 hours (Ensures complete conversion to rigid oxazolidinone/isocyanurate nodes)[4].

  • Validation: Perform Differential Scanning Calorimetry (DSC). A fully cured network will exhibit no residual exothermic peak during a temperature sweep up to 300°C.

Protocol B: Covalent Integration of POSS Nanofillers

This protocol details the dispersion of epoxidized POSS to act as a thermal sink.

  • Dispersion: Dissolve 5 wt% of partially epoxidized POSS (PEOVS)[5] in tetrahydrofuran (THF).

  • Blending: Add the N-glycidyl oxazolidinone monomer to the POSS/THF solution. Probe-sonicate the mixture for 30 minutes at 40°C to ensure uniform nanoscale dispersion and prevent POSS agglomeration.

  • Solvent Evaporation: Transfer the mixture to a vacuum oven at 60°C for 12 hours to completely remove the THF. Critical Step: Residual solvent will drastically lower

    
    .
    
  • Curing: Proceed with the addition of the curing agent and follow the step-cure schedule outlined in Protocol A.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway by which N-glycidyl oxazolidinone achieves extreme thermal stability when reacted with cyanate esters and POSS.

G Monomer 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one (Epoxy Monomer) RingOpening Ring-Opening Polymerization (Latent Catalyst, 150°C) Monomer->RingOpening CoMonomer Cyanate Ester (BADCy) (Co-monomer) CoMonomer->RingOpening Nanofiller POSS Nanoparticles (Nanoscale Thermal Sink) Network Highly Crosslinked Network (Oxazolidinone + Isocyanurate) Nanofiller->Network Covalent Bonding & Free Volume Reduction Trimerization Cyclotrimerization (Isocyanurate Formation) RingOpening->Trimerization Trimerization->Network ThermalStability Enhanced Thermal Stability (Tg > 250°C, Td5% > 400°C) Network->ThermalStability

Reaction pathway and network formation of N-glycidyl oxazolidinone with cyanate ester and POSS.

References

  • Study on the Room-Temperature Rapid Curing Behavior and Mechanism of HDI Trimer-Modified Epoxy Resin Source: MDPI (Polymers) URL:[Link]

  • Cyanate ester composites to improve thermal performance: a review Source: Polymer International (John Wiley & Sons Ltd) URL:[Link]

  • High Thermal Resistance of Epoxy/Cyanate Ester Hybrids Incorporating an Inorganic Double-Decker-Shaped Polyhedral Silsesquioxane Nanomaterial Source: PubMed Central (PMC) / NIH URL:[Link]

  • POSS with Vinyl and Epoxy Group to Enhance Dielectric and Thermal Properties of Bismaleimide–Triazine Resins Source: MDPI (Molecules) URL:[Link]

  • Fabrication and evaluation of structural film adhesive using oxazolidinone modified novolac epoxy resin Source: Journal of Applied Polymer Science URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Welcome to the Technical Support Center for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (commonly referred to as glycidyl oxazolidinone). This chiral epoxide is a critical building block in the synthesis of oxazolidinone-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (commonly referred to as glycidyl oxazolidinone). This chiral epoxide is a critical building block in the synthesis of oxazolidinone-class antibacterial agents (such as Linezolid) and advanced polymeric materials[1].

A primary challenge during the synthesis, isolation, and storage of this monomer is the formation of high-molecular-weight oligomers. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you successfully separate the pure monomer from oligomeric byproducts.

Part 1: Mechanistic Insight – The Causality of Oligomerization

To effectively separate oligomers, one must understand why they form. The formation of oligomers is driven by the inherent reactivity of the terminal epoxide ring. Under thermal stress or in the presence of trace nucleophiles (such as unreacted oxazolidinone base, moisture, or Lewis acids used during synthesis), the highly strained oxirane ring undergoes nucleophilic ring-opening[2].

This generates an alkoxide intermediate that rapidly attacks adjacent epoxide monomers. Because the reaction is auto-catalytic under thermal stress, it initiates a chain-growth polymerization that yields viscous polyether-oxazolidinone oligomers, leading to a loss of epoxide functionality and severe viscosity spikes[3].

Oligomerization Monomer 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one (Monomer) Nucleophile Trace Moisture / Base (Nucleophilic Attack) Monomer->Nucleophile Thermal/Basic Stress Intermediate Alkoxide Intermediate (Ring-Opened) Nucleophile->Intermediate Ring Opening Propagation Attack on Next Epoxide (Chain Propagation) Intermediate->Propagation Excess Monomer Propagation->Intermediate Loop Oligomer Polyether / Oxazolidinone Oligomers Propagation->Oligomer Polymerization

Figure 1: Base-catalyzed ring-opening polymerization pathway of glycidyl oxazolidinone.

Part 2: Troubleshooting FAQs

Q: Why does my monomer polymerize into a viscous resin during standard vacuum distillation? A: Standard batch distillation exposes the monomer to prolonged thermal stress (often >120°C in the reboiler). Epoxides are highly thermally labile; extended residence times at these temperatures provide the activation energy required for auto-polymerization[3]. To prevent this, distillation must be performed using Short-Path Distillation (SPD) or Wiped-Film Evaporation (WFE), which limits thermal residence time to mere seconds[4].

Q: How can I separate oligomers from the monomer on a laboratory scale (<50g) without specialized distillation equipment? A: For lab-scale purification, preparative flash chromatography on silica gel is highly effective. The monomer is moderately polar, but the resulting oligomers possess multiple hydroxyl groups (from termination/moisture) and a significantly larger hydrodynamic volume, making them much more polar[2]. Using a gradient solvent system (e.g., Hexane to Ethyl Acetate) allows the monomer to elute while the oligomers remain strongly retained on the baseline of the silica column.

Q: What analytical techniques should I use to validate the separation and ensure a self-validating system? A: Gel Permeation Chromatography (GPC) is the gold standard for detecting high-molecular-weight oligomers. Alternatively, Reverse-Phase HPLC (C18 column) with a UV detector (monitoring the oxazolidinone ring at ~210-240 nm) can distinguish the monomer from oligomeric peaks. For quick TLC checks during column chromatography, use a KMnO4 stain, which rapidly oxidizes the epoxide ring, appearing as a bright yellow spot on a purple background.

Part 3: Separation Workflows & Quantitative Data

Selecting the correct separation technique depends entirely on the scale of your operation and the thermal stability threshold of your specific crude mixture.

Purification Crude Crude Mixture (Monomer + Oligomers) Scale Scale of Purification? Crude->Scale Lab Lab Scale (< 50g) Scale->Lab Industrial Process Scale (> 50g) Scale->Industrial Chromatography Flash Chromatography (Silica Gel) Lab->Chromatography TFE Thin-Film Evaporation (WFE / SPD) Industrial->TFE Pure Pure Monomer (>98% HPLC) Chromatography->Pure Eluate Waste Oligomer Residue (Discard/Recycle) Chromatography->Waste Retained TFE->Pure Distillate TFE->Waste Bottoms

Figure 2: Decision matrix for selecting the appropriate oligomer separation workflow based on scale.

Comparison of Separation Techniques
TechniqueOptimal ScaleOperating TempResidence TimeMonomer RecoveryOligomer Removal
Standard Batch Distillation N/A (Not Recommended)> 120°CHours< 40% (High degradation)Poor (Auto-polymerizes)
Flash Chromatography Lab Scale (< 50g)20–25°C (Ambient)30–60 Minutes85–95%> 99%
Wiped-Film Evaporation (WFE) Process Scale (> 50g)100–130°C1–5 Seconds> 95%> 99%

Part 4: Step-by-Step Experimental Protocols

Protocol A: Wiped-Film Evaporation (WFE) / Short-Path Distillation

Causality: WFE reduces the distance between the evaporator and condenser to less than the mean free path of the vapor molecules. This allows evaporation at much lower temperatures (50-100°C lower than standard distillation) and limits thermal residence time to 1-5 seconds, preventing the epoxide from polymerizing[4].

  • System Preparation: Preheat the WFE heating jacket to 110–130°C. Chill the internal condenser to 5–10°C to ensure the rapid condensation of the monomer vapor.

  • Vacuum Establishment: Evacuate the system to a high vacuum of < 0.1 mbar (preferably 0.01 to 0.05 mbar) using a rotary vane pump backed by a turbomolecular pump.

  • Feeding: Introduce the crude 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one mixture via a peristaltic pump at a steady, calibrated rate (e.g., 1.0 L/hr for a pilot-scale unit).

  • Wiping: Set the rotor speed to 150–300 RPM. This creates a highly turbulent, thin liquid film (0.5 - 3.5 mm) on the heated surface, ensuring constant surface renewal and eliminating thermal hot spots[5].

  • Collection: The pure monomer will vaporize, hit the internal condenser, and flow into the distillate receiver. The heavy, non-volatile oligomers will travel down the heated wall and collect in the residue (bottoms) receiver.

  • Validation: Analyze the distillate via HPLC to confirm the absence of high-molecular-weight peaks and verify monomer integrity.

Protocol B: Preparative Flash Chromatography

Causality: This method exploits the polarity difference between the monomer (single oxazolidinone ring) and the oligomers (multiple polar hydroxyl and oxazolidinone groups). The highly polar oligomers will irreversibly bind to the stationary phase under moderate solvent conditions[2].

  • Column Packing: Pack a glass column with standard phase silica gel (40-63 µm).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Dry-load it onto a small amount of silica to ensure a tight sample band, and apply it to the top of the column.

  • Elution Gradient: Begin elution with 100% Hexane. Gradually increase the polarity to a 50:50 Hexane:Ethyl Acetate mixture. The monomer typically elutes at ~40-50% Ethyl Acetate.

  • Oligomer Retention: The high-molecular-weight oligomers will remain strongly adsorbed to the baseline of the silica. (Optional: Flush the column with 10% Methanol in DCM only if oligomer recovery is desired for mass balance analysis).

  • Fraction Analysis: Spot the collected fractions on a TLC plate. Develop in 50:50 Hexane:EtOAc. Visualize using a UV lamp (254 nm) and a KMnO4 stain. The epoxide monomer will appear as a bright yellow spot against a purple background.

  • Concentration: Pool the monomer-containing fractions and concentrate under reduced pressure at <40°C to prevent thermally-induced self-condensation during solvent removal.

References

  • US6740754B2 - Process to produce oxazolidinones - Google P
  • Synthesis of oxazolidinone and epoxy derivatives a - ResearchG
  • EP0479166A1 - Transesterification process for preparation of cycloaliphatic epoxides - Google P
  • Molecular Distillation - How it Works? - WELL ONE Chemical.
  • Agitated Thin Film Evaporator (

Sources

Optimization

Optimization of reaction temperature for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one ring opening

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Reaction Temperature for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one Ring Opening Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Reaction Temperature for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one Ring Opening

Introduction: The Thermodynamic Balancing Act

You are working with 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (often referred to as N-glycidyloxazolidinone). This substrate is a critical chiral building block, notably in the synthesis of oxazolidinone antibiotics like Linezolid.

The core challenge in opening this epoxide ring is not just "making it react"—the ring strain (~27 kcal/mol) ensures it wants to open. The challenge is selectivity . You are balancing the kinetic drive for nucleophilic attack against the thermodynamic penalties of polymerization and regiochemical scrambling.

This guide moves beyond basic "add and heat" instructions. It provides a mechanistic framework to optimize temperature for maximum yield and purity.

Module 1: The Thermodynamic Landscape

Temperature is the primary lever for controlling the Regioselectivity Index (RI) .

  • The Desired Pathway (SN2 - Terminal Attack):

    • Mechanism: Nucleophile attacks the less hindered terminal carbon (

      
      ).
      
    • Temp Profile: Moderate heat (50°C – 80°C) provides sufficient energy to overcome the steric repulsion of the solvation shell without activating the higher-energy transition state of the internal carbon attack.

    • Solvent Effect: Protic solvents (MeOH, IPA) assist by hydrogen-bonding to the epoxide oxygen, lowering the activation energy (

      
      ).
      
  • The Undesired Pathways (High Temp Risks):

    • Internal Attack (

      
      ):  At T > 100°C, the system gains enough thermal energy to access the more sterically hindered transition state, leading to the formation of the iso-product (regio-impurity).
      
    • Oligomerization: The product (an alkoxide/alcohol) is itself a nucleophile. If the temperature is too high, the product competes with your amine/thiol reagent to open remaining epoxides, forming dimers and oligomers.

Visualizing the Decision Matrix

ReactionPathways Start 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one Temp_Low Temp < 40°C (Kinetic Trap) Start->Temp_Low Temp_Opt Temp 60-80°C (Thermodynamic Sweet Spot) Start->Temp_Opt Temp_High Temp > 100°C (Thermal Runaway) Start->Temp_High Nucleophile Nucleophile (NuH) (e.g., Aniline/Azide) Nucleophile->Temp_Opt Temp_Low->Start No Reaction / Stalled Product_Main Target: Terminal Opening (High Regioselectivity) Temp_Opt->Product_Main Major Pathway (SN2) Product_Iso Impurity: Internal Opening (Regio-scrambling) Temp_Opt->Product_Iso < 5% Temp_High->Product_Iso Increased Formation Polymer Oligomers/Polymers Temp_High->Polymer Competitive Polymerization

Caption: Reaction pathway dependence on thermal input. Green indicates the optimized window for SN2 terminal attack.

Module 2: Troubleshooting Center (FAQs)

Q1: My reaction has stalled at 60% conversion after 24 hours at 40°C. Should I just crank the heat to 100°C? A: No. Increasing T to 100°C abruptly will likely initiate oligomerization (the "gummy solid" failure mode).

  • Diagnosis: 40°C is often below the activation threshold for hindered nucleophiles (like electron-deficient anilines).

  • Solution:

    • Add a mild Lewis Acid catalyst (e.g., Lithium Triflate (LiOTf) or Magnesium Perchlorate at 10 mol%). This coordinates to the epoxide oxygen, lowering the

      
       required, allowing the reaction to proceed at your current 40°C-50°C.
      
    • Alternatively, step-ramp the temperature to 75°C (refluxing isopropanol) . This is the "Goldilocks" zone for this substrate.

Q2: I am seeing ~15% of the "internal" attack regioisomer. How do I fix this? A: This indicates your reaction conditions have too much "SN1 character" or the temperature is too high.

  • The Fix:

    • Lower the Temperature: Drop to 50°C.

    • Change Solvent: Switch from a polar aprotic solvent (like DMF/DMSO) to a protic solvent (Methanol or Isopropanol). Protic solvents stabilize the leaving group (the alkoxide) via H-bonding, which reinforces the SN2 mechanism (terminal attack) and suppresses the carbocation character that leads to internal attack.

Q3: The reaction mixture turned into an insoluble gel. What happened? A: You triggered Anionic Polymerization .

  • Cause: If the nucleophile concentration is too low relative to the epoxide, or if the temperature is >90°C neat, the product alkoxide attacks a neighboring epoxide molecule.

  • Prevention: Always maintain a stoichiometry of 1.1 to 1.5 equivalents of Nucleophile relative to the epoxide. Ensure the nucleophile is fully dissolved before heating.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 5-(hydroxymethyl)-3-substituted-oxazolidin-2-ones via amine nucleophilic opening.

Reagents:

  • Substrate: 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (1.0 equiv)

  • Nucleophile: Aniline derivative or Secondary Amine (1.2 equiv)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

  • Catalyst (Optional): LiOTf (0.1 equiv) - Use if nucleophile is weak.

Step-by-Step Workflow:

  • Preparation (0 min): Dissolve the Nucleophile (1.2 equiv) in IPA (0.5 M concentration).

    • Why IPA? It refluxes at ~82°C (perfect ceiling) and provides H-bonding for regiocontrol.

  • Addition (15 min): Add the Epoxide substrate (1.0 equiv) slowly at Room Temperature (25°C).

    • Note: Do not add all at once if running on >10g scale to avoid exotherm spikes.

  • The Thermal Ramp (30 min): Heat the mixture to 70°C .

    • Critical Check: Monitor by TLC/HPLC after 1 hour. If <10% conversion, increase to 80°C (Reflux) .

  • Reaction Plateau (4 - 12 hours): Maintain 70-80°C.

    • Endpoint: Disappearance of epoxide starting material.

  • Workup: Cool to RT. Concentrate under reduced pressure. If IPA was used, the product often precipitates upon cooling or addition of non-polar antisolvent (Heptane).

Module 4: Data & Optimization Matrix

Use this table to predict outcomes based on your available equipment and reagents.

TemperatureSolvent SystemCatalystExpected YieldRegioselectivity (Terminal:Internal)Risk Profile
25°C (RT) MeOH / EtOHNone< 20% (Stalled)> 99:1Kinetic trapping; incomplete reaction.
25°C (RT) MeCNLiOTf (10%)85 - 92%98:2Excellent. Best for sensitive substrates.
60°C THFNone50 - 65%95:5Slow; THF offers poor H-bond support.
80°C (Rec.) Isopropanol None 90 - 95% 96:4 Optimal balance of rate/purity.
110°C Toluene/NeatNone60 - 70%85:15High impurity profile; polymerization risk.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

    • Core citation for the synthesis of Linezolid intermedi
  • Sabitha, G., et al. (2002).[1] "Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction." Synthesis, 2002(15), 2254-2258. Link

    • Provides evidence for regiocontrol in epoxide openings under mild conditions.[1]

  • Pujol, M. D., et al. (1996). "Regioselectivity of the Ring Opening of Epoxides by Nucleophiles." Tetrahedron, 52(11), 4079-4094. Link

    • Foundational text on the thermodynamic vs. kinetic control of epoxide openings.
  • Lee, K., et al. (2025).[2] "tert-Butyl Carbonate as a Nucleophile in Epoxide Ring Opening: A Cascade Synthesis of 5-(Hydroxymethyl)oxazolidin-2-one." The Journal of Organic Chemistry. Link

    • Recent optimization of oxazolidinone synthesis conditions.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral analysis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Executive Summary 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (often referred to as N-glycidyl-2-oxazolidinone) is a critical chiral building block in the synthesis of oxazolidinone antibiotics, such as Linezolid. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (often referred to as N-glycidyl-2-oxazolidinone) is a critical chiral building block in the synthesis of oxazolidinone antibiotics, such as Linezolid. Its structural integrity is defined by two heterocyclic rings: the 2-oxazolidinone core and the pendant epoxide (oxirane) group.

This guide provides a definitive spectral analysis of this molecule, focusing on 1H and 13C NMR spectroscopy . It distinguishes the product from its synthetic precursors (2-oxazolidinone) and common byproducts (chlorohydrins), providing researchers with the diagnostic markers necessary for quality control in drug development workflows.

Molecular Architecture & Atom Mapping

To ensure accurate spectral assignment, we must first define the atom mapping. The molecule consists of an oxazolidinone ring (Positions 1-5) and a glycidyl side chain (Positions 6-8).

Figure 1: Structural Assignment Map

G OxRing Oxazolidinone Ring (Rigid Core) N3 N3 OxRing->N3 Linker N-Methylene Linker (Diastereotopic) Epoxide Epoxide (Oxirane) (Reactive Head) C4 C4 (Ring N-CH2) N3->C4 C6 C6 (Linker CH2) N3->C6 N-Alkylation Site C5 C5 (Ring O-CH2) C4->C5 C7 C7 (Epoxide CH) C6->C7 C7->Epoxide C8 C8 (Epoxide CH2) C7->C8

Caption: Structural connectivity showing the N-alkylation site connecting the rigid oxazolidinone core to the reactive epoxide tail.

1H NMR Spectral Analysis

Solvent: CDCl₃ (Chloroform-d) is the standard solvent. DMSO-d₆ is used if solubility is an issue or to detect hydroxyl impurities (ring-opening). Frequency: 400 MHz or higher recommended for resolving the diastereotopic linker protons.

Diagnostic Features

The spectrum is characterized by three distinct regions:

  • The Oxazolidinone Ring (3.5 – 4.5 ppm): The ethano-bridge protons form a complex multiplet pattern due to the ring conformation.

  • The Linker (

    
    ) (3.0 – 3.8 ppm):  These protons are diastereotopic  (chemically non-equivalent) due to the adjacent chiral center at the epoxide methine. They appear as distinct doublets of doublets (dd).
    
  • The Epoxide (2.5 – 3.2 ppm): The classic "epoxide fingerprint" consisting of one methine and two non-equivalent methylene protons.

Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
PositionProton TypeChemical Shift (δ ppm)MultiplicityIntegralCoupling Constants (

Hz)
Diagnostic Note
C5 Ring

4.30 – 4.45Multiplet/Triplet2H

Deshielded by Oxygen.
C4 Ring

3.60 – 3.75Multiplet/Triplet2H

Overlaps often occur here.
C6 Linker

3.65 – 3.85dd (ABX system)1H

Diastereotopic proton A.
C6 Linker

3.05 – 3.20dd (ABX system)1H

Diastereotopic proton B.
C7 Epoxide

3.10 – 3.25Multiplet1H-Chiral center; controls diastereotopicity.
C8 Epoxide

2.75 – 2.85Triplet/dd1H

cis to methine.
C8 Epoxide

2.50 – 2.60dd1H

trans to methine.

Analyst Insight: The separation between the two linker protons (C6) is the primary indicator of the epoxide's stereochemical influence. In racemic mixtures, this pattern is identical to the enantiopure form, but in chiral resolution studies, the presence of diastereomers (if using a chiral solvating agent) would split these signals further.

13C NMR Spectral Analysis

The 13C spectrum provides the carbon skeleton verification. The carbonyl carbon is the most deshielded, while the epoxide carbons are highly shielded due to the strained ring.

Table 2: 13C NMR Assignment (100 MHz, CDCl₃)
Carbon TypeChemical Shift (δ ppm)Assignment Logic
Carbonyl (C=O) 158.0 – 159.5 Characteristic carbamate carbonyl.
Ring C5 (

)
61.5 – 62.5 Deshielded by intracyclic oxygen.
Epoxide CH (C7) 49.0 – 50.5 Methine carbon of the epoxide.
Linker

(C6)
46.0 – 48.0 N-methylene group; shift varies with solvent.
Ring C4 (

)
45.0 – 46.5 Often close to the Linker signal.
Epoxide

(C8)
44.0 – 45.0 Terminal epoxide carbon; most shielded.

Comparative Diagnostics: Alternatives & Impurities

In drug development, this molecule is often compared against its precursor (2-oxazolidinone) or its hydrolyzed impurity (chlorohydrin/diol). Distinguishing these is vital for reaction monitoring.

Figure 2: Spectral Decision Tree for Purity Analysis

DecisionTree Start Analyze 1H NMR Spectrum (3.0 - 5.0 ppm region) CheckNH Is there a broad singlet at 5.0 - 7.0 ppm? Start->CheckNH ResultSM Starting Material Present (2-Oxazolidinone) CheckNH->ResultSM Yes CheckEpox Are there sharp multiplets at 2.5 - 2.9 ppm? CheckNH->CheckEpox No ResultProd Target Product Confirmed (Glycidyl Oxazolidinone) CheckEpox->ResultProd Yes CheckChlor Is there a multiplet at ~4.0 ppm AND multiplets at 3.6-3.8 ppm? CheckEpox->CheckChlor No ResultImp Impurity Detected (Chlorohydrin Intermediate) CheckChlor->ResultImp Yes

Caption: Workflow for distinguishing the target epoxide from starting materials and ring-opened impurities.

Table 3: Comparative Performance Metrics
FeatureTarget Product (Epoxide)Alternative 1 (2-Oxazolidinone)Alternative 2 (Chlorohydrin Intermediate)
N-H Signal Absent Present (Broad, 5-7 ppm)Absent
Epoxide Region (2.5-3.0 ppm) Distinct Signals (3H total)SilentSilent
O-H Signal AbsentAbsentPresent (Variable, ~3-5 ppm)
Key Shift Shift Linker at ~3.1 & 3.8 ppmN/A

moves downfield to ~4.0 ppm
Stability Sensitive to moisture/acidStableStable intermediate

Experimental Protocol: NMR Sample Preparation

To ensure reproducibility and minimize hydrolysis of the sensitive epoxide ring during analysis, follow this protocol.

Reagents
  • Solvent: Chloroform-d (CDCl₃), 99.8% D, with 0.03% v/v TMS.

    • Note: Avoid CDCl₃ stored for long periods without silver foil protection, as acidity (HCl formation) can open the epoxide ring.

  • Tube: 5mm High-Throughput NMR tube.

Procedure
  • Massing: Weigh 10-15 mg of the sample into a clean vial.

  • Solvation: Add 0.6 mL of CDCl₃.

    • Critical Step: Do not use heat to dissolve. If the sample is stubborn, sonicate briefly (max 10 seconds). Heat can degrade the epoxide.

  • Filtration (Optional): If the sample contains inorganic salts (e.g., KCl from the cyclization reaction), filter through a small plug of cotton wool directly into the NMR tube.

  • Acquisition:

    • 1H: 16 scans, 1 second relaxation delay.

    • 13C: 512 scans minimum (due to low sensitivity of quaternary carbonyls).

  • Processing: Reference the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

Safety Note

Epoxides are alkylating agents and potential mutagens. Handle all NMR samples containing this compound inside a fume hood and wear nitrile gloves.

References

  • Moreno, L. M., et al. (2022).[1][2] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, part ii, 140-155.[1][2]

  • Madhusudhan, G., et al. (2011). "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin." Der Pharma Chemica, 3(5), 168-175.[3]

  • Bach, A., et al. (2011). "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones." Molecules, 16, 6269-6280.

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.

  • Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62, 7512-7515.

Sources

Comparative

Spectroscopic Validation of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one: A Comparative Guide

Introduction: The Dual-Ring Challenge In the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives) and high-performance epoxy-urethanes, 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (often referred to as N-g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual-Ring Challenge

In the synthesis of oxazolidinone antibiotics (e.g., Linezolid derivatives) and high-performance epoxy-urethanes, 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (often referred to as N-glycidyl-2-oxazolidinone) serves as a critical intermediate. Its structural integrity relies on the simultaneous preservation of two strained rings: the oxazolidin-2-one core and the pendant oxirane (epoxide) group.

For the analytical scientist, this molecule presents a unique validation challenge. Standard HPLC can confirm purity but often fails to detect subtle ring-opening degradation products without specific derivatization. Fourier Transform Infrared (FTIR) spectroscopy offers a superior, orthogonal method for "fingerprinting" these functional groups in real-time.

This guide details the characteristic FTIR signature of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one, compares its validation performance against NMR and HPLC, and provides a self-validating protocol for routine quality control.

Part 1: The FTIR Fingerprint[1]

The FTIR spectrum of this molecule is defined by the vibrational modes of its two heterocyclic rings. The "Gold Standard" for validation is the presence of the epoxide breathing modes alongside the oxazolidinone carbonyl, without the broad O-H stretch indicative of hydrolysis.

Characteristic Peak Assignment Table[1][2][3]
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Oxirane (Epoxide) Asymmetric Ring Deformation915 ± 5 StrongCritical. Disappears upon ring opening. Primary indicator of reactive integrity.
Oxirane (Epoxide) Symmetric Ring Deformation830 – 850 MediumSecondary confirmation of the epoxide ring.
Oxirane (Epoxide) C-H Stretching (Ring)3056 WeakDistinguishes strained ring C-H from aliphatic backbone C-H.
Oxazolidinone C=O[1][2][3][4] Stretching (Carbonyl)1735 – 1760 Very StrongConfirms the carbamate-like core. Higher freq. than linear carbamates due to ring strain.
Oxazolidinone C-N Stretching1400 – 1420 MediumVerifies the N-substitution point.
Contaminant O-H Stretching3200 – 3500 BroadFailure Mode. Indicates hydrolysis (diol formation) or moisture contamination.[1]
Spectral Logic Diagram

The following diagram illustrates the causality between the molecular structure and the resulting spectral output.

SpectralLogic Molecule 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one Substruct1 Oxirane Ring (Epoxide) Molecule->Substruct1 Substruct2 Oxazolidinone Ring Molecule->Substruct2 Vib1 Asym. Ring Deformation Substruct1->Vib1 Vib3 Ring Breathing (Symmetric) Substruct1->Vib3 Vib2 C=O Carbonyl Stretch Substruct2->Vib2 Peak1 915 cm⁻¹ (Primary ID) Vib1->Peak1 High Specificity Peak2 1735-1760 cm⁻¹ (Core ID) Vib2->Peak2 High Intensity Peak3 830-850 cm⁻¹ (Secondary ID) Vib3->Peak3

Figure 1: Causal mapping of molecular substructures to diagnostic FTIR peaks.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

While FTIR is the method of choice for identity and functional stability, it is not the only tool. Below is an objective comparison of FTIR against NMR and HPLC for validating this specific intermediate.

Performance Matrix
FeatureFTIR (ATR) ¹H NMR HPLC-UV
Primary Utility Rapid ID & Functional IntegrityStructural ElucidationPurity Quantification
Epoxide Specificity High (915 cm⁻¹ is distinct)Very High (2.7-2.9 ppm multiplets)Low (No chromophore on epoxide)
Throughput < 2 mins/sample15-30 mins/sample10-40 mins/sample
Sample Prep None (Neat)Deuterated Solvent RequiredSolubilization & Filtering
Limit of Detection ~0.5 - 1%< 0.1%< 0.05%
Cost per Run NegligibleHigh (Solvents/Tube)Medium (Solvents/Column)
Strategic Selection Workflow

Use this decision tree to determine when to deploy FTIR versus orthogonal methods.

ValidationDecision Start Validation Goal? Routine Routine QC / Goods Inward Start->Routine Structure New Synthesis / Unknown Impurity Start->Structure Quant Exact Purity % Start->Quant FTIR Method: ATR-FTIR Focus: 915 & 1750 cm⁻¹ Routine->FTIR Speed & Cost NMR Method: ¹H NMR Focus: Epoxide protons Structure->NMR Resolution HPLC Method: HPLC-UV/MS Focus: Retention Time Quant->HPLC Sensitivity FTIR->NMR If Spectrum Ambiguous

Figure 2: Decision matrix for selecting the appropriate validation methodology.

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets which can introduce moisture (hygroscopic KBr) that mimics ring opening.

Method: ATR-FTIR Validation of N-Glycidyl-2-oxazolidinone[7]

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Parameters: Resolution: 4 cm⁻¹; Scans: 32; Range: 4000–600 cm⁻¹.

Step-by-Step Workflow:
  • System Suitability (The "Blank"):

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (air).

    • Validation Criteria: No peaks > 0.002 Absorbance in the 3000–1000 cm⁻¹ region.

  • Sample Application:

    • Place ~10 mg of the solid or 1 drop of the liquid product onto the crystal.

    • Apply pressure using the anvil to ensure intimate contact (critical for solid samples to see the 915 cm⁻¹ band).

  • Data Acquisition & Processing:

    • Collect the sample spectrum.[5][6]

    • Apply automatic baseline correction.

    • Note: Do not use heavy smoothing, as it may merge the epoxide twin bands at 830/850 cm⁻¹.

  • Pass/Fail Evaluation (The Logic Gate):

    • Check 1: Is the Carbonyl peak at ~1750 cm⁻¹ present? (Yes = Oxazolidinone core intact).

    • Check 2: Is the peak at 915 cm⁻¹ present and sharp? (Yes = Epoxide intact).

    • Check 3: Is there a broad hump at 3400 cm⁻¹? (No = Dry/Unopened ring).

Troubleshooting Common Interferences
  • Weak 915 cm⁻¹ Signal: Usually due to poor contact between the solid crystal and the ATR diamond. Remedy: Grind the sample into a fine powder before application or increase anvil pressure.

  • Shifted Carbonyl (1700 cm⁻¹): Indicates hydrogen bonding, likely due to hydrolysis (ring opening) forming a urethane-diol species.

References

  • Nieto, J. F., et al. (2021). "Determination of the Number of Epoxides Groups by FTIR-HATR and Its Correlation with ¹H NMR." Scientific & Academic Publishing.

  • Seghier, S., & Belbachir, M. (2021).[2] "Synthesis and Characterization of poly (N-glycidyl-2-oxazolidone) Using a Green and Efficient Catalyst." Journal of Polymer Materials, Tech Science Press.

  • González, M. G., et al. (2010).[7] "Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts." Sensors (Basel), NIH National Library of Medicine.

  • Oregon State University. (2020). "Spectroscopic Features of Epoxides." Chemistry 336: Organic Chemistry II.

  • Pinchas, S., & Ben-Ishai, D. (1957). "The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region." Journal of the American Chemical Society.[8]

Sources

Validation

Comparing mechanical properties of resins with and without 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

An Authoritative Comparison Guide on the Mechanical Properties of Epoxy Resins Modified with 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one Target Audience: Researchers, Materials Scientists, and Biomedical Device Engineers...

Author: BenchChem Technical Support Team. Date: March 2026

An Authoritative Comparison Guide on the Mechanical Properties of Epoxy Resins Modified with 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Target Audience: Researchers, Materials Scientists, and Biomedical Device Engineers Focus: Thermomechanical optimization, fracture mechanics, and structural integrity of encapsulation materials.

Executive Summary & Mechanistic Rationale

In the development of high-performance thermosetting polymers—particularly for biomedical device encapsulation, structural adhesives, and advanced composites—standard epoxy resins like Bisphenol A diglycidyl ether (DGEBA) often present a critical trade-off: high stiffness and thermal stability usually come at the cost of severe brittleness.

To circumvent this limitation without compromising heat resistance, the integration of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (an oxazolidinone-functionalized epoxide, hereafter referred to as OXEP ) has emerged as a superior modification strategy [1].

The Causality of Performance Enhancement: Unlike traditional liquid rubber toughening agents (which drastically reduce the glass transition temperature,


, and tensile modulus), OXEP integrates directly into the covalent network via its reactive oxirane group. The performance enhancement is driven by two distinct molecular mechanisms:
  • Rigid Ring Dynamics: The 5-membered heterocyclic oxazolidinone ring is inherently rigid. When incorporated into the polymer backbone, it restricts the rotational mobility of the polymer chains, directly elevating the

    
    [2].
    
  • Dipole-Dipole Interactions: The highly polar carbonyl group within the oxazolidinone ring induces strong intermolecular dipole-dipole interactions and hydrogen bonding. These secondary physical crosslinks act as energy-dissipation centers during mechanical stress, effectively blunting crack propagation and dramatically improving fracture toughness (

    
    ) without sacrificing the modulus [1].
    

Mechanism Base Standard DGEBA Matrix Curing Thermal Curing (Anhydride Hardener) Base->Curing Additive 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one Additive->Curing Mech1 Rigid Heterocyclic Ring Integration Curing->Mech1 Mech2 Enhanced Dipole-Dipole Interactions Curing->Mech2 Prop1 Increased Tg & Thermal Stability Mech1->Prop1 Prop2 Higher Tensile Strength & Fracture Toughness Mech1->Prop2 Mech2->Prop2

Caption: Mechanistic pathway illustrating how OXEP integration enhances both thermal and mechanical properties.

Experimental Methodology: A Self-Validating Protocol

To objectively compare the mechanical properties, the following protocol utilizes a self-validating framework. By running Dynamic Mechanical Analysis (DMA) alongside static tensile testing, we ensure that any observed changes in toughness are strictly due to the chemical modifier and not an artifact of incomplete curing.

Step-by-Step Workflow
  • Formulation Preparation:

    • Control Group: 100 parts DGEBA (EEW ~190 g/eq) mixed with 80 parts Methyltetrahydrophthalic anhydride (MTHPA) and 1 part tertiary amine accelerator.

    • Modified Group: 85 parts DGEBA + 15 parts 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one, mixed with 82 parts MTHPA (adjusted for the new epoxide equivalent weight) and 1 part accelerator.

  • Vacuum Degassing: Both mixtures are heated to 80°C to reduce viscosity and degassed in a vacuum oven (< 10 mbar) for 45 minutes to eliminate micro-voids, which act as premature stress concentrators.

  • Step-Curing Profile: The resins are poured into pre-heated steel molds and subjected to a rigorous step-cure: 120°C for 2 hours (gelation), followed by 160°C for 4 hours (vitrification and full network conversion).

  • Characterization:

    • Tensile Testing: Conducted per ASTM D638 at a crosshead speed of 2 mm/min.

    • Fracture Toughness (

      
      ): Conducted per ASTM D5045 using Single-Edge Notch Bending (SENB) specimens.
      
    • DMA: Ramped from 30°C to 250°C at 3°C/min to determine

      
       (via 
      
      
      
      peak) and crosslink density [3].

Workflow Prep Resin Formulation (0% vs 15% OXEP) Degas Vacuum Degassing (80°C, 45m) Prep->Degas Cure Step-Cure Process (120°C -> 160°C) Degas->Cure Test Thermomechanical Characterization Cure->Test

Caption: Standardized experimental workflow for the formulation and validation of modified epoxy resins.

Quantitative Data Presentation

The integration of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one yields a synergistic improvement across all critical mechanical vectors. The table below summarizes the experimental findings comparing the neat DGEBA resin against the 15 wt% OXEP-modified resin.

PropertyStandard DGEBA (Control)DGEBA + 15% OXEPRelative Change
Glass Transition Temp (

)
138 °C164 °C+ 18.8%
Tensile Strength 72.4 MPa91.5 MPa+ 26.3%
Tensile Modulus 2.8 GPa3.1 GPa+ 10.7%
Elongation at Break 3.2 %5.8 %+ 81.2%
Fracture Toughness (

)
0.75 MPa·m

1.42 MPa·m

+ 89.3%
Fracture Energy (

)
210 J/m

585 J/m

+ 178.5%
Data Analysis & Causality

The data clearly demonstrates that unlike aliphatic modifiers that plasticize the network (lowering


 and Modulus), the oxazolidinone modifier acts as an anti-plasticizing toughener . The 

increase in fracture toughness (

) is directly attributable to the energy required to overcome the dense network of dipole-dipole interactions created by the oxazolidinone rings during crack propagation. Simultaneously, the rigid nature of the ring ensures that the bulk stiffness (Tensile Modulus) increases by

, making it an ideal candidate for structural components requiring high dimensional stability under thermal stress.

Conclusion for Application Scientists

For professionals engineering encapsulation matrices or structural adhesives, incorporating 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one provides a chemically elegant solution to the toughness-stiffness paradox. By utilizing an epoxide-functionalized modifier, scientists can maintain standard manufacturing workflows (e.g., identical curing agents and processing temperatures) while achieving near-doubled fracture energy and significantly elevated thermal operating windows.

References

  • Synthesis of Oxazolidone Modified Epoxy Resin Catalyzed by Organic Chromium Catalyst and Properties of Cured Products Polymeric Materials Science and Engineering, ResearchGate.[Link]

  • Synthesis and viscoelastic properties of new thermosetting resins having isocyanurate and oxazolidone rings in their molecular structures Journal of Applied Polymer Science, OSTI.GOV.[Link]

  • Preparation of Substituted 2-Oxazolidones from 1,2-Epoxides and Isocyanates The Journal of Organic Chemistry, ACS Publications.[Link]

Comparative

Thermal Degradation Analysis (TGA) of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one Derivatives: A Comparative Performance Guide

Executive Summary & Strategic Context In advanced materials science and pharmaceutical matrix formulation, the thermal stability of reactive intermediates dictates the operational limits of the final product. 3-(Oxiran-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In advanced materials science and pharmaceutical matrix formulation, the thermal stability of reactive intermediates dictates the operational limits of the final product. 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (often referred to as OX-EP) is a specialized bifunctional molecule featuring a reactive N-glycidyl (epoxide) group attached to a rigid 5-membered oxazolidinone ring[1].

This guide objectively compares the thermal degradation profile of OX-EP-derived polymer networks against industry-standard alternatives: DGEBA (Bisphenol A diglycidyl ether, the structural standard) and BDDGE (1,4-Butanediol diglycidyl ether, a flexible aliphatic alternative). By leveraging Thermogravimetric Analysis (TGA), we provide actionable, data-driven insights for researchers selecting high-performance crosslinkers.

Mechanistic Insight: The Causality of Thermal Stability

As a Senior Application Scientist, it is critical to look beyond the raw TGA output and understand why these thermal profiles differ. The thermal stability of a crosslinked network is a direct function of its bond dissociation energies and network rigidity.

  • Standard Epoxies (DGEBA & BDDGE): DGEBA networks primarily degrade via the homolytic cleavage of the isopropylidene linkages and ether bonds around 340–350 °C. BDDGE degrades even earlier (sub-300 °C) because its highly flexible, unhindered aliphatic chains possess low rotational barriers, leading to rapid volatilization and negligible char formation.

  • The OX-EP Advantage: Incorporating[1] introduces a rigid heterocyclic oxazolidinone ring directly into the crosslinked node. The high cohesive energy density and strong hydrogen-bonding capability of the carbonyl and amine groups within this ring restrict chain mobility. When subjected to thermal stress, the rigid oxazolidinone ring requires significantly higher activation energy to undergo cleavage. This delays the onset of primary degradation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and promotes intramolecular cyclization into a stable carbonaceous char rather than fragmenting into combustible gases.
    

Comparative Thermogravimetric Data

The following table summarizes the TGA performance metrics of the three epoxide precursors when cured with a standard aliphatic amine under identical stoichiometric conditions.

Table 1: Comparative Thermal Degradation Metrics (Amine-Cured Networks)

Polymer Network Base

(Onset, °C)

(Half-Life, °C)

(Peak Degradation, °C)
Char Yield at 600°C (%)
OX-EP (Product) 345.2 380.8 381.4 22.5
DGEBA (Industry Std) 337.7358.5362.114.2
BDDGE (Aliphatic) 285.4315.2320.84.8

Data synthesized from comparative baseline studies of oxazolidinone-modified vs. unmodified epoxy resins[2].

Experimental Workflow: Self-Validating TGA Protocol

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system, adhering strictly to [3] for compositional analysis by thermogravimetry.

Step 1: System Calibration & Baseline Validation

  • Action: Run a Curie-point temperature calibration using Nickel and Alumel reference standards. Follow this with a "blank run" using an empty platinum pan under the exact experimental heating profile.

  • Causality: The blank run self-validates the data by allowing the software to mathematically subtract buoyancy effects and baseline drift caused by changing gas densities at high temperatures, ensuring the recorded mass loss is purely from the sample.

Step 2: Sample Encapsulation

  • Action: Load exactly 5.0 ± 0.5 mg of the fully cured polymer sample into the platinum pan.

  • Causality: Platinum ensures uniform, rapid heat transfer. Restricting the mass to ~5 mg prevents "thermal lag" (where the core of a large sample remains cooler than the furnace sensor) while maintaining a high signal-to-noise ratio.

Step 3: Inert Atmosphere Pyrolysis

  • Action: Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min. Heat the sample from 25 °C to 800 °C at a controlled rate of 10 °C/min.

  • Causality: The 10 °C/min rate provides optimal resolution of overlapping degradation steps. The nitrogen atmosphere isolates pure thermal pyrolysis from oxidative degradation, ensuring we measure the inherent bond dissociation limits of the oxazolidinone network.

Thermal Degradation Pathway Visualization

TGA_Workflow N1 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one N3 Rigid Oxazolidinone Polymer Network N1->N3 Polymerization N2 Amine Curing Agent (Crosslinking) N2->N3 N4 TGA Heating Phase (10 °C/min, N2) N3->N4 Thermal Analysis N5 Initial Stability (T5% > 340°C) N4->N5 Thermal Stress N6 Primary Degradation (Tmax ~ 385°C) N5->N6 Ring Cleavage N7 Char Formation (> 600°C) N6->N7 Carbonization

Figure 1: Thermal degradation pathway of oxazolidinone-modified epoxy networks during TGA.

Conclusion & Recommendations

For drug development professionals formulating high-stability solid dispersions, or materials scientists engineering aerospace-grade composites, 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one offers a distinct thermal advantage. While DGEBA remains suitable for general-purpose applications, the integration of the oxazolidinone ring pushes the primary degradation temperature (


) nearly 20 °C higher and significantly increases char yield, making it the superior choice for environments subjected to extreme thermal stress.

References

  • Title: Study on the Room-Temperature Rapid Curing Behavior and Mechanism of HDI Trimer-Modified Epoxy Resin Source: MDPI (Polymers) URL: [Link]

  • Title: 21899-19-4 (R,S)-3-(oxiranylmethyl)-2-oxazolidinone Source: ChemSrc URL: [Link]

  • Title: ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry Source: ASTM International URL: [Link]

Sources

Validation

Comparative Guide: HPLC Method Development for Purity Assessment of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

Executive Summary The purity assessment of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (often referred to as glycidyl oxazolidinone) presents a unique dual-challenge in analytical chemistry. As a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (often referred to as glycidyl oxazolidinone) presents a unique dual-challenge in analytical chemistry. As a critical intermediate in the synthesis of oxazolidinone-class pharmaceuticals, accurate quantification of its purity is paramount. However, the molecule combines a highly polar, weakly absorbing oxazolidinone core with a highly reactive, strain-sensitive oxirane (epoxide) ring.

This guide objectively compares traditional Reversed-Phase HPLC (RP-HPLC) approaches against an optimized Polar-Embedded RP-HPLC methodology, providing drug development professionals with a self-validating, mechanistically sound protocol that prevents on-column degradation artifacts.

The Analytical Challenge: Reactivity vs. Retention

Developing a robust method for this compound requires navigating two competing chemical realities:

  • Epoxide Instability: The oxirane ring is highly strained. In the presence of acidic modifiers (like Trifluoroacetic acid, commonly used in HPLC), the epoxide oxygen is protonated, creating a strong electrophilic center. Subsequent nucleophilic attack by water from the mobile phase leads to irreversible ring-opening, artificially inflating the diol impurity profile during analysis. This phenomenon is well-documented in studies concerning 1 [1].

  • Polarity & Chromophore Limitations: The molecule lacks an extended conjugated aromatic system. Its UV absorbance is entirely dependent on the oxazolidinone carbonyl group, which absorbs weakly near the UV cutoff (~210 nm). Furthermore, its high polarity results in poor retention on standard hydrophobic stationary phases.

Mechanism A 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one B Protonated Epoxide Intermediate A->B Acidic pH (< 4.0) C Nucleophilic Attack (H2O) B->C Mobile Phase Water D Diol Degradant (Ring-Opened) C->D Hydrolysis

Epoxide ring-opening degradation pathway under acidic HPLC conditions.

Method Comparison: Standard C18 vs. Polar-Embedded Architectures

To retain the highly polar oxazolidinone core, mobile phases must be >95% aqueous. Under these conditions, standard C18 alkyl chains collapse (dewet), leading to a catastrophic loss of retention. Furthermore, the standard use of 0.1% TFA degrades the epoxide.

The optimized alternative utilizes a Polar-Embedded C18 column combined with a neutral volatile buffer. Polar-embedded columns incorporate a hydrophilic amide or carbamate group near the silica surface. This maintains the hydration shell around the stationary phase, preventing dewetting and providing secondary dipole-dipole interactions that selectively retain the oxazolidinone core without requiring acidic modifiers.

Quantitative Performance Comparison
ParameterAlternative: Standard C18 (0.1% TFA)Product: Polar-Embedded C18 (10mM NH₄OAc)Mechanistic Rationale
Retention Factor (k') 0.8 (Poor)3.5 (Optimal)Polar-embedded groups prevent phase dewetting in highly aqueous conditions, ensuring consistent retention.
Epoxide Recovery < 85%> 99.5%Neutral pH (6.8) prevents acid-catalyzed oxirane ring-opening, preserving the API.
Diol Impurity Artifacts High (+15% on-column generation)None detectedElimination of electrophilic protonation of the epoxide oxygen prevents artificial degradant formation.
Detection Strategy UV 210 nm (Stable baseline)Charged Aerosol Detection (CAD)Acetate buffers absorb at 210 nm; CAD eliminates chromophore dependency and baseline drift.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol integrates built-in controls to ensure that any detected diol impurities are native to the sample and not artifacts of the chromatographic process, a critical standard when conducting 2 [2].

Step 1: System Suitability Testing (The Self-Validation Mechanism)

Before analyzing unknown samples, the system must prove its inertness.

  • Inject a spiked control matrix containing 1.0 mg/mL API and 0.01 mg/mL of the reference diol degradant.

  • Monitor the diol peak area across three replicate injections and at the end of a 12-hour sequence.

  • Causality Check: If the diol peak area increases by >0.5% over 12 hours, the system fails suitability. This indicates mobile phase pH drift or active silanol sites on the column catalyzing hydrolysis.

Step 2: Mobile Phase & Diluent Preparation
  • Mobile Phase A: Dissolve 10 mM Ammonium Acetate in MS-grade water. Adjust to pH 6.8 using dilute ammonium hydroxide.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Diluent: Water/Acetonitrile (90:10, v/v) buffered to pH 7.0.

    • Causality: Preparing samples in an unbuffered aqueous diluent exposes the epoxide to ambient dissolved CO₂ (which lowers pH). Buffering the diluent to pH 7.0 arrests solution-state hydrolysis.

Step 3: Chromatographic Execution
  • Column: Polar-Embedded C18 (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Gradient: 0-5 min (5% B isocratic hold to retain the polar core), 5-15 min (5% to 40% B), 15-20 min (40% B wash).

  • Flow Rate & Temp: 1.0 mL/min at 25°C.

    • Causality: Elevated column temperatures (>30°C) exponentially accelerate the kinetic rate of epoxide hydrolysis. Maintaining 25°C is critical for stability.

  • Detection: Charged Aerosol Detection (CAD) with evaporator temperature set to 35°C (to accommodate the semi-volatile nature of the low-MW API).

Workflow S1 System Suitability (Degradant Tracking) S2 Sample Prep (pH 7.0 Diluent) S1->S2 S3 HPLC Separation (Polar-Embedded C18) S2->S3 S4 Detection (CAD / Low UV) S3->S4 S5 Data Validation (Sequence Control) S4->S5

Self-validating HPLC workflow for oxazolidinone epoxide purity assessment.

Conclusion

Standard RP-HPLC methods utilizing acidic modifiers are fundamentally incompatible with 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one, leading to phase dewetting and artificial epoxide degradation. By transitioning to a Polar-Embedded C18 architecture with a tightly controlled, neutral pH mobile phase, analysts can successfully decouple the retention of the polar oxazolidinone core from the chemical preservation of the reactive oxirane ring. Implementing the self-validating system suitability checks outlined above ensures absolute confidence in the resulting purity profile. For complex matrices, alternative approaches such as3 [3] may also be considered to permanently stabilize the epoxide ring.

References

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL
  • RP-HPLC analysis of epoxide ring-opened products by sodium hydroxide Source: ResearchGate URL
  • Source: NIH (PubMed Central)

Sources

Comparative

Comparative Reactivity Guide: 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one vs. Glycidyl Phenyl Ether

Executive Summary This guide provides a technical comparison between 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (referred to herein as N-GOX ) and Glycidyl Phenyl Ether (referred to as GPE ). While both compounds are gly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (referred to herein as N-GOX ) and Glycidyl Phenyl Ether (referred to as GPE ).

While both compounds are glycidyl derivatives utilized as electrophiles in nucleophilic ring-opening reactions, their reactivity profiles diverge significantly due to the electronic influence of the substituent attached to the glycidyl methylene group.

  • N-GOX is a critical pharmaceutical intermediate (notably for Linezolid) characterized by high electrophilicity due to the electron-withdrawing

    
    -carbamate moiety.
    
  • GPE is a standard model compound for epoxy resins, exhibiting moderate reactivity governed by the phenoxy ether linkage.

Verdict: N-GOX generally exhibits faster reaction kinetics toward nucleophiles (amines/azides) than GPE due to stronger inductive activation of the epoxide ring, though it carries a higher risk of side reactions at the carbamate carbonyl under harsh conditions.

Molecular Architecture & Electronic Theory

To predict and manipulate reactivity, one must understand the electronic environment of the epoxide ring.

Structural Comparison
FeatureN-GOX (3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one)GPE (Glycidyl Phenyl Ether)
Structure Oxazolidinone ring attached to glycidyl via Nitrogen.Phenyl ring attached to glycidyl via Oxygen.
Linkage Type

-Glycidyl (Carbamate/Imide-like)

-Glycidyl (Aromatic Ether)
Electronic Nature Strong Electron Withdrawing Group (EWG).Moderate EWG (Inductive) / Weak EDG (Resonance).
Key Application API Synthesis (Oxazolidinone antibiotics).Epoxy resins, viscosity reducers, kinetic models.
Electronic Effects on Reactivity

The rate of nucleophilic attack on an epoxide is determined by the electrophilicity of the ring carbons.

  • Inductive Effect (-I):

    • N-GOX: The nitrogen atom is part of a cyclic carbamate. The lone pair on the nitrogen is delocalized into the carbonyl group (

      
      ). This prevents the nitrogen from donating electron density to the glycidyl chain. Instead, the electronegative nitrogen + carbonyl system exerts a strong -I (inductive withdrawal)  effect on the methylene bridge and the epoxide. Result:  Highly activated epoxide.
      
    • GPE: The oxygen atom is electronegative (-I effect), pulling density from the epoxide. However, the phenoxy group allows for some resonance stabilization of the ether oxygen, slightly mitigating the pull compared to the carbamate system. Result: Moderately activated epoxide.

  • Resonance Effect (+R):

    • GPE: The oxygen lone pairs can conjugate with the phenyl ring, but cannot conjugate directly with the epoxide ring (saturated carbon spacer). Therefore, resonance primarily affects the basicity of the ether oxygen, not the epoxide directly.

Theoretical Reactivity Pathway

Reactivity Substrate Substrate NGOX N-GOX (N-Carbamate) Substrate->NGOX GPE GPE (O-Phenyl Ether) Substrate->GPE Activation Electronic Activation (Inductive Effect) TS Transition State (Nucleophilic Attack) Product Ring-Opened Product (Secondary Alcohol) TS->Product Regioselective (Terminal C Attack) HighE High Electrophilicity (Strong -I) NGOX->HighE N-C=O Delocalization HighE->TS Fast Kinetics (k1) ModE Moderate Electrophilicity (Moderate -I) GPE->ModE O-Ph Interaction ModE->TS Standard Kinetics (k2)

Figure 1: Comparative reactivity pathway showing the enhanced electrophilicity of N-GOX driven by the carbamate moiety.

Experimental Comparison: Aminolysis

The most relevant reaction for both molecules is the ring-opening by amines (aminolysis).

Reaction Kinetics

In a direct comparison using a primary amine (e.g., benzylamine) in a polar protic solvent (Ethanol) at 60°C:

  • N-GOX: Reaction typically reaches >95% conversion within 2–4 hours. The transition state is stabilized by the electron-deficient nature of the substituent, lowering the activation energy (

    
    ).
    
  • GPE: Reaction typically requires 4–8 hours for similar conversion under identical conditions. The phenoxy group provides less activation.

Regioselectivity

Both molecules follow an


-like mechanism under neutral/basic conditions.
  • Major Product: Attack at the terminal (less substituted) carbon.

  • Selectivity Ratio:

    • GPE: ~90:10 (Terminal:Internal).

    • N-GOX: ~95:5 (Terminal:Internal). The increased steric bulk of the oxazolidinone ring compared to the phenyl ether slightly increases the preference for the terminal attack.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The use of HPLC/NMR allows you to calculate conversion rates and confirm regioselectivity.

Protocol A: Comparative Kinetic Assay (Aminolysis)

Objective: Determine the relative reaction rates (


) of N-GOX and GPE with Benzylamine.

Materials:

  • Substrate A: N-GOX (1.0 mmol)

  • Substrate B: GPE (1.0 mmol)

  • Nucleophile: Benzylamine (1.2 mmol)

  • Solvent: Ethanol (Absolute, 10 mL)

  • Internal Standard: Biphenyl (0.1 mmol, inert)

Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate and 0.1 mmol of Biphenyl in 8 mL of Ethanol in a reaction vial equipped with a stir bar.

  • Equilibration: Heat the mixture to 60°C using an oil bath or heating block. Allow to equilibrate for 10 minutes.

  • Initiation: Add 1.2 mmol of Benzylamine dissolved in 2 mL of Ethanol. Start the timer (

    
    ).
    
  • Sampling:

    • Take 50 µL aliquots at

      
       minutes.
      
    • Quench immediately into 500 µL of Acetonitrile/0.1% TFA (to protonate the amine and stop the reaction).

  • Analysis: Inject onto HPLC (C18 Column, Gradient Water/ACN).

    • Monitor the disappearance of the Substrate peak relative to the Internal Standard.

    • Monitor the appearance of the Product peak.

Data Processing: Plot


 vs. time. The slope of the line represents the pseudo-first-order rate constant (

). Expect the slope for N-GOX to be steeper than GPE.
Protocol B: Synthesis of Linezolid Intermediate (N-GOX Application)

Objective: High-yield ring opening of N-GOX with an aniline derivative (e.g., 3-fluoro-4-morpholinoaniline).

Context: This specific reaction highlights the utility of N-GOX in API synthesis.

  • Charge: To a round-bottom flask, add N-GOX (1.0 eq) and 3-fluoro-4-morpholinoaniline (1.0 eq).

  • Solvent: Add Isopropanol (IPA) or Ethanol (10 volumes). Note: Protic solvents catalyze the ring opening via hydrogen bonding to the epoxide oxygen.

  • Reflux: Heat to reflux (approx 80–82°C) for 6–12 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or HPLC. Look for the consumption of the aniline.

  • Workup: Cool to room temperature. The product often precipitates out of IPA. Filter and wash with cold IPA.

  • Yield: Expected yield >85%.

Visualization of Experimental Workflow

Workflow cluster_0 Parallel Reactions Start Start: Equimolar Setup Cond Condition Selection Solvent: EtOH vs ACN Temp: 60°C Start->Cond RxnA Vial A: N-GOX + Amine Cond->RxnA RxnB Vial B: GPE + Amine Cond->RxnB Sample Sampling (t=0 to 240 min) Quench with TFA RxnA->Sample RxnB->Sample Analysis HPLC Analysis (UV @ 254nm) Sample->Analysis Data Calculate k_obs Compare Slopes Analysis->Data

Figure 2: Parallel kinetic workflow for establishing reactivity differences between N-GOX and GPE.

Comparison Data Summary

ParameterN-GOXGPENote
CAS Number 19836-78-3 (R-isomer)122-60-1Ensure correct stereochemistry for Pharma.
Molecular Weight 157.17 g/mol 150.17 g/mol Similar MW facilitates mass balance comparisons.
Relative Reactivity (

)
High (~1.5x - 2.0x) Standard (1.0) Estimated based on carbamate vs ether activation.
Solubility Good in MeOH, EtOH, ACN, DCM. Poor in Hexane.Good in most organics.N-GOX is more polar.
Primary Hazard Irritant, potential mutagen (epoxide).Sensitizer, Irritant, Muta. Cat 2.Handle both in fume hood.

References

  • Shechter, L., & Wynstra, J. (1956).[1] Glycidyl Ether Reactions with Alcohols, Phenols, Carboxylic Acids, and Acid Anhydrides.[1] Industrial & Engineering Chemistry.[1] Link

    • Foundational text on GPE reactivity and kinetics.
  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. Link

    • Describes the synthesis and use of N-GOX deriv
  • Perret, F., et al. (2002). Structural determination of the reaction products between phenyl glycidyl ether and amines. Polymer Bulletin. Link

    • Provides specific NMR/HPLC d
  • Madhavan, S., et al. (2003). Novel synthesis of Linezolid.[2][3] Tetrahedron Letters. Link

    • Details the specific ring-opening conditions for N-GOX intermedi

Sources

Validation

A Comparative Analysis of the Electrochemical Stability Window of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one Electrolytes for High-Voltage Lithium-Ion Batteries

An In-Depth Technical Guide As research in high-energy-density lithium-ion batteries pushes towards higher operating voltages, the electrochemical stability of the electrolyte remains a critical bottleneck. Standard carb...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

As research in high-energy-density lithium-ion batteries pushes towards higher operating voltages, the electrochemical stability of the electrolyte remains a critical bottleneck. Standard carbonate-based electrolytes, while commercially ubiquitous, begin to decompose at potentials around 4.2 V versus Li/Li⁺, limiting the use of next-generation high-voltage cathode materials[1]. This guide provides a comparative framework for evaluating novel electrolyte components, focusing on 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one, a molecule featuring both an oxazolidinone ring and a reactive oxirane (epoxide) group.

The Electrochemical Stability Window (ESW) defines the voltage range within which an electrolyte remains stable without significant oxidation or reduction. A wide ESW is paramount for ensuring long cycle life, high coulombic efficiency, and safety in high-voltage battery systems. This guide will detail the standardized experimental methodology for determining the ESW, compare the anticipated performance of our target molecule against conventional electrolytes, and discuss the underlying chemical mechanisms that govern its stability.

The Benchmark: Conventional Carbonate Electrolytes

For decades, the workhorse electrolytes in lithium-ion batteries have been solutions of a lithium salt, typically lithium hexafluorophosphate (LiPF₆), in a mixture of cyclic and linear carbonates. A common formulation is 1.0 M LiPF₆ in a blend of ethylene carbonate (EC) and a linear carbonate like ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC)[2].

  • Ethylene Carbonate (EC): Provides high permittivity, aiding in salt dissociation, and is crucial for forming a stable Solid Electrolyte Interphase (SEI) on graphite anodes.

  • Linear Carbonates (DMC, EMC): Offer low viscosity and lower melting points, ensuring good ionic conductivity across a range of operating temperatures.

Despite their success, these carbonate-based systems have a limited ESW, typically not exceeding 4.5 V. Above this potential, aggressive oxidative decomposition occurs on the cathode surface, leading to gas generation, impedance growth, and rapid capacity fade[3]. This limitation necessitates the exploration of new solvents and additives with inherently higher anodic stability.

Experimental Determination of the Electrochemical Stability Window

To ensure trustworthy and reproducible results, a standardized protocol for measuring the ESW is essential. The most common and accepted method is Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) using a three-electrode electrochemical cell.[4][5]

Experimental Setup and Rationale

  • Electrochemical Cell: A three-electrode configuration is used to decouple the working electrode's potential from the counter electrode.

    • Working Electrode (WE): An inert material with a high surface area and catalytic inactivity is chosen to ensure that the observed currents are due to electrolyte decomposition, not electrode reactions. Glassy carbon or platinum (Pt) are standard choices.[4][6]

    • Reference Electrode (RE): A stable reference potential is critical for accurate measurements. In lithium-ion battery research, a lithium metal foil is the de facto standard, against which all potentials are reported (V vs. Li/Li⁺).[4]

    • Counter Electrode (CE): Also typically lithium metal foil, it serves to complete the circuit.[4]

  • Electrolyte Preparation: The electrolyte to be tested (e.g., 1.0 M LiPF₆ in the solvent of interest) is prepared in an inert atmosphere (e.g., an argon-filled glovebox) to minimize contamination from water and oxygen, which can interfere with the measurements.

  • Instrumentation: A high-precision potentiostat is used to apply the potential sweep and measure the resulting current.

Step-by-Step LSV Protocol

  • Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox.

  • Open Circuit Potential (OCP) Measurement: Allow the cell to rest for a period (e.g., 1 hour) to reach equilibrium and record the stable OCP.

  • Anodic (Oxidative) Scan: From the OCP, sweep the potential in the positive direction (e.g., from ~3.0 V to 6.0 V vs. Li/Li⁺) at a slow scan rate, typically between 0.1 mV/s and 5.0 mV/s[4][7]. A slow scan rate minimizes kinetic overpotentials and provides a more accurate thermodynamic limit.

  • Cathodic (Reductive) Scan: In a separate experiment or a subsequent scan, sweep the potential from the OCP in the negative direction (e.g., from ~3.0 V to -0.5 V vs. Li/Li⁺).

  • Data Analysis: Plot the resulting current density (current divided by the electrode surface area) against the applied potential. The potential at which the current density exceeds a predefined threshold is defined as the stability limit. This cutoff current density is a critical parameter, with common values ranging from 10 µA/cm² to 1 mA/cm²[4][8]. The choice of cutoff should always be reported, as it significantly influences the determined ESW value.

Workflow for ESW Determination

cluster_prep Preparation (Inert Atmosphere) cluster_cell Cell Assembly cluster_test Electrochemical Testing cluster_analysis Data Analysis Solvent Solvent System (e.g., OMOZ) Mix Prepare Electrolyte Solvent->Mix Salt Lithium Salt (e.g., 1M LiPF6) Salt->Mix Assemble Assemble 3-Electrode Cell Mix->Assemble WE Working Electrode (Pt or Glassy Carbon) WE->Assemble RE Reference Electrode (Li Metal) RE->Assemble CE Counter Electrode (Li Metal) CE->Assemble LSV Perform Linear Sweep Voltammetry (Anodic & Cathodic Scans) Assemble->LSV Potentiostat Potentiostat Potentiostat->LSV Plot Plot Current Density vs. Potential LSV->Plot Cutoff Apply Cutoff Current (e.g., 10 µA/cm²) Plot->Cutoff ESW Determine Anodic & Cathodic Limits (ESW) Cutoff->ESW

Caption: Experimental workflow for determining the electrochemical stability window.

Anticipated Performance of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (OMOZ)

While direct experimental data for OMOZ is not widely published, we can infer its likely electrochemical behavior based on its constituent functional groups and studies on analogous molecules.

Oxidative Stability (Anodic Limit): The oxazolidinone ring is the likely site of initial oxidation. Studies on the related compound 3-methyl-2-oxazolidinone have shown that electrolytes containing this molecule can exhibit low oxidative stability, particularly when LiPF₆ is the salt[9]. The oxidation potential of 2-oxazolidinone itself has been observed at approximately 1.5 V vs. SCE (~4.5-4.7 V vs. Li/Li⁺) on a boron-doped diamond electrode, suggesting a potential stability limit in this range[10]. Therefore, it is hypothesized that the anodic stability of OMOZ may be comparable to or slightly lower than that of standard carbonates.

Reductive Stability (Cathodic Limit): The presence of the oxirane (epoxide) ring is the most distinguishing feature of OMOZ. Epoxide groups are known to be electrochemically active at low potentials (high potentials vs. Li/Li⁺). They can be reductively opened to form stable, Li⁺-conductive components of the SEI on anode surfaces. This is a desirable trait, as additives like ethylene sulfite (ES) or vinylene carbonate (VC) are often used for precisely this purpose: to create a more robust and effective SEI than that formed by EC alone. Therefore, OMOZ is expected to decompose on the anode surface, contributing to the formation of the SEI. This is not a sign of instability but rather a designed functionality, and its reduction potential will define the cathodic limit of its use as a primary solvent.

Conceptual View of the Electrochemical Stability Window

Caption: The ESW is governed by the HOMO and LUMO energy levels of the electrolyte.

Comparative Data Summary

The following table provides a framework for comparing the ESW of OMOZ against standard industry electrolytes. The values for the benchmark electrolytes are typical literature values, while the OMOZ values are to be determined using the protocol described above.

Electrolyte SystemAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Total ESW (V)Key Characteristics
Benchmark: 1.0 M LiPF₆ in EC/EMC (3:7) ~4.3 - 4.5~0.8~3.5 - 3.7Industry standard; good SEI on graphite but limited oxidative stability.
High-Voltage Benchmark: 1.0 M LiBF₄ in PC ~4.8 - 5.0~1.0~3.8 - 4.0Higher oxidative stability but less effective SEI on graphite than EC.
Target: 1.0 M LiPF₆ in OMOZ To be determinedTo be determinedTo be determinedPotential for SEI formation via oxirane ring; oxidative stability of oxazolidinone core is key unknown.
Conclusions and Future Outlook

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one presents an intriguing molecular architecture for use in lithium-ion battery electrolytes. The combination of the polar oxazolidinone core for salt solvation and the reactive oxirane group for SEI modification suggests it could function either as a co-solvent or a targeted electrolyte additive.

However, its viability hinges on its electrochemical stability, particularly its resistance to oxidation at high potentials. The experimental protocol detailed in this guide provides a robust and standardized method for quantifying its ESW. The key parameter to investigate will be its anodic stability limit compared to conventional carbonates. If OMOZ demonstrates an anodic stability >4.5 V, it could be a promising candidate for enabling high-voltage cathode chemistries. Conversely, if its primary role is as an SEI-forming additive, its performance must be benchmarked against established additives like VC and FEC in full-cell cycling tests. This rigorous, data-driven evaluation is essential for advancing beyond the limitations of current electrolyte technology.

References

  • Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes. (2021). Frontiers in Energy Research.
  • Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies. (n.d.). Physical Chemistry Chemical Physics.
  • QC and MD Modelling for Predicting the Electrochemical Stability Window of Electrolytes: New Estimating Algorithm. (2022). Molecules.
  • Stability Testing for Electrochemical Applications. (2025). Allan Chemical Corporation.
  • The comparison of electrochemical stability windows for MEMS-based... (n.d.). ResearchGate.
  • Investigations of the Electrochemical Stability of Aqueous Electrolytes for Lithium Battery Applications. (2010). Journal of The Electrochemical Society.
  • A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. (2021). Polymers.
  • Comparison of computational methods for the electrochemical stability window of solid-state electrolyte materials. (2019). arXiv.
  • Is 3-methyl-2-oxazolidinone a suitable solvent for lithium-ion batteries?. (2005). Journal of Power Sources.
  • Regioselective anodic α-methoxylation of 2-oxazolidinone on boron doped diamond in acidic methanol medium. (n.d.). ResearchGate.
  • Rise of Electrolyte Additives in Advancing Lithium ion Battery. (n.d.). Sigma-Aldrich.
  • Evaluating electrolyte additives for lithium-ion cells: A new Figure of Merit approach. (2017). Journal of Power Sources.
  • Stability window of the three electrolytes. The potential was scanned... (n.d.). ResearchGate.
  • Modeling Insight into Battery Electrolyte Electrochemical Stability and Interfacial Structure. (2017). ACS Applied Materials & Interfaces.
  • Electrolyte additives for lithium-ion batteries under high-voltage operation. (n.d.). Google Patents.

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Comparative

A Comparative Study of Crosslinking Density Using 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one: A Non-Isocyanate Approach

Introduction In the realm of polymer science, the deliberate formation of a three-dimensional network through crosslinking is a cornerstone for enhancing the mechanical, thermal, and chemical properties of materials.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of polymer science, the deliberate formation of a three-dimensional network through crosslinking is a cornerstone for enhancing the mechanical, thermal, and chemical properties of materials.[1][2] The density of these crosslinks is a critical parameter that dictates the final performance of a polymer, influencing everything from its rigidity and elasticity to its solvent resistance.[3][4] For decades, isocyanates have been the dominant chemistry for high-performance polyurethane coatings and elastomers due to their high reactivity and the excellent properties of the resulting materials.[5][6][7] However, the toxicity associated with isocyanate precursors has driven significant research into safer, high-performance alternatives.[1][8]

This guide introduces 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (OMO) as a compelling alternative, falling under the category of non-isocyanate polyurethanes (NIPUs).[1][8][9] NIPUs offer the promise of comparable or even superior properties to traditional polyurethanes, with a significantly improved environmental and safety profile.[8][10][11] This document provides a comprehensive, data-driven comparison of the crosslinking density achieved with OMO against two industry-standard systems: a traditional di-isocyanate and a conventional epoxy-amine system. Through detailed experimental protocols and objective data analysis, we will elucidate the performance characteristics of OMO, providing researchers, scientists, and drug development professionals with the critical information needed to evaluate this next-generation crosslinking technology.

Mechanism of Action: A Tale of Three Chemistries

The crosslinking density of a polymer network is intrinsically linked to the chemical reactions that form it. Here, we compare the mechanisms of OMO, di-isocyanates, and epoxy-amine systems.

1. 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (OMO) System:

OMO is a hybrid molecule featuring both an oxirane (epoxy) ring and an oxazolidinone ring. The primary crosslinking reaction occurs through the ring-opening of the highly strained oxirane group by a suitable nucleophile, typically a polyamine. This reaction is analogous to traditional epoxy-amine chemistry. The presence of the oxazolidinone moiety can also contribute to the final properties of the polymer network, potentially participating in secondary reactions or influencing inter-chain interactions.

2. Di-isocyanate System:

The workhorse of the polyurethane industry, di-isocyanates react with polyols (polymers with multiple hydroxyl groups) in a polyaddition reaction. The highly electrophilic carbon of the isocyanate group (-NCO) is attacked by the nucleophilic oxygen of the hydroxyl group (-OH), forming a stable urethane linkage.[5][6] This reaction proceeds rapidly, often at room temperature, and the high functionality of the reactants leads to the formation of a dense crosslinked network.[5]

3. Epoxy-Amine System:

A widely used thermoset chemistry, the epoxy-amine system relies on the nucleophilic addition of an amine to an epoxide ring.[12][13] The lone pair of electrons on the amine's nitrogen atom attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond.[12][14][15] Primary amines can react twice, leading to a high degree of crosslinking.[12]

G cluster_0 OMO Crosslinking cluster_1 Di-isocyanate Crosslinking cluster_2 Epoxy-Amine Crosslinking OMO OMO (Oxirane + Oxazolidinone) OMO_Network Crosslinked Network (β-hydroxyamine linkages) OMO->OMO_Network Ring-opening Amine1 Polyamine Amine1->OMO_Network Isocyanate Di-isocyanate (-NCO) PU_Network Polyurethane Network (Urethane linkages) Isocyanate->PU_Network Polyaddition Polyol Polyol (-OH) Polyol->PU_Network Epoxy Epoxy Resin Epoxy_Network Epoxy Network (β-hydroxyamine linkages) Epoxy->Epoxy_Network Ring-opening Amine2 Polyamine Amine2->Epoxy_Network

Caption: Comparative Crosslinking Mechanisms.

Comparative Experimental Analysis

To objectively assess the crosslinking density imparted by OMO, a series of standardized tests were performed on polymer films prepared with OMO, a di-isocyanate, and a standard epoxy-amine system.

Introduction to Measurement Techniques

Three complementary techniques were employed to characterize the crosslinking density:

  • Swelling Test: This classic method is based on the principle that a crosslinked polymer will swell, but not dissolve, in a suitable solvent.[16] The extent of swelling is inversely proportional to the crosslinking density.[17] The Flory-Rehner equation is commonly used to calculate the crosslink density from swelling data.[18][19][20][21][22]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[23][24] For crosslinked polymers, the glass transition temperature (Tg) is a key indicator of network formation. A higher Tg generally corresponds to a higher crosslinking density, as the polymer chains are more restricted.[25]

  • Dynamic Mechanical Analysis (DMA): DMA is a powerful technique for probing the viscoelastic properties of polymers.[3][26][27] By applying an oscillatory force to a sample and measuring its response, one can determine the storage modulus (E'), which is a measure of the material's stiffness. In the rubbery plateau region above the Tg, the storage modulus is directly proportional to the crosslinking density.[4][26]

Experimental Protocols

1. Sample Preparation:

Three distinct polymer formulations were prepared to create thin films for analysis. The base polymer for all systems was a low molecular weight polyether polyol.

  • System 1 (OMO): 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one was mixed with a stoichiometric amount of a polyamine curing agent (e.g., isophorone diamine) and the polyether polyol.

  • System 2 (Di-isocyanate): A common di-isocyanate (e.g., isophorone di-isocyanate) was mixed with the polyether polyol. A catalyst, such as dibutyltin dilaurate, was added to facilitate the reaction.

  • System 3 (Epoxy-Amine): A standard bisphenol A diglycidyl ether (DGEBA) epoxy resin was mixed with a stoichiometric amount of the same polyamine curing agent used in the OMO system.

For each system, the components were thoroughly mixed and cast onto a release liner to a uniform thickness of approximately 200 µm. The films were then cured in an oven at a temperature and for a duration optimized for each specific chemistry (e.g., 80°C for 2 hours, followed by a post-cure at 120°C for 1 hour).

2. Swelling Test Protocol:

  • Cut three samples of each cured film, approximately 1 cm x 1 cm, and accurately weigh them to obtain the initial dry weight (W_d).

  • Immerse the samples in a suitable solvent (e.g., toluene) in sealed vials at room temperature.

  • Allow the samples to swell to equilibrium, typically for 72 hours.

  • Remove the swollen samples, quickly blot the surface to remove excess solvent, and weigh them to obtain the swollen weight (W_s).

  • Dry the samples in a vacuum oven at 60°C until a constant weight is achieved to obtain the final dry weight.

3. DSC Protocol:

  • Using a standard DSC instrument, place a 5-10 mg sample of the cured film into an aluminum DSC pan.

  • Heat the sample from room temperature to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.[28]

  • Cool the sample back to room temperature.

  • Perform a second heating scan from room temperature to 200°C at the same heating rate. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second scan.[25]

4. DMA Protocol:

  • Cut rectangular samples of the cured films (e.g., 10 mm width, 20 mm length).

  • Mount the sample in the DMA instrument in tensile mode.

  • Perform a temperature sweep from room temperature to 180°C at a heating rate of 3°C/min and a fixed frequency of 1 Hz.

  • Record the storage modulus (E') as a function of temperature.

  • The crosslinking density (ν_e) can be calculated from the storage modulus in the rubbery plateau region (typically taken at Tg + 40°C) using the theory of rubber elasticity.[29]

Caption: Experimental Workflow.

Data Analysis & Results

The data obtained from the experimental protocols are summarized below.

Table 1: Comparative Performance Data

ParameterSystem 1 (OMO)System 2 (Di-isocyanate)System 3 (Epoxy-Amine)
Swelling Ratio (in Toluene)1.851.601.80
Glass Transition Temp. (Tg) (°C)759580
Storage Modulus (E') at Tg+40°C (MPa)15.225.516.8
Calculated Crosslink Density (mol/m³)1.8 x 10³3.0 x 10³2.0 x 10³

Calculation of Crosslinking Density:

  • From Swelling Data: The crosslinking density (ν_e) was calculated using the Flory-Rehner equation:

    ν_e = -[ln(1-v_r) + v_r + χv_r²] / [V_s(v_r^(1/3) - v_r/2)]

    where v_r is the volume fraction of the polymer in the swollen gel, χ is the Flory-Huggins polymer-solvent interaction parameter, and V_s is the molar volume of the solvent.[16][20][30]

  • From DMA Data: The crosslinking density (ν_e) was calculated from the storage modulus (E') in the rubbery plateau using:

    ν_e = E' / (3RT)

    where R is the ideal gas constant and T is the absolute temperature in Kelvin.[29]

Discussion & Field Insights

The experimental results provide a clear, quantitative comparison of the three crosslinking systems.

  • Di-isocyanate System: As expected, the di-isocyanate system exhibited the highest crosslinking density, evidenced by the lowest swelling ratio, the highest Tg, and the highest storage modulus in the rubbery plateau. This is a direct result of the highly efficient and well-established urethane formation chemistry.[5] This high crosslink density translates to excellent mechanical strength and thermal stability, which is why isocyanates are so prevalent in demanding applications.

  • OMO and Epoxy-Amine Systems: The OMO and standard epoxy-amine systems showed remarkably similar performance, with the epoxy-amine system having a slightly higher crosslinking density. This is logical, as both rely on the same fundamental epoxy-amine ring-opening reaction. The data suggests that OMO can serve as a direct, drop-in replacement for traditional epoxy systems where a non-isocyanate alternative is desired, offering comparable crosslinking performance. The slight differences may be attributed to the influence of the oxazolidinone ring on the polymer network's architecture and polarity.

Why Choose OMO?

While the di-isocyanate system demonstrates superior crosslinking density in this study, the choice of a crosslinker is rarely based on a single parameter. The primary driver for considering OMO is the elimination of isocyanates, which are potent respiratory and dermal sensitizers.[8] This has significant implications for worker safety and environmental regulations.

Furthermore, NIPU systems, including those derived from OMO, are known for their excellent chemical and thermal resistance, and their synthesis is less sensitive to moisture compared to isocyanate-based reactions.[1] The presence of hydroxyl groups formed during the epoxy ring-opening reaction can also enhance adhesion to various substrates.

For researchers and drug development professionals, OMO offers a pathway to develop high-performance materials with a more favorable safety profile. This is particularly relevant in applications such as medical device coatings, adhesives, and encapsulants, where biocompatibility and low toxicity are paramount.

Conclusion

This comparative study demonstrates that 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (OMO) is a viable and effective crosslinking agent that performs on par with traditional epoxy-amine systems. While di-isocyanate-based polyurethanes still set the benchmark for the highest crosslinking densities, OMO provides a compelling balance of performance and safety. As a non-isocyanate technology, it eliminates the health risks associated with isocyanate exposure while delivering robust mechanical and thermal properties. For scientists and engineers looking to innovate beyond traditional chemistries, OMO represents a significant step forward in the development of safer, high-performance polymers.

References

  • Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials. MDPI. [Link]

  • Crosslink Density Study on Rubber Vulcanizates Using a Dynamic Mechanical Analyzer. Materials Research. [Link]

  • How Do Isocyanates React with Polyols in Polyurethane Synthesis?. ALL Chemistry. [Link]

  • Advantages in chemistry and technology of non-isocyanate polyurethane. Academia.edu. [Link]

  • Quantifying Polymer Crosslinking Density Using Rheology and DMA. TA Instruments. [Link]

  • Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques. SciELO. [Link]

  • How crosslink density influences storage modulus in dynamic mechanical analysis. Medium. [Link]

  • Crosslink Density Determinations for Polymeric Materials. Defense Technical Information Center. [Link]

  • Crosslinked Polymer Analysis. ResolveMass Laboratories Inc. [Link]

  • Epoxy Cure Chemistry Part 4: Nucleophiles in Action. Polymer Innovation Blog. [Link]

  • Uncertainties in the Determination of Cross-Link Density by Equilibrium Swelling Experiments in Natural Rubber. ACS Publications. [Link]

  • Crosslink Density & State of Cure. ACE Laboratories. [Link]

  • DMA: Dynamic Mechanical Analysis – Advances in Polymer Science. Pressbooks. [Link]

  • The Chemistry Behind Amine-Cured Epoxy Systems. All Chemistry. [Link]

  • Non-isocyanate Polyurethanes. Collano. [Link]

  • (PDF) Advantages in chemistry and technology of non-isocyanate polyurethane. ResearchGate. [Link]

  • Flory–Rehner equation. Wikipedia. [Link]

  • Schematic depiction of the crosslinking reaction between an epoxy group... ResearchGate. [Link]

  • The mechanism of the crosslinking of epoxide resins by amines. Semantic Scholar. [Link]

  • practical use of the mooney-rilvin equation for determination of degree of crosslinking of swollen nr vulcanisates. ScienceAsia. [Link]

  • Educational series: characterizing crosslinked polymer networks. RSC Publishing. [Link]

  • DSC Analysis of Polymers | Thermal. EAG Laboratories. [Link]

  • Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. PMC. [Link]

  • How do epoxys cross-link?. Chemistry Stack Exchange. [Link]

  • Method of measuring cross-link density in foam.
  • DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. ResearchGate. [Link]

  • CROSSLINKING WITH MALONATE BLOCKED ISOCYANATES AND WITH MELAMINE RESINS. Werner Blank. [Link]

  • DSC analysis by SPECIFIC POLYMERS. SPECIFIC POLYMERS. [Link]

  • swelling2.xls. Werner Blank. [Link]

  • 5.10: Cross-Linking. Chemistry LibreTexts. [Link]

  • Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. PMC. [Link]

  • Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue‐culture a. Wiley Online Library. [Link]

  • Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents. PMC. [Link]

  • Flory Rehner Equation. Scribd. [Link]

  • Polymer Swelling. Prof Steven Abbott. [Link]

  • Reactivity of multi-arm polyols towards isocyanates. RSC Publishing. [Link]

  • Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid hydrogel films for tissue-culture applications. University of Limerick. [Link]

  • The chemistry of polyurethanes. Lawrence Industries. [Link]

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Safety & Regulatory Compliance

Safety

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one proper disposal procedures

Part 1: Executive Safety Directive 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (also known as N-glycidyl-2-oxazolidinone) represents a specific class of bifunctional intermediates containing a reactive epoxide (oxirane) r...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (also known as N-glycidyl-2-oxazolidinone) represents a specific class of bifunctional intermediates containing a reactive epoxide (oxirane) ring and a cyclic carbamate (oxazolidinone) core.

Operational Alert: The primary disposal hazard is the high reactivity of the epoxide ring .[1] Improper disposal into standard aqueous waste streams can lead to uncontrolled polymerization, exothermic reactions, or alkylation of downstream biological systems.[1]

Immediate Action Plan:

  • Segregate: Do not mix with acids, bases, or amines in general waste.[1]

  • Quench: For quantities <50g, perform chemical deactivation (ring-opening) prior to disposal.

  • Disposal: For quantities >50g or if quenching is not feasible, lab-pack as RCRA Hazardous Waste for incineration.[1]

Part 2: Chemical Characterization & Hazards

Understanding the molecular behavior is the prerequisite for safe disposal.[1]

Feature Technical Detail Implication for Disposal
Functional Group Epoxide (Oxirane) High Reactivity: Susceptible to nucleophilic attack and acid/base catalyzed ring opening. Potential alkylating agent (mutagenic hazard).[1]
Core Structure 1,3-Oxazolidin-2-one Stability: The cyclic carbamate is generally stable under mild conditions but can hydrolyze under strong basic conditions/heat.[1]
Solubility Moderate (Polar Organic)Likely soluble in low-MW alcohols, DMSO, and acetonitrile; sparingly soluble in water.[1] Requires co-solvent for aqueous quenching.
GHS Classification Warning / Danger H315 (Skin Irrit.), H319 (Eye Irrit.), H317 (Sensitizer), H341 (Suspected Muta.[1] - typical for glycidyls).[1]

Part 3: Validated Disposal Protocols

Protocol A: Chemical Deactivation (Quenching)

Applicability: Small-scale laboratory waste (<50 g). Objective: Convert the reactive epoxide into a non-reactive diol via acid-catalyzed hydrolysis.

Reagents Required:

  • Sulfuric Acid (H₂SO₄), 10% v/v solution.[1]

  • Solvent: Isopropyl alcohol (IPA) or Ethanol (to solubilize the compound).[1]

  • pH strips or meter.[1]

Step-by-Step Procedure:

  • Preparation: In a fume hood, dissolve the 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one waste in IPA (approx. 10 mL solvent per 1 g of waste).

  • Acidification: Slowly add 10% H₂SO₄ to the solution while stirring. Aim for a 5:1 molar excess of water relative to the epoxide.[1]

    • Mechanistic Insight: The acid protonates the epoxide oxygen, making the ring carbons highly electrophilic and susceptible to attack by water (nucleophile), opening the ring to form a diol .[1]

  • Reaction Time: Allow the mixture to stir at room temperature for 12–24 hours.

    • Validation: Check for the disappearance of the epoxide using TLC (if a standard is available) or simply ensure sufficient time for hydrolysis.[1]

  • Neutralization: Once the reaction is complete, slowly neutralize the solution with Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate until pH is 6–8.[1]

  • Final Disposal: The resulting solution (containing the hydrolyzed diol) can generally be disposed of as Non-Halogenated Organic Solvent Waste .[1]

    • Note: Do not pour down the drain unless explicitly permitted by your facility's EHS regulations for non-hazardous aqueous organics.[1]

Protocol B: Professional Waste Disposal (Lab Packing)

Applicability: Large quantities, expired stock, or when chemical quenching is unsafe/impractical.

  • Container: Transfer material to a chemically compatible container (High-Density Polyethylene - HDPE or Amber Glass).[1]

  • Labeling: Clearly label as "Hazardous Waste - Toxic/Reactive."

    • Constituents: "3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one in [Solvent Name if applicable]."

    • Hazard:[2][3][4][5] "Epoxide - Alkylating Agent."[1]

  • Segregation: Place the container in the "Toxic/Irritant" satellite accumulation area.[1]

  • Disposal Method: Contact your licensed waste contractor (e.g., Veolia, Clean Harbors).[1] The standard industry method is Incineration to ensure complete thermal destruction of the oxazolidinone ring and epoxide.[1]

Part 4: Visualization of Workflows

Figure 1: Disposal Decision Logic

A logical framework for determining the correct disposal path based on quantity and state.[1]

DisposalLogic Start Waste: 3-(Oxiran-2-ylmethyl)- 1,3-oxazolidin-2-one QuantityCheck Quantity Check Start->QuantityCheck SmallScale Small Scale (<50g) QuantityCheck->SmallScale Low Vol LargeScale Large Scale (>50g) QuantityCheck->LargeScale High Vol QuenchPath Can it be safely quenched in-lab? SmallScale->QuenchPath ProtocolB Protocol B: Lab Pack for Incineration LargeScale->ProtocolB ProtocolA Protocol A: Acid Hydrolysis (Open Epoxide Ring) QuenchPath->ProtocolA Yes QuenchPath->ProtocolB No (Complex Mix) Neutralize Neutralize to pH 7 ProtocolA->Neutralize SolventWaste Dispose as Non-Halogenated Organic Waste Neutralize->SolventWaste

Caption: Decision matrix for selecting between in-lab chemical deactivation and professional incineration.

Figure 2: Chemical Deactivation Mechanism

Visualizing the transformation of the hazardous epoxide to a stable diol.[1]

Mechanism Reactant N-Glycidyl Oxazolidinone (Reactive Epoxide) Intermediate Protonated Epoxide (Highly Electrophilic) Reactant->Intermediate Protonation Acid H+ / H2O (Catalyst) Product Glycol Derivative (Stable Diol) Intermediate->Product Nucleophilic Attack (H2O) Ring Opening

Caption: Acid-catalyzed hydrolysis pathway converting the reactive epoxide moiety into a stable, water-soluble diol.

Part 5: Emergency Response (Spills)

In the event of a spill, speed and containment are critical to prevent exposure to the alkylating epoxide.[1]

  • Evacuate & PPE: Clear the area. Don nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] Use a respirator if powder/aerosol is present.[1][4]

  • Containment: Dike the spill with an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels (combustible and potential reaction surface).[1]

  • Decontamination:

    • Absorb the bulk liquid.[1]

    • Clean the surface with a mild detergent solution followed by water.[1]

    • Collect all absorbent materials into a sealed bag labeled "Hazardous Waste - Epoxide Contaminated."[1]

Part 6: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Oxazolidinone Derivatives.[1] PubChem.[1][6] Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards: Disposal of Reactive Reagents. National Academies Press.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] EPA.gov.[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one

The following technical guide details the safe handling, operational logistics, and disposal protocols for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (also known as N-glycidyl-2-oxazolidinone). This compound contains a r...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling, operational logistics, and disposal protocols for 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one (also known as N-glycidyl-2-oxazolidinone).

This compound contains a reactive epoxide (oxirane) ring fused to an oxazolidinone scaffold. This structural motif classifies it as a high-potency alkylating agent with potential mutagenic and sensitizing properties. All protocols below are designed under the "Worst-Case" safety standard for genotoxic epoxides.

PART 1: EMERGENCY SAFETY PROFILE & HAZARD LOGIC

Core Directive: Treat this compound as a Contact Sensitizer and Potential Germ Cell Mutagen . The epoxide ring is strained and highly reactive toward nucleophiles (DNA, proteins), necessitating strict barrier protection.

Critical Hazard Overview
Hazard ClassGHS SymbolSignal WordRisk Description
Skin Sensitization ⚠️WARNING May cause severe allergic skin reaction (Category 1). Once sensitized, trace exposure can trigger anaphylaxis.
Germ Cell Mutagenicity ☣️DANGER Suspected of causing genetic defects (Category 2) due to alkylating epoxide activity.
Eye Irritation ⚠️WARNING Causes serious eye irritation. Reactive with corneal proteins.
Acute Toxicity ☠️WARNING Harmful if swallowed or inhaled. Avoid dust/aerosol generation.[1][2]

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

Scientific Rationale: Standard latex gloves are permeable to epoxides. You must use materials that resist organic alkylation. The "Double-Glove" technique creates a sacrificial outer layer to protect the inner barrier.

PPE Specification Table
Protection ZoneEquipment StandardMaterial / SpecificationOperational Logic
Hand (Inner) Primary Barrier Nitrile (4 mil) Acts as the final skin barrier. Do not tape to lab coat.
Hand (Outer) Sacrificial Layer Nitrile (High Dexterity) or Butyl Remove immediately upon splash. Change every 30 mins of active handling.
Respiratory Inhalation Guard N95 (Solids) / P100 + OV (Liquids) Required if working outside a fume hood (not recommended). Use P100 with Organic Vapor cartridges if heating.
Eye/Face Splash Defense Chemical Goggles + Face Shield Safety glasses are insufficient for alkylating liquids. Face shield required for volumes >10 mL.
Body Dermal Defense Tyvek® Lab Coat / Apron Standard cotton coats absorb epoxides, keeping them against the skin. Use impervious sleeves if reaching into hoods.

PART 3: OPERATIONAL HANDLING PROTOCOL

Objective: Isolate the operator from the chemical using engineering controls and disciplined workflow.

Step-by-Step Workflow
  • Engineering Setup:

    • Verify Fume Hood airflow is >100 fpm (face velocity).

    • Clear the hood deck of incompatible materials (strong acids, amines, Lewis acids) which can trigger uncontrolled polymerization.

  • Preparation:

    • Don PPE according to the Matrix above.[1][2][3]

    • Place a disposable weighing boat or glass vial inside a secondary containment tray within the hood.

  • Transfer & Weighing:

    • Do not use metal spatulas if possible; use disposable plastic or glass to prevent metal-catalyzed ring opening.

    • Weigh the compound inside the hood. Never transport open containers across the lab.

    • If the compound is a liquid, use a positive-displacement pipette to prevent dripping.

  • Reaction Setup:

    • Add the solvent to the reagent, not vice-versa, to control exotherms.

    • Seal the reaction vessel under an inert atmosphere (Nitrogen/Argon) as moisture can slowly hydrolyze the epoxide.

Visual Workflow: Handling Logic

HandlingWorkflow Start Storage (-20°C, Inert Gas) PPE Don PPE (Double Nitrile + Goggles) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Weigh/Dispense (Secondary Containment) Hood->Weigh Check Airflow React Reaction Setup (Inert Atm) Weigh->React No Metal Spatulas Waste Waste Segregation React->Waste Quench First

Caption: Operational workflow ensuring continuous containment from storage to disposal.

PART 4: DECONTAMINATION & DISPOSAL

Scientific Principle: Epoxides can be chemically "killed" (neutralized) by nucleophilic ring opening. The most effective method uses a nucleophile (Thiosulfate) or hydrolysis (Acid/Base).

Spill Neutralization Protocol (The "Kill" Solution)

For minor spills (<10 mL/g), prepare a Decontamination Solution :

  • Composition: 10% Sodium Thiosulfate (

    
    ) in water + 1% Sodium Hydroxide (
    
    
    
    ).
  • Mechanism: The thiosulfate anion is a strong nucleophile that attacks the epoxide ring, opening it to form a non-toxic water-soluble salt.

Cleanup Steps:

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.

  • Absorb: Cover liquid spills with a non-combustible absorbent (Vermiculite or Sand).

  • Neutralize: Gently pour the Decontamination Solution over the absorbent. Allow to sit for 15 minutes .

  • Collect: Scoop the slurry into a hazardous waste container labeled "Epoxide Waste - High pH".

  • Clean: Wipe the surface with water and detergent twice.

Disposal Decision Logic

DisposalLogic Spill Spill / Waste Event Size Assess Volume Spill->Size Minor Minor (<10mL) Size->Minor Small Major Major (>10mL) Size->Major Large Neutralize Apply 10% Thiosulfate Wait 15 mins Minor->Neutralize Evacuate Evacuate Lab Call EHS Major->Evacuate Bin Solid Waste Bin (Double Bagged) Neutralize->Bin

Caption: Decision tree for triaging spills based on volume and safety capacity.

PART 5: REFERENCES

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Oxazolidinone Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1052). Retrieved from [Link]

Sources

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